molecular formula C6H8N2O B159670 1-(1H-imidazol-1-yl)acetone CAS No. 131394-02-0

1-(1H-imidazol-1-yl)acetone

Cat. No.: B159670
CAS No.: 131394-02-0
M. Wt: 124.14 g/mol
InChI Key: FFNGQLCLQRIGDW-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-1-yl)acetone (CAS 131394-02-0) is a versatile chemical intermediate with a molecular weight of 124.14 g/mol and the canonical SMILES CC(=O)CN1C=CN=C1 . This compound belongs to the class of N-imidazolyl ketones, characterized by a ketone functional group attached to the nitrogen atom of an imidazole ring . This structure provides dual reactivity, as the electron-rich imidazole ring can participate in substitution reactions, while the ketone moiety serves as an electrophilic center for nucleophilic addition, making it a valuable scaffold for constructing more complex molecules . The primary application of this compound is as a precursor in organic synthesis and medicinal chemistry research. It is specifically used in the synthesis of novel derivatives with potential biological activity . The compound is typically synthesized via N-alkylation of imidazole with chloroacetone, a reliable and straightforward method that facilitates its accessibility for chemical exploration . The imidazole ring is a privileged structure in drug discovery, found in numerous approved therapeutics with antifungal, antibacterial, anticancer, and antihypertensive activities . As such, this compound serves as a fundamental building block for researchers developing new bioactive compounds and exploring structure-activity relationships. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-imidazol-1-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNGQLCLQRIGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927178
Record name 1-(1H-Imidazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131394-02-0
Record name 1-(1H-Imidazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(1H-imidazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(1H-imidazol-1-yl)acetone, a versatile heterocyclic ketone. As a Senior Application Scientist, this document synthesizes fundamental chemical data, detailed experimental protocols, and insights into its potential applications, particularly within the pharmaceutical industry. The structure of this guide is designed to offer a logical and in-depth exploration of the compound, moving from its basic characteristics to its synthesis, reactivity, and role as a valuable building block in medicinal chemistry.

Core Chemical and Physical Properties

This compound, also known as N-acetonylimidazole, is a derivative of imidazole where an acetonyl group is attached to one of the nitrogen atoms of the imidazole ring. Its fundamental properties are summarized below.

PropertyValueSource
Chemical Formula C₆H₈N₂OPubChem
Molecular Weight 124.14 g/mol PubChem
CAS Number 131394-02-0PubChem
IUPAC Name 1-(1H-imidazol-1-yl)propan-2-onePubChem
Appearance (Predicted) Colorless to pale yellow liquid or low-melting solidInferred from related compounds
XLogP3 -0.1PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 124.063662883 DaPubChem

Synthesis and Purification

The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of imidazole with chloroacetone. This reaction is a classic example of nucleophilic substitution, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Imidazole Imidazole Intermediate Imidazolide Anion (in situ) Imidazole->Intermediate Deprotonation Chloroacetone Chloroacetone Product This compound Chloroacetone->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Acetonitrile) Intermediate->Product SN2 Attack

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the N-alkylation of imidazoles.[1][2]

Materials:

  • Imidazole

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension is stirred vigorously.

  • Addition of Alkylating Agent: To the stirred suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

Purification

The crude this compound is typically purified by column chromatography on silica gel.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). The appropriate eluent system should be determined by TLC analysis of the crude product.

  • Procedure: The crude product is loaded onto the silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to afford pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • ~2.2 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group (CH₃) of the acetone moiety.

  • ~4.8 ppm (s, 2H): This singlet is assigned to the two protons of the methylene group (CH₂) connecting the imidazole ring and the carbonyl group.

  • ~7.0 ppm (s, 1H): This signal corresponds to the proton at the C4 or C5 position of the imidazole ring.

  • ~7.1 ppm (s, 1H): This signal corresponds to the other proton at the C5 or C4 position of the imidazole ring.

  • ~7.6 ppm (s, 1H): This singlet is attributed to the proton at the C2 position of the imidazole ring, which is typically the most deshielded proton on the ring.

¹³C NMR (Predicted):

  • ~27 ppm: The carbon of the methyl group (CH₃).

  • ~55 ppm: The carbon of the methylene group (CH₂).

  • ~120 ppm: The carbon at the C5 position of the imidazole ring.

  • ~129 ppm: The carbon at the C4 position of the imidazole ring.

  • ~138 ppm: The carbon at the C2 position of the imidazole ring.

  • ~205 ppm: The carbonyl carbon (C=O) of the acetone moiety, which is significantly deshielded.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) is available through the NIST Mass Spectrometry Data Center.

  • Molecular Ion (M⁺): A peak at m/z = 124, corresponding to the molecular weight of the compound, is expected.

  • Major Fragmentation Pathways:

    • Loss of the acetyl group (•CH₃CO) to give a fragment at m/z = 81. This is often a prominent peak.

    • Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z = 43.

    • Fragmentation of the imidazole ring itself can lead to smaller fragments.

MassSpec M [M]⁺˙ (m/z = 124) F81 [M - CH₂CO]⁺ (m/z = 81) M->F81 Loss of ketene F43 [CH₃CO]⁺ (m/z = 43) M->F43 α-cleavage

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • ~1720-1740 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of the ketone.

  • ~1500-1600 cm⁻¹: Absorption bands corresponding to the C=C and C=N stretching vibrations within the imidazole ring.

  • ~2900-3100 cm⁻¹: C-H stretching vibrations of the methyl, methylene, and imidazole ring protons.

Reactivity and Mechanistic Considerations

The chemical reactivity of this compound is dictated by its key functional groups: the imidazole ring and the ketone.

  • Imidazole Ring: The imidazole ring is aromatic and possesses both acidic and basic properties. The lone pair of electrons on the N3 nitrogen makes it nucleophilic and basic. The N-H proton in unsubstituted imidazole is weakly acidic. In this compound, the N1 nitrogen is alkylated, which influences the electronic properties of the ring.

  • Ketone Group: The carbonyl group is electrophilic at the carbon atom and can undergo nucleophilic addition reactions. The α-protons on the methyl and methylene groups are weakly acidic and can be removed by a strong base to form an enolate.

Applications in Drug Development and Medicinal Chemistry

Imidazole-containing compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in various biological interactions.[3] this compound serves as a key building block in the synthesis of more complex bioactive molecules, particularly in the development of antifungal agents.

Precursor to Azole Antifungal Agents

Many of the most successful antifungal drugs, such as ketoconazole, are azole derivatives.[4] These drugs function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[5] The synthesis of ketoconazole and its analogues often involves the introduction of an imidazole-containing side chain. While not always a direct starting material, this compound represents a readily accessible synthon that can be elaborated to form the core structures of these antifungal agents. For instance, the acetonyl side chain can be functionalized through reduction of the ketone to a secondary alcohol, followed by further chemical modifications.

DrugDev Start This compound Step1 Reduction (e.g., NaBH₄) Start->Step1 Intermediate 1-(1H-imidazol-1-yl)propan-2-ol Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Product Azole Antifungal Analogues Step2->Product

Caption: Potential synthetic pathway from this compound to azole antifungal analogues.

The versatility of this compound as a building block stems from the reactivity of both the ketone and the potential for further substitution on the imidazole ring, allowing for the generation of diverse chemical libraries for drug discovery screening.[6][7]

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Health Hazards: Based on data for similar imidazole derivatives, it may cause skin and eye irritation.[9] Inhalation of vapors or dust may cause respiratory tract irritation.[9]

  • Fire Hazards: The compound contains a ketone, which may be flammable. Keep away from heat, sparks, and open flames.[10]

  • First Aid:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Always consult the most up-to-date safety information from the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive building block for the development of novel bioactive molecules, particularly in the search for new antifungal agents. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a resource for researchers and drug development professionals.

References

  • PubChem. (n.d.). 1-(1H-imidazol-2-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 2-Propanone, 1-(1H-imidazol-1-yl)- (9CI) Safety Data Sheets(SDS). Retrieved from [Link]

  • University of Rochester. (n.d.). Purification. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Baddiley, J., Buchanan, J. G., & Handschumacher, R. E. (1956). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Journal of the Chemical Society, 2818-2822.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(2-hydroxypropyl)imidazole. Retrieved from [Link]

  • Yousuf, S., Khan, K. M., Naz, F., Perveen, S., & Miana, G. A. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o552.
  • Rani, N., Sharma, A., Gupta, G. K., & Singh, R. (2013). Imidazoles as Potential Antifungal Agents: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1626–1655.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Pontikis, R., Kessl, J. J., & Georgopapadakou, N. H. (1995). Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. Journal of Medicinal Chemistry, 38(15), 2893–2901.
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • BYJU'S. (2019, October 16). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Vanden Bossche, H., Marichal, P., Gorrens, J., Coene, M. C., Willemsens, G., Bellens, D., Roels, I., Moereels, H., & Janssen, P. A. (1989). Biochemical approaches to selective antifungal activity. Focus on azole antifungals. Mycoses, 32 Suppl 1, 35–52.
  • eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Hu, C., Xu, Z., Huang, Z., Wang, R., Zhang, Y., & Mao, Z. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Medicinal Chemistry Letters, 14(10), 1448–1454.
  • Reddy, T. R., Reddy, G. C. S., & Reddy, P. S. N. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. Synthesis, 55(20), 3323-3329.

Sources

An In-Depth Technical Guide to 1-(1H-imidazol-1-yl)acetone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(1H-imidazol-1-yl)acetone, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document consolidates critical information regarding its chemical identity, synthesis, physicochemical properties, and putative applications, with a particular focus on its potential as a precursor for novel therapeutic agents.

Core Identifiers and Chemical Structure

Accurate identification of a chemical entity is paramount for regulatory compliance, safety, and scientific reproducibility. This compound is cataloged under the following identifiers:

IdentifierValueSource
CAS Number 131394-02-0Chemical Abstracts Service
IUPAC Name 1-(1H-imidazol-1-yl)propan-2-onePubChem[1]
Molecular Formula C₆H₈N₂OPubChem[1]
Molecular Weight 124.14 g/mol PubChem[1]
Canonical SMILES CC(=O)CN1C=CN=C1PubChem[1]
InChI Key FFNGQLCLQRIGDW-UHFFFAOYSA-NPubChem[1]

The structural representation of this compound, characterized by an acetone moiety linked to an imidazole ring via a nitrogen atom, is depicted below.

G imidazole Imidazole product This compound imidazole->product chloroacetone Chloroacetone chloroacetone->product base Base (e.g., K₂CO₃, NaH) base->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product

Figure 2: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol based on established methodologies for the N-alkylation of imidazoles. [2][3][4] Materials:

  • Imidazole

  • Chloroacetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq) and anhydrous DMF. Stir the mixture until the imidazole is completely dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The use of a solid base like K₂CO₃ is advantageous as it simplifies the work-up procedure.

  • Addition of Alkylating Agent: To the stirred suspension, add chloroacetone (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Applications in Drug Development

The imidazole moiety is a key pharmacophore in a multitude of clinically significant drugs, particularly in the realm of antifungal agents. [5][6][7]The nitrogen atoms in the imidazole ring can coordinate with the heme iron of cytochrome P450 enzymes, leading to their inhibition.

Potential as an Antifungal Agent

This compound is a structural analogue of several known antifungal compounds. Its primary therapeutic potential lies in its ability to serve as a building block for more complex molecules that inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. [8][9]Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungal Cell Membrane lanosterol Lanosterol intermediate Intermediate Sterols lanosterol->intermediate CYP51 ergosterol Ergosterol intermediate->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane imidazole_compound This compound (or its derivatives) imidazole_compound->lanosterol Inhibition

Figure 3: Proposed mechanism of action for antifungal imidazole derivatives.

Spectral Data and Characterization

While experimental spectra for this compound are not widely published, the expected NMR chemical shifts can be predicted based on the known values for imidazole and related structures.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like CDCl₃ would show characteristic signals for the imidazole ring protons and the protons of the acetone moiety.

  • Imidazole Protons: Three distinct signals are expected for the protons on the imidazole ring. The proton at the C2 position would appear as a singlet, while the protons at the C4 and C5 positions would also be singlets, typically in the range of δ 7.0-8.0 ppm.

  • Methylene Protons: The two protons of the methylene group adjacent to the imidazole nitrogen would appear as a singlet around δ 4.5-5.0 ppm.

  • Methyl Protons: The three protons of the methyl group would appear as a sharp singlet around δ 2.2 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon: The carbonyl carbon of the acetone moiety is expected to have a chemical shift in the range of δ 200-210 ppm.

  • Imidazole Carbons: The three carbons of the imidazole ring would show signals in the aromatic region, typically between δ 115-140 ppm.

  • Methylene Carbon: The methylene carbon would appear around δ 50-60 ppm.

  • Methyl Carbon: The methyl carbon would have a chemical shift in the range of δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected around 1715 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=N and C=C stretching vibrations from the imidazole ring.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (124.14 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the bond between the methylene group and the imidazole ring.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery, particularly as a precursor for novel antifungal agents. Its synthesis via N-alkylation of imidazole is a straightforward and scalable process. While direct biological data for this specific compound is limited, the well-established role of the imidazole pharmacophore in inhibiting fungal CYP51 provides a strong rationale for its further investigation and derivatization. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the synthetic and therapeutic applications of this promising molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link].

  • Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings, 1(5), 469. [Link].

  • Zhang, L., et al. (2024). Synthesis, characterization and antifungal activity of imidazole chitosan derivatives.
  • Arslan, M., & Gümüşçağlayan, M. (2022). Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1365-1375.
  • Biological and Molecular Chemistry. (2023). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 1(1), 1-10.
  • Lepesheva, G. I., & Waterman, M. R. (2007). CYP51: a major drug target in the cytochrome P450 superfamily. Expert opinion on investigational drugs, 16(5), 557–567. [Link].

  • Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Pakshir, K. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Iranian Journal of Pharmaceutical Research, 2(3), 159-162.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link].

  • Monk, B. C., & Tomasiak, T. M. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(9), 789–801.
  • Pal, D., & Banerjee, S. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central journal, 7, 174. [Link].

  • Han, G., Liu, N., Li, C., Tu, J., Li, Z., & Sheng, C. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of medicinal chemistry, 63(10), 5341–5359. [Link].

  • PubChem. 1-(1H-imidazol-1-yl)propan-2-one. National Center for Biotechnology Information. [Link].

  • Khabnadideh, S., et al. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Iranian Journal of Pharmaceutical Research, 2(3), 159-162.
  • CN110776464A - N1 site alkylation method for imidazole compounds - Google P
  • El'kov, N. A., Konshina, D. N., & Konshin, V. V. (2023). A practical synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole. Russian Journal of General Chemistry, 93(4), 654-656.

Sources

An In-Depth Technical Guide to the Synthesis of 1-(1H-imidazol-1-yl)acetone from Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(1H-imidazol-1-yl)acetone, a valuable building block in pharmaceutical and materials science. The core of this document focuses on the direct N-alkylation of imidazole with chloroacetone, a robust and widely applicable method. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the critical aspects of purification and characterization. This guide is designed to equip researchers with the necessary knowledge to confidently and successfully synthesize and validate this important imidazole derivative.

Introduction: The Significance of Imidazole Derivatives

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including antifungals, antihistamines, and anticancer agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a versatile component in drug design.[1] The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, leveraging the reactivity of the ketone functionality for further elaboration. This guide will focus on a direct and efficient synthetic route from readily available starting materials.

Mechanistic Insights: The N-Alkylation of Imidazole

The synthesis of this compound from imidazole proceeds via a nucleophilic substitution reaction, specifically, the N-alkylation of the imidazole ring with an α-halo ketone, chloroacetone.[2][3][4]

Key Mechanistic Steps:

  • Deprotonation of Imidazole: Imidazole is a weak base, but in the presence of a suitable base, the proton on the N1 atom can be removed to generate the imidazolate anion.[5] This anion is a much stronger nucleophile than neutral imidazole.

  • Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetone that is bonded to the chlorine atom.

  • Displacement of the Leaving Group: This attack results in the displacement of the chloride ion, a good leaving group, forming the new N-C bond and yielding the desired product, this compound.

The choice of base and solvent is crucial for the success of this reaction, influencing both the reaction rate and the yield.

N-Alkylation of Imidazole imidazole Imidazole imidazolate Imidazolate Anion imidazole->imidazolate Deprotonation base Base (e.g., K₂CO₃) h_base Protonated Base product This compound imidazolate->product Nucleophilic Attack chloroacetone Chloroacetone chloroacetone->product byproduct Chloride Ion product->byproduct Leaving Group Departure

Caption: Reaction mechanism for the N-alkylation of imidazole with chloroacetone.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Quantity (molar eq.)Notes
ImidazoleC₃H₄N₂68.081.0Ensure high purity.
ChloroacetoneC₃H₅ClO92.531.1Handle in a fume hood; lachrymator.
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.5Anhydrous, finely powdered.
AcetoneC₃H₆O58.08-Anhydrous, as solvent.
Ethyl AcetateC₄H₈O₂88.11-For extraction.
Brine (sat. NaCl)NaCl58.44-For washing.
Anhydrous Sodium SulfateNa₂SO₄142.04-For drying.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the suspension vigorously for 10-15 minutes at room temperature. The potassium carbonate will not fully dissolve.

  • Reagent Addition: Slowly add chloroacetone (1.1 eq) to the stirred suspension at room temperature. Caution: Chloroacetone is a lachrymator and should be handled with care in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1). The imidazole spot should diminish, and a new, less polar product spot should appear.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Wash the organic layer with 2 x 50 mL of water and then with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Workflow A 1. Reaction Setup: Imidazole, K₂CO₃ in Acetone B 2. Add Chloroacetone A->B C 3. Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool and Filter D->E F 6. Concentrate Filtrate E->F G 7. Extraction with Ethyl Acetate F->G H 8. Wash with Water and Brine G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product J->K

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Characterization: Ensuring Product Integrity

4.1. Purification

The crude product is typically a yellow to brown oil or solid. Purification is best achieved by column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 100% ethyl acetate) is effective. The pure product will elute as a single spot on TLC.

4.2. Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[6][7][8]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.5 (s, 1H, N-CH-N)

    • δ ~7.0 (s, 1H, Imidazole CH)

    • δ ~6.9 (s, 1H, Imidazole CH)

    • δ ~4.8 (s, 2H, N-CH₂-C=O)

    • δ ~2.2 (s, 3H, CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~204 (C=O)

    • δ ~137 (N-CH-N)

    • δ ~129 (Imidazole CH)

    • δ ~120 (Imidazole CH)

    • δ ~55 (N-CH₂)

    • δ ~27 (CH₃)

4.2.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product.[9]

  • Expected [M+H]⁺: 125.06

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy can identify key functional groups.

  • Characteristic Peaks:

    • ~1730 cm⁻¹ (C=O stretch)

    • ~3100-3150 cm⁻¹ (aromatic C-H stretch)

Conclusion

The N-alkylation of imidazole with chloroacetone provides a reliable and scalable method for the synthesis of this compound. By following the detailed protocol and employing the described purification and characterization techniques, researchers can confidently produce this valuable intermediate for further applications in drug discovery and materials science. The principles and techniques outlined in this guide are foundational for the synthesis of a wide array of N-substituted imidazole derivatives.

References

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Retrieved from [Link]

  • Chemistry Online. (2022, November 3). Imidazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkylation in the reactions of 5-imidazolylphenylthiourea with alkyl halides and chloroacetone. Mendeleev Communications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • ResearchGate. (2025, August 9). N-Alkylation in the reactions of 5-imidazolylphenylthiourea with alkyl halides and chloroacetone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]

  • SpringerLink. (2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

  • MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubMed. (n.d.). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of an Imidazole Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(1H-imidazol-1-yl)acetone

In the landscape of medicinal chemistry and drug development, the imidazole ring is a privileged scaffold, forming the core of numerous therapeutic agents, most notably in the realm of antifungal medications.[1][2][3] Its ability to coordinate with metal ions in enzyme active sites, such as the heme iron in cytochrome P450 enzymes, is a cornerstone of its biological activity.[3] this compound emerges as a compound of significant interest not as an end-product, but as a highly versatile and strategic intermediate. Its structure marries the crucial imidazole moiety with a reactive ketone functional group, providing a chemical handle for extensive molecular elaboration.

This guide offers a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its properties and the experimental logic for its synthesis and characterization, providing a field-proven perspective on its utility.

Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. These identifiers and computed properties provide a quantitative foundation for predicting solubility, reactivity, and potential bioavailability.

Key Identifiers:

  • IUPAC Name: 1-(1H-imidazol-1-yl)propan-2-one[4]

  • Synonyms: this compound, 1-imidazol-1-ylpropan-2-one[4]

  • CAS Number: 131394-02-0[4]

  • Molecular Formula: C₆H₈N₂O[4]

Table 1: Physicochemical and Computed Properties

The following table summarizes key properties, largely computed through established algorithms like PubChem's analysis, which are critical for laboratory applications.[4]

PropertyValueSource
Molecular Weight 124.14 g/mol PubChem[4]
Exact Mass 124.063662883 DaPubChem [https://pubchem.ncbi.nlm.nih.gov/compound/14617233][4]
XLogP3 -0.1PubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 2PubChem[4]
Topological Polar Surface Area 34.9 ŲPubChem[4]
Complexity 114PubChem[4]

The negative XLogP3 value suggests a degree of hydrophilicity, an important consideration for selecting solvent systems for both reaction and purification. The presence of three hydrogen bond acceptors (the two imidazole nitrogens and the carbonyl oxygen) influences its solubility and interaction with biological targets.

Synthesis and Mechanistic Considerations

The most direct and common synthesis of this compound is via the nucleophilic substitution of a haloacetone with imidazole. This approach is efficient and relies on fundamental principles of organic chemistry.

Diagram 1: General Synthesis Workflow

This diagram illustrates the standard N-alkylation reaction for synthesizing the target compound.

SynthesisWorkflow Imidazole Imidazole Reaction N-Alkylation (SN2 Reaction) Imidazole->Reaction Haloacetone Haloacetone (e.g., Chloroacetone) Haloacetone->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Deprotonation Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Target This compound Salt Byproduct (e.g., KCl, H₂O) Reaction->Target Reaction->Salt ReactivityMap cluster_main This compound cluster_ketone cluster_imidazole Main Im-CH₂-C(=O)-CH₃ Ketone Ketone Reduction (e.g., NaBH₄) Main->Ketone Carbonyl Reactivity N3_Quat N3 Quaternization (e.g., CH₃I) Main->N3_Quat Imidazole Reactivity Alcohol Secondary Alcohol Im-CH₂-CH(OH)-CH₃ Ketone->Alcohol Imidazolium Imidazolium Salt N3_Quat->Imidazolium

Sources

An In-depth Technical Guide to 1-(1H-imidazol-1-yl)acetone: Molecular Structure, Properties, and Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1H-imidazol-1-yl)acetone, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The document elucidates its molecular structure, chemical formula, and physicochemical properties. A detailed synthesis protocol, based on established chemical principles, is presented, alongside a thorough analysis of its spectroscopic characteristics for unambiguous identification. The guide further explores the reactivity of the molecule and its potential as a versatile building block in the synthesis of novel therapeutic agents, with a particular focus on antifungal and other pharmacological applications. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and utilization of imidazole-based compounds in pharmaceutical research.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability contribute to its prevalence in numerous pharmaceuticals. The introduction of an acetonyl group at the N-1 position of the imidazole ring, as seen in this compound, provides a key reactive handle for further molecular elaboration, making it a valuable intermediate in the synthesis of complex drug candidates. This guide will delve into the fundamental molecular and chemical characteristics of this compound, providing a solid foundation for its application in research and development.

Molecular Structure and Formula

Chemical Identity
  • Systematic IUPAC Name: 1-(1H-imidazol-1-yl)propan-2-one[1]

  • Common Name: this compound

  • CAS Number: 131394-02-0[1]

  • Molecular Formula: C₆H₈N₂O[1]

  • Molecular Weight: 124.14 g/mol [1]

Structural Elucidation

The molecular structure of this compound consists of a five-membered imidazole ring linked through a nitrogen atom to the alpha-carbon of an acetone moiety.

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for predicting its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Weight 124.14 g/mol PubChem[1]
XLogP3 -0.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 124.063662883PubChem[1]
Topological Polar Surface Area 34.9 ŲPubChem[1]

Synthesis and Purification

The synthesis of this compound can be readily achieved through the nucleophilic substitution reaction between imidazole and chloroacetone. This well-established method provides a reliable route to the target compound.

Diagram: Synthesis Workflow

Synthesis_Workflow Reactants Imidazole + Chloroacetone + Base (e.g., K₂CO₃) Reaction Reaction Mixture (Stirring at RT) Reactants->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Work-up (Filtration, Evaporation) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a self-validating system for the synthesis of this compound, adapted from a similar procedure for a related compound[3].

Materials:

  • Imidazole

  • Chloroacetone

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction, filter the solid potassium carbonate and potassium chloride byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Causality behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base to deprotonate imidazole, facilitating its nucleophilic attack on chloroacetone.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons and the acetonyl group. The methylene protons adjacent to the imidazole ring will appear as a singlet, while the methyl protons of the acetone moiety will also be a singlet. The three protons on the imidazole ring will exhibit distinct chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹. Characteristic bands for the C-H and C=N stretching and bending vibrations of the imidazole ring will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (124.14 g/mol ). Fragmentation patterns will likely involve the loss of the acetyl group or cleavage of the bond between the methylene group and the imidazole ring.

Reactivity and Stability

This compound possesses two primary sites of reactivity: the imidazole ring and the ketone functional group.

  • Imidazole Ring: The imidazole ring can undergo electrophilic substitution reactions, although the N-substituent can influence the regioselectivity. The lone pair of electrons on the N-3 nitrogen atom allows it to act as a ligand for metal ions.

  • Ketone Group: The carbonyl group is susceptible to nucleophilic attack and can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination, and condensation reactions.

The compound is generally stable under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Drug Development

The unique combination of a reactive ketone handle and a biologically active imidazole scaffold makes this compound a valuable starting material for the synthesis of a diverse range of potential therapeutic agents.

Antifungal Agents

A significant number of clinically used antifungal drugs, such as ketoconazole, contain an imidazole moiety. The imidazole ring is known to inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes. This compound can serve as a key intermediate in the synthesis of novel azole antifungals. The ketone functionality can be elaborated to introduce various side chains designed to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

Other Therapeutic Areas

Beyond antifungal applications, the imidazole nucleus is found in drugs with a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The versatility of this compound allows for its incorporation into diverse molecular frameworks, enabling the exploration of new chemical space in the search for novel therapeutics in these areas.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined molecular structure and predictable chemical reactivity. Its straightforward synthesis and the presence of two key functional groups make it a highly versatile building block in medicinal chemistry. The proven track record of the imidazole scaffold in a multitude of therapeutic agents underscores the potential of this compound as a valuable starting point for the development of new and improved drugs. This technical guide provides the essential information required for researchers to confidently handle, characterize, and utilize this compound in their drug discovery endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14617233, this compound. Retrieved from [Link].

  • Yousuf, S., Khan, K. M., Naz, F., Perveen, S., & Miana, G. A. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o552. Available at: [Link].

  • PrepChem (2024). Synthesis of 1-(2-hydroxypropyl)imidazole. Retrieved from [Link].

  • Heeres, J., Backx, L. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic imidazoles. Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of Medicinal Chemistry, 22(8), 1003–1005. Available at: [Link].

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(1H-imidazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(1H-imidazol-1-yl)acetone (C₆H₈N₂O), a heterocyclic compound of interest in synthetic and medicinal chemistry. As a key building block, its unambiguous structural confirmation is paramount. This document details the principles, experimental protocols, and expert interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure accurate and reliable characterization.

Introduction and Molecular Structure

This compound is a derivative of imidazole, a core structure in many biologically active molecules.[1] Its structure comprises an imidazole ring linked via a nitrogen atom to an acetone moiety. The molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol .[2] Accurate characterization is the foundation of any subsequent chemical or biological study, and a multi-technique spectroscopic approach provides a self-validating system for structural confirmation.

The key structural features to be identified are:

  • The three distinct protons of the imidazole ring.

  • The methylene (-CH₂-) bridge.

  • The methyl (-CH₃) group of the acetone moiety.

  • The carbonyl (C=O) group.

  • The carbon framework of both the imidazole and acetone components.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural map can be assembled.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and their neighboring environments.

  • Sample Preparation: Weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Acetone-d₆, in a clean, dry 5 mm NMR tube. The choice of solvent is critical; Acetone-d₆ is an excellent choice as it readily dissolves the compound and its residual solvent peak does not interfere with key signals.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The magnetic field must be "locked" to the deuterium signal of the solvent to compensate for any drift. The field is then "shimmed" to optimize its homogeneity, which is crucial for achieving high-resolution spectra with sharp, well-defined peaks.

  • Data Acquisition: A standard ¹H NMR experiment is performed. For a sample of this concentration on a 300-500 MHz spectrometer, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).

The following table summarizes the expected ¹H NMR data.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2~7.5Singlet1HImidazole CH
H-4~7.0Singlet1HImidazole CH
H-5~6.9Singlet1HImidazole CH
H-6~4.9Singlet2HN-CH₂ -C=O
H-9~2.2Singlet3HCH₃
  • Expertise & Causality:

    • Imidazole Protons (H-2, H-4, H-5): These protons appear in the aromatic region (downfield) due to the deshielding effect of the ring current. The H-2 proton, positioned between two electronegative nitrogen atoms, is the most deshielded and appears furthest downfield. The signals for H-4 and H-5 are also distinct. Their appearance as singlets indicates minimal to no coupling with each other, a common feature in N-substituted imidazoles.

    • Methylene Protons (H-6): The methylene protons are adjacent to both a nitrogen atom and a carbonyl group. Both groups are electron-withdrawing, causing a significant downfield shift to ~4.9 ppm. This signal is a sharp singlet, confirming the absence of any adjacent protons.

    • Methyl Protons (H-9): The methyl protons of the acetone moiety appear as a sharp singlet at ~2.2 ppm. This is a characteristic chemical shift for a methyl ketone. The integration value of 3H confirms the presence of a methyl group.

1H_NMR_Interpretation cluster_molecule This compound cluster_spectrum ¹H NMR Spectrum H-2 H-2 d_7_5 ~7.5 ppm (Singlet, 1H) H-2->d_7_5 Most Deshielded H-4/H-5 H-4 / H-5 d_7_0 ~7.0 / 6.9 ppm (Singlets, 2H) H-4/H-5->d_7_0 Aromatic Region H-6 H-6 (CH₂) d_4_9 ~4.9 ppm (Singlet, 2H) H-6->d_4_9 Adjacent to N and C=O H-9 H-9 (CH₃) d_2_2 ~2.2 ppm (Singlet, 3H) H-9->d_2_2 Methyl Ketone

Caption: Correlation of proton environments to their expected ¹H NMR signals.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of unique carbon environments in the molecule.

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters. A standard proton-decoupled experiment is used to simplify the spectrum, resulting in a single peak for each unique carbon atom. More scans (hundreds to thousands) are required due to the lower natural abundance of the ¹³C isotope.

Signal LabelPredicted Chemical Shift (δ, ppm)Assignment
C-7~205C =O (Ketone)
C-2~137Imidazole C -H
C-4~129Imidazole C -H
C-5~120Imidazole C -H
C-6~55N-C H₂-C=O
C-9~28C H₃
  • Expertise & Causality:

    • Carbonyl Carbon (C-7): The ketone carbonyl carbon is the most deshielded carbon and appears significantly downfield, typically above 200 ppm, which is highly characteristic.

    • Imidazole Carbons (C-2, C-4, C-5): These carbons resonate in the aromatic region. C-2, being between two nitrogens, is expected at the lower field end of this range.

    • Methylene Carbon (C-6): This carbon is attached to a nitrogen atom, causing a shift to ~55 ppm.

    • Methyl Carbon (C-9): The methyl carbon of the ketone is the most shielded carbon, appearing furthest upfield at ~28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Sample Preparation: A small amount of the neat liquid sample can be placed between two salt (NaCl or KBr) plates to create a thin film. Alternatively, if the sample is a solid, it can be ground with KBr powder and pressed into a thin pellet.

  • Data Acquisition: The sample is placed in the IR spectrometer. A background spectrum (of air or the KBr pellet) is first recorded and automatically subtracted from the sample spectrum to provide the final transmittance or absorbance data.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3150C-H StretchImidazole Ring
~2900-3000C-H StretchAliphatic (CH₂, CH₃)
~1720 C=O Stretch Ketone (Strong, Sharp)
~1500-1580C=N, C=C StretchImidazole Ring
~1200-1300C-N StretchImidazole Ring
  • Trustworthiness & Self-Validation: The most crucial peak for confirming the structure of this compound is the intense, sharp absorption band around 1720 cm⁻¹ . This is a classic, unambiguous signal for a ketone carbonyl (C=O) stretch. Its presence, along with the characteristic C=N and aromatic C-H stretches of the imidazole ring, provides a robust validation of the molecule's key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

  • Ionization: An ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI) is used to generate charged molecules (ions). ESI is a "soft" technique that often yields the protonated molecular ion [M+H]⁺, while EI is a "hard" technique that causes extensive fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by an analyzer (e.g., a quadrupole or time-of-flight) and detected.

  • Molecular Ion: The exact mass of this compound is 124.0637 g/mol .[2] In ESI-MS, a prominent peak would be expected at m/z = 125.0710, corresponding to the protonated molecule [M+H]⁺. In EI-MS, a molecular ion peak [M]⁺• would be seen at m/z = 124.

  • Key Fragmentation: A characteristic fragmentation pathway involves the loss of the acetyl group or the cleavage of the methylene bridge.

MS_Fragmentation M [M]⁺• m/z = 124 F1 [M - CH₃CO]⁺ m/z = 81 M->F1 - •CH₂COCH₃ F2 [CH₃CO]⁺ m/z = 43 M->F2 α-cleavage

Caption: A plausible fragmentation pathway for this compound in EI-MS.

  • Expertise & Causality: The most common fragmentation in EI-MS is alpha-cleavage adjacent to the carbonyl group. This would result in the formation of the highly stable acylium ion, [CH₃CO]⁺ , which would give a strong signal at m/z = 43 . Another likely fragmentation is the cleavage of the N-CH₂ bond, leading to an ion at m/z = 81 , corresponding to the imidazolyl-methyl cation. The presence of these key fragments, along with the molecular ion, provides definitive proof of the molecule's structure.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical ketone functional group with a characteristic C=O stretch at ~1720 cm⁻¹. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern, including the hallmark acylium ion at m/z = 43. Together, these methods provide an interlocking, self-validating system of data that unambiguously confirms the molecular structure.

References

  • Chem. Commun., 2012, 48, 3457.
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  • Yousuf, S., et al. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(4), o538. [Link]

  • NIST. 1H-Imidazole. NIST Chemistry WebBook. [Link]

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Literature Review of 1-(1H-imidazol-1-yl)acetone and Its Analogs: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in diverse molecular interactions.[1][2] This technical guide provides an in-depth review of 1-(1H-imidazol-1-yl)acetone, a simple yet versatile molecule, and its extensive family of analogs. We will explore the synthetic strategies employed to create chemical diversity around this core, delve into the critical structure-activity relationships (SAR) that govern their biological effects, and present detailed protocols for their synthesis and evaluation. This guide is designed for researchers and drug development professionals, offering field-proven insights into the multifaceted therapeutic potential of this chemical class, from potent antifungal and anticancer agents to specific enzyme inhibitors.

The Imidazole Scaffold: A Foundation for Drug Discovery

The five-membered aromatic heterocycle known as imidazole is a fundamental building block in both nature and medicine.[1][3] It is a constituent of the essential amino acid histidine, the purine bases of nucleic acids, and numerous cofactors and natural products.[2][3]

Physicochemical Properties and Biological Significance

The unique properties of the imidazole ring make it exceptionally valuable in drug design. It is amphoteric, capable of acting as both a weak acid and a weak base.[3] The nitrogen at position 3 (the "pyrrole-type" nitrogen) can be protonated, allowing it to form strong ionic bonds and hydrogen bonds, which are critical for interacting with biological targets like enzyme active sites.[4] The imidazole ring is also an excellent coordinator of metal ions, a property central to the function of many metalloenzymes. Its aromatic nature allows for π-π stacking interactions, further stabilizing drug-receptor complexes. This combination of features has led to the development of a vast array of imidazole-containing drugs with applications spanning antimicrobial, antifungal, anti-inflammatory, and anticancer therapies.[1][5]

The this compound Core

The this compound structure (PubChem CID: 14617233) represents a key pharmacophore.[6] The N-substituted acetone moiety provides a flexible linker and a reactive carbonyl group that can be readily modified, serving as a handle for generating extensive analog libraries. This core is particularly prominent in the development of azole antifungals, where the imidazole nitrogen coordinates to the heme iron of the target enzyme, and the substituted side chain fine-tunes potency and pharmacokinetic properties.

Synthesis and Chemical Space Exploration

The synthesis of this compound and its analogs primarily relies on the nucleophilic character of the imidazole ring. The most common and direct approach is the N-alkylation of imidazole with an appropriate α-haloketone.

General Synthetic Routes

The reaction of imidazole with chloro- or bromoacetone in the presence of a base is the most straightforward method to produce the core scaffold. The choice of solvent and base can be optimized to improve yields and minimize side products. This foundational reaction opens the door to immense chemical diversification.

Workflow for Synthesis and Diversification of Analogs

G cluster_mods Analog Diversification start Starting Materials (Imidazole, α-Haloketone) reaction1 N-Alkylation Reaction start->reaction1 core Core Scaffold This compound reaction1->core mod1 Imidazole Ring Modification (e.g., C2/C4/C5-substitution) core->mod1 Derivatization mod2 Side-Chain Modification (e.g., Carbonyl reduction, Chain extension) core->mod2 Derivatization analog_lib Diverse Analog Library mod1->analog_lib mod2->analog_lib screening Biological Screening analog_lib->screening

Caption: General workflow for the synthesis and diversification of this compound analogs.

Strategies for Analog Development

The therapeutic potential of this scaffold is unlocked through systematic structural modifications:

  • Imidazole Ring Substitution: Introducing substituents (e.g., methyl, nitro, halogen) onto the imidazole ring can drastically alter electronic properties, steric hindrance, and metabolic stability. For example, 2-methyl and 5-nitro substitutions are common in antibacterial agents.[7]

  • Side-Chain Modification: The acetone moiety is a rich source of chemical diversity.

    • Carbonyl Reduction: Reduction to the corresponding alcohol creates a chiral center and a hydroxyl group capable of new hydrogen bonding interactions, a key feature in many antifungal agents.[8]

    • Chain Elongation/Variation: Replacing the methyl group with larger alkyl or aryl groups can enhance lipophilicity and introduce new interactions with the target protein.

    • Formation of Derivatives: The carbonyl can be converted into oximes, hydrazones, or other functional groups to explore different chemical spaces.

Biological Activities and Therapeutic Applications

Analogs of this compound have demonstrated a remarkable breadth of biological activities, most notably in antifungal and anticancer applications.

Antifungal Properties: The Azole Legacy

The imidazole scaffold is the basis for the "azole" class of antifungal drugs, such as ketoconazole.[9] Many derivatives of this compound exhibit potent antifungal activity.[10][11][12]

Azole antifungals function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The imidazole nitrogen (N3) coordinates to the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues, leading to potent and specific inhibition. Disruption of ergosterol production compromises membrane integrity, leading to fungal cell death.

Ergosterol Biosynthesis Pathway Inhibition by Azoles

G precursor Squalene lanosterol Lanosterol precursor->lanosterol ...multiple steps... cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol cyp51->intermediate ergosterol Ergosterol intermediate->ergosterol ...multiple steps... membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibitor Azole Antifungal (e.g., Imidazole Analog) inhibitor->cyp51 Inhibits

Caption: Azole antifungals inhibit CYP51, blocking the conversion of lanosterol and disrupting ergosterol synthesis.

SAR studies have revealed key features for potent antifungal activity. For instance, in a series of 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives, bis(4-chlorophenyl) analogs were found to be the most potent, highlighting the importance of halogenated aromatic rings for activity.[10] The presence of a hydroxyl group on the carbon adjacent to the imidazole ring, as seen in ketoconazole, often enhances potency.

Table 1: In Vitro Antifungal Activity of Selected Imidazole Analogs

Compound Fungal Strain MIC (µg/mL) Reference
bis(4-chlorophenyl) isoxazolidine (18) Trichophyton sp. 0.2 - 7.0 [10]
bis(4-chlorophenyl) isoxazolidine (19) Microsporum sp. 0.2 - 7.0 [10]
Ketoconazole (Reference) Candida albicans 0.2 - 20.0 [10]
Imidazole-dienone conjugate (31) Candida albicans 0.5 - 8.0 [11]

| Imidazole-dienone conjugate (42) | Candida albicans | 2.0 - 32.0 |[11] |

Anticancer Potential: A Multifaceted Approach

The imidazole scaffold is also prevalent in anticancer drug discovery, with derivatives of this compound targeting various hallmarks of cancer.[5][13]

Imidazole-based compounds exhibit anticancer activity through multiple mechanisms:

  • Enzyme Inhibition: They can act as potent inhibitors of kinases and other enzymes crucial for cancer cell signaling and survival. For example, certain analogs inhibit farnesyltransferase, an enzyme involved in Ras protein processing, which is critical in many cancers.[14] Others have been developed as inhibitors of transforming growth factor β-activated kinase 1 (TAK1), a key node in inflammatory and cancer pathways.[15]

  • Tubulin Polymerization Inhibition: Some imidazole derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[13][16]

  • Topoisomerase Inhibition: Certain complex imidazoles, like Indimitecan, function as topoisomerase-I inhibitors, preventing DNA replication in rapidly dividing cancer cells.[13]

For anticancer activity, SAR can be highly target-specific. In a series of nitroimidazoles, substitutions at the 2-position and modifications to a side-chain linker were shown to be critical for potency against Mycobacterium tuberculosis, demonstrating how subtle changes can fine-tune activity for a specific target.[17] For kinase inhibitors, the imidazole core often serves as a hinge-binding motif, with substituents directed into specific pockets of the ATP-binding site to confer potency and selectivity.[15]

Table 2: In Vitro Cytotoxicity of Selected Imidazole Analogs

Compound Class Cancer Cell Line IC₅₀ Value Mechanism Reference
Tetrahydrobenzodiazepine (36) H-Ras transformed Rat-1 160 nM (EC₅₀) Farnesyltransferase Inhibition [14]
Thiazolyl-imidazol-2-amine (22) NUGC-3 (Gastric) 0.05 µM Tubulin Polymerization Inhibition [13]
Ag(I) NHC Complex (1) OVCAR-3 (Ovarian) ~15 µM Not specified [18]

| Ag(I) NHC Complex (1) | MB157 (Breast) | ~10 µM | Not specified |[18] |

Methodologies and Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of this compound analogs.

Protocol: Synthesis of 1-(2-Methyl-1H-imidazol-1-yl)acetone[19]

This protocol describes the N-alkylation of 2-methylimidazole with chloroacetone. The logic is to use a common starting material and a straightforward reaction to generate a foundational analog.

  • Reagents & Materials:

    • 2-Methylimidazole (1.0 eq)

    • Chloroacetone (1.1 eq)

    • Potassium carbonate (K₂CO₃, 1.5 eq)

    • Acetonitrile (CH₃CN) as solvent

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask, add 2-methylimidazole (1.0 eq) and potassium carbonate (1.5 eq) to acetonitrile.

    • Stir the suspension at room temperature for 15 minutes.

    • Add chloroacetone (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Reagents & Materials:

    • Synthesized imidazole analog

    • Fungal strain (e.g., Candida albicans ATCC 90028)

    • RPMI-1640 medium

    • 96-well microtiter plates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in a 96-well plate.

    • Prepare a fungal inoculum suspension standardized to a specific concentration (e.g., 1-5 x 10³ CFU/mL).

    • Add the fungal inoculum to each well containing the diluted compound. Include positive (no drug) and negative (no fungus) controls.

    • Incubate the plate at 35°C for 24-48 hours.

    • Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by reading the optical density at 600 nm. The MIC is the concentration that inhibits ~90% of growth compared to the drug-free control.

Workflow for Biological Screening of New Analogs

G start Synthesized Analog Library primary Primary Screening (e.g., Single high concentration) start->primary hit_id Hit Identification (Activity > Threshold) primary->hit_id hit_id->start Inactive dose_resp Dose-Response Assay (e.g., IC50 / MIC determination) hit_id->dose_resp Active secondary Secondary / Mechanistic Assays (e.g., Enzyme inhibition, Cell cycle analysis) dose_resp->secondary lead_opt Lead Optimization (SAR-guided chemical modification) secondary->lead_opt

Caption: A typical screening cascade for identifying and optimizing lead compounds from a synthesized library.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly productive platform in medicinal chemistry. The ease of synthesis and diversification, combined with the inherent biological compatibility of the imidazole ring, has resulted in compounds with potent antifungal and anticancer activities. The established mechanisms of action, such as CYP51 and tubulin inhibition, provide a solid foundation for rational drug design.

Future research in this area should focus on several key aspects:

  • Target Selectivity: For applications like anticancer therapy, designing analogs with high selectivity for specific kinase isoforms or cancer-related targets over their wild-type counterparts is crucial to minimize off-target toxicity.

  • Overcoming Resistance: In the antifungal space, new analogs are needed that can overcome existing resistance mechanisms to current azole drugs.

  • Exploring New Biological Space: While well-established in antifungal and anticancer research, this scaffold could be systematically explored for other therapeutic areas, such as antiviral, anti-inflammatory, or neuroprotective agents.

  • Pharmacokinetic Optimization: A concerted effort to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent hits will be essential for translating in vitro activity into in vivo efficacy.

By leveraging the insights from decades of research and applying modern drug discovery tools, the this compound core will undoubtedly continue to be a source of novel therapeutic agents.

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The Imidazole Scaffold: A Versatile Core for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Imidazole Ring

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, including high polarity and the ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological macromolecules.[1][4] This inherent versatility has led to the development of a vast number of imidazole-containing compounds with a broad spectrum of pharmacological activities.[2][3][5][6][7] From established antifungal and antibacterial agents to promising new anticancer and anti-inflammatory therapies, the imidazole scaffold continues to be a privileged structure in the quest for novel therapeutic agents.[3][4][5][8][9][10][11] This guide provides a comprehensive technical overview of the diverse biological activities of imidazole-containing compounds, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy.

I. Antimicrobial and Antifungal Activities: A Legacy of Combating Infections

Imidazole derivatives have a long and successful history in the treatment of infectious diseases.[11] Their primary mechanism of action, particularly in antifungal agents, involves the inhibition of key enzymes essential for microbial survival.[12][13]

A. Antifungal Activity: Targeting Ergosterol Biosynthesis

A major class of imidazole-based antifungal drugs, known as azoles, function by inhibiting the enzyme lanosterol 14α-demethylase.[13] This cytochrome P450 enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13] Disruption of ergosterol synthesis leads to altered membrane permeability, ultimately resulting in fungal cell death.[12][13] Notable examples of imidazole antifungals include ketoconazole, clotrimazole, and miconazole.[12] While highly effective, the specificity of these agents for the fungal cytochrome P450 enzyme over its human counterpart is a key consideration in drug design to minimize side effects.[14][15]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

A common method to assess the antifungal activity of imidazole compounds is the broth microdilution assay. This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable broth medium (e.g., RPMI-1640). The concentration is adjusted to a specific cell density, typically using a spectrophotometer.

  • Serial Dilution of Test Compound: The imidazole-containing compound is serially diluted in the broth medium in a 96-well microtiter plate. A range of concentrations is prepared to determine the MIC.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no fungus) control wells are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined by visual inspection as the lowest concentration of the compound that shows no visible growth. This can also be quantified by measuring the optical density at 600 nm.

B. Antibacterial Activity: Diverse Mechanisms of Action

The antibacterial effects of imidazole derivatives are more varied and can involve multiple mechanisms.[16] These include:

  • Disruption of Cell Membrane Integrity: Some imidazole compounds can insert themselves into bacterial cell membranes, leading to increased permeability and leakage of essential cellular components.[13]

  • Inhibition of Nucleic Acid Synthesis: Certain derivatives interfere with DNA replication and repair processes, hindering bacterial proliferation.[16]

  • Inhibition of Protein Synthesis: By targeting bacterial ribosomes, some imidazoles can disrupt the translation process, leading to cell death.[16]

The lipophilicity of imidazole and imidazolium salts plays a crucial role in their antibacterial activity, which can be fine-tuned by modifying hydrophobic substituents on the nitrogen atoms of the ring.[17]

II. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The application of imidazole-containing compounds in cancer therapy is a rapidly expanding field of research.[1][5][18][19] Their anticancer effects are attributed to a variety of mechanisms that target the uncontrolled proliferation and survival of cancer cells.[1][5]

A. Key Mechanisms of Anticancer Action

Imidazole derivatives exert their anticancer effects through several key pathways:

  • Induction of Apoptosis and Cell-Cycle Arrest: Many imidazole compounds can trigger programmed cell death (apoptosis) in cancer cells by activating intrinsic and extrinsic pathways.[1][5] They can also arrest the cell cycle at specific phases (G0/G1, S, or G2/M), preventing uncontrolled cell division.[5][18]

  • Enzyme and Kinase Inhibition: Imidazole-based compounds have been identified as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell signaling, growth, and survival.[1][5] They can also inhibit other enzymes vital for tumor progression, including histone deacetylases (HDACs) and carbonic anhydrases (CAs).[1]

  • Disruption of Microtubule Dynamics: Some derivatives can interfere with the polymerization or depolymerization of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and cell death.[5]

  • DNA Intercalation: The planar structure of the imidazole ring allows some compounds to insert themselves into the DNA double helix, disrupting its structure and function.[1]

The development of hybrid molecules that integrate the imidazole scaffold with other pharmacophores is a promising strategy to create multi-target anticancer agents with enhanced efficacy.[20]

Diagram: Key Anticancer Mechanisms of Imidazole Derivatives

G Imidazole Imidazole Derivatives Apoptosis Induction of Apoptosis Imidazole->Apoptosis CellCycle Cell-Cycle Arrest Imidazole->CellCycle Kinase Kinase Inhibition (EGFR, VEGFR) Imidazole->Kinase Enzyme Enzyme Inhibition (HDAC, CA) Imidazole->Enzyme Microtubule Microtubule Disruption Imidazole->Microtubule DNA DNA Intercalation Imidazole->DNA CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycle->CancerCellDeath Kinase->CancerCellDeath Enzyme->CancerCellDeath Microtubule->CancerCellDeath DNA->CancerCellDeath

Caption: Diverse mechanisms of action of imidazole-containing compounds leading to cancer cell death.

III. Other Notable Biological Activities

The versatility of the imidazole scaffold extends beyond antimicrobial and anticancer applications. Imidazole derivatives have demonstrated a wide range of other pharmacological properties.

Biological ActivityMechanism of Action / Key TargetsReferences
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), reducing prostaglandin synthesis.[11][21][11][21]
Antiviral Inhibition of viral replication processes. Some compounds have shown activity against Hepatitis C Virus (HCV) and Human Cytomegalovirus (HCMV).[8][9][22][8][9][22]
Antitubercular Inhibition of enzymes essential for the survival of Mycobacterium tuberculosis. Some derivatives inhibit ATP production in the bacterium.[3][8][23][3][8][23]
Enzyme Inhibition Beyond cancer-related enzymes, imidazoles can inhibit a variety of other enzymes by binding to their active sites.[24][25][24][25]
Antiparasitic Inhibition of the growth of parasites such as Toxoplasma gondii and Trypanosoma cruzi.[8][26][8][26]

IV. Structure-Activity Relationship (SAR) and Drug Design

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For instance, in the context of anticancer agents, strategic substitutions can enhance the binding affinity to target kinases or improve the ability to induce apoptosis.[5] Similarly, for antimicrobial agents, modifications to the imidazole scaffold can broaden the spectrum of activity or overcome resistance mechanisms.[13]

Diagram: General Workflow for Imidazole-Based Drug Discovery

G cluster_0 Discovery & Design cluster_1 Preclinical Evaluation cluster_2 Clinical Development Target Target Identification & Validation Library Imidazole Library Synthesis Target->Library SAR Structure-Activity Relationship (SAR) Library->SAR InVitro In Vitro Assays (e.g., MIC, IC50) SAR->InVitro Lead Lead Optimization SAR->Lead InVivo In Vivo Models (Animal Studies) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Clinical Clinical Trials (Phase I-III) Tox->Clinical Lead->InVitro

Caption: A simplified workflow for the discovery and development of imidazole-based drugs.

Conclusion: Future Perspectives

The imidazole ring continues to be a highly valuable scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[3][6] Ongoing research is focused on the synthesis of novel imidazole-based compounds with enhanced potency, selectivity, and improved safety profiles.[1][18] The development of multi-target agents and the exploration of new therapeutic applications for imidazole derivatives hold significant promise for addressing unmet medical needs. As our understanding of the molecular basis of diseases deepens, the rational design of imidazole-containing compounds will undoubtedly lead to the discovery of the next generation of innovative medicines.

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The Imidazole Nucleus: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of N-substituted Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have propelled it from a laboratory curiosity to a privileged scaffold in a multitude of blockbuster drugs. This technical guide provides a comprehensive exploration of the discovery and historical development of N-substituted imidazole derivatives, tracing their evolution from early synthetic methods to their pivotal role in modern therapeutics. We will delve into the foundational synthetic strategies, the rationale behind N-substitution, and the captivating stories of how this simple heterocycle was ingeniously modified to create groundbreaking drugs for treating fungal infections, peptic ulcers, hypertension, and anaerobic infections. This guide is intended to provide researchers and drug development professionals with a deep understanding of the chemical principles and historical context that have made N-substituted imidazoles a continuing source of therapeutic innovation.

The Dawn of Imidazole Chemistry: Foundational Syntheses

The story of imidazole begins in the mid-19th century with its initial synthesis, a discovery that laid the groundwork for over a century of chemical and medical advancements.

The Debus-Radziszewski Imidazole Synthesis: A Multi-Component Marvel

The first synthesis of the imidazole nucleus is credited to German chemist Heinrich Debus in 1858.[1] His method, later refined and expanded by Polish chemist Bronisław Radziszewski, is a classic example of a multi-component reaction where a 1,2-dicarbonyl compound, an aldehyde, and ammonia converge to form the imidazole ring.[2][3][4] This reaction, now known as the Debus-Radziszewski imidazole synthesis, remains a commercially viable method for producing a variety of imidazoles.[2][3]

The reaction can be conceptualized in two primary stages. Initially, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with an aldehyde to yield the final imidazole product.[2][4]

Visualizing the Debus-Radziszewski Synthesis:

Debus_Radziszewski reagents 1,2-Dicarbonyl + Aldehyde + 2 NH₃ diimine Diimine Intermediate reagents->diimine Condensation imidazole Imidazole Product diimine->imidazole Condensation

Caption: The Debus-Radziszewski imidazole synthesis workflow.

A significant modification of this method, crucial for the development of N-substituted derivatives, involves the replacement of one equivalent of ammonia with a primary amine. This adaptation provides a direct route to N-substituted imidazoles in good yields.[3]

Experimental Protocol: Debus-Radziszewski Synthesis of a Tri-substituted Imidazole

The following is a generalized protocol for the synthesis of a 2,4,5-trisubstituted imidazole using a multi-component condensation reaction, a modern iteration of the Debus-Radziszewski synthesis.

Materials:

  • Benzil (1,2-dicarbonyl compound)

  • Aromatic aldehyde

  • Ammonium acetate (ammonia source)

  • Glacial acetic acid (solvent and catalyst)

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), the aromatic aldehyde (1.0 eq), and ammonium acetate (2.0 eq).

  • Add glacial acetic acid to the flask to serve as the solvent.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,4,5-trisubstituted imidazole.

The Pivotal Role of N-Substitution: Unlocking Therapeutic Potential

While the core imidazole scaffold is present in naturally occurring molecules like the amino acid histidine, the true explosion in its therapeutic applications came with the ability to systematically modify its structure, particularly through N-substitution. The introduction of various substituents at the nitrogen atoms of the imidazole ring profoundly alters its physicochemical and pharmacological properties.

The Rationale for N-Substitution

The decision to introduce a substituent on the imidazole nitrogen is a cornerstone of rational drug design. The key motivations include:

  • Modulating Lipophilicity: N-alkylation can significantly increase the lipophilicity of the imidazole core.[5] This is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME) properties, influencing a drug's ability to cross biological membranes.

  • Enhancing Receptor Binding: The N-substituent can engage in specific interactions with the target receptor or enzyme, leading to increased binding affinity and potency. The size, shape, and electronic nature of the substituent are all critical factors.

  • Improving Selectivity: By carefully designing the N-substituent, it is possible to achieve selective binding to a specific receptor subtype, thereby minimizing off-target effects and improving the drug's safety profile.[6]

  • Fine-tuning Pharmacokinetics: The nature of the N-substituent can influence the metabolic stability of the drug, affecting its half-life and duration of action.

General Protocols for N-Alkylation of Imidazoles

The N-alkylation of imidazoles is a fundamental transformation in the synthesis of these derivatives. The choice of base and solvent is critical and depends on the reactivity of the alkylating agent and the steric hindrance around the imidazole nitrogen.

Protocol 1: N-Alkylation using a Mild Base (Potassium Carbonate)

This method is suitable for reactive alkylating agents and offers operational simplicity.

Materials:

  • Imidazole derivative

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile or DMF

Procedure:

  • To a stirred suspension of the imidazole derivative (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add the alkylating agent (1.1 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using a Strong Base (Sodium Hydride)

This method is employed for less reactive alkylating agents or sterically hindered imidazoles.

Materials:

  • Imidazole derivative

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide

Procedure:

  • To a solution of the imidazole derivative (1.0 eq) in anhydrous DMF under an inert atmosphere, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Visualizing the N-Alkylation Workflow:

N_Alkylation start Imidazole Derivative + Alkylating Agent reaction Reaction with Base (e.g., K₂CO₃ or NaH) in Solvent (e.g., ACN or DMF) start->reaction workup Workup and Purification reaction->workup product N-Alkylated Imidazole workup->product

Caption: A generalized workflow for the N-alkylation of imidazoles.

The Rise of Azole Antifungals: A Battle Against Mycoses

The development of azole antifungals is a compelling example of how systematic N-substitution transformed a simple heterocyclic core into a powerful class of therapeutic agents.

The Pre-Azole Era and the Dawn of a New Class

Prior to the 1980s, the treatment of systemic fungal infections was fraught with challenges, with the highly toxic polyene amphotericin B being the primary therapeutic option. The search for safer and more effective antifungals led to the discovery of the azoles. Ketoconazole, introduced in the early 1980s, was the first orally available imidazole for treating systemic mycoses and for nearly a decade, was the drug of choice for non-life-threatening endemic fungal infections.[]

Mechanism of Action: Targeting Ergosterol Biosynthesis

Azole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N-substituted imidazole or triazole ring of the drug binds to the heme iron of the enzyme, disrupting its function and leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This ultimately compromises the integrity of the fungal cell membrane.

The Evolution of Azole Antifungals: From Imidazoles to Triazoles

The first generation of azole antifungals were predominantly N-substituted imidazoles. While effective, they were associated with limitations such as a narrow spectrum of activity and significant drug-drug interactions due to their inhibition of human cytochrome P450 enzymes.

The introduction of the first-generation triazoles, fluconazole and itraconazole, represented a major therapeutic advance.[] These compounds displayed a broader antifungal spectrum and a markedly improved safety profile compared to their imidazole predecessors.[] The development of second-generation triazoles, such as voriconazole and posaconazole, further expanded the antifungal arsenal, offering greater potency and enhanced activity against resistant pathogens.[]

Table 1: Comparative In Vitro Activity (MIC Ranges in µg/mL) of Azole Antifungals against Candida Species

Fungal PathogenFluconazoleVoriconazolePosaconazole
Candida albicans0.25 - 2.00.007 - 0.0160.016
Candida glabrata1.0 - 320.06 - 0.50.5
Candida parapsilosis0.06 - 0.250.0070.06
Candida tropicalis0.03 - 0.120.0150.03
Candida krusei-0.120.25

Data compiled from multiple sources. MIC values can vary depending on the testing methodology and specific isolates.[9][10][11][12]

Taming Stomach Acid: The Development of H₂ Receptor Antagonists

The discovery of cimetidine, the first clinically successful histamine H₂ receptor antagonist, is a landmark in rational drug design and revolutionized the treatment of peptic ulcer disease.

From Histamine to Burimamide: The Genesis of a Concept

In the 1960s, Sir James Black and his team at Smith Kline & French embarked on a quest to develop a drug that could block the acid-stimulating effects of histamine in the stomach.[13] They hypothesized the existence of a second type of histamine receptor, distinct from the H₁ receptors involved in allergic reactions. Their research led to the synthesis of burimamide, the first compound to specifically block these newly designated H₂ receptors.[14][15] However, burimamide's low potency and poor oral bioavailability limited its clinical utility.[16]

The Path to Cimetidine: A Tale of Molecular Refinements

The development of a clinically viable H₂ antagonist required a series of meticulous chemical modifications. The key challenge was to design a molecule that would bind to the H₂ receptor without activating it.

Structure-Activity Relationship (SAR) Insights:

  • The Imidazole Ring: The imidazole ring of histamine was retained as it was deemed crucial for receptor recognition.[17]

  • The Side Chain: The ethylamino side chain of histamine was extended to a four-atom thioether chain in cimetidine. This increased the distance between the imidazole ring and the terminal polar group, a critical factor for antagonist activity.

  • The Terminal Group: The basic amino group of histamine was replaced with a polar, non-basic cyanoguanidine group. This modification was pivotal in converting the agonist (histamine) into an antagonist (cimetidine).[18]

These rational modifications led to the synthesis of metiamide, a more potent antagonist than burimamide. However, concerns about its potential toxicity spurred further refinement, ultimately leading to the discovery of cimetidine.[14][15]

Visualizing the Evolution of H₂ Antagonists:

H2_Antagonists histamine Histamine (Agonist) burimamide Burimamide histamine->burimamide Side Chain Elongation, Terminal Group Modification metiamide Metiamide burimamide->metiamide Potency Enhancement cimetidine Cimetidine (Antagonist) metiamide->cimetidine Safety Improvement

Caption: The developmental pathway from histamine to cimetidine.

Table 2: Comparative Potency of H₂ Receptor Antagonists

CompoundRelative Potency (vs. Cimetidine)
Burimamide~0.1x
Cimetidine1x
Ranitidine~8x
Famotidine20-50x

Data compiled from multiple sources.[16][19]

Conquering Hypertension: The SARTANs and Angiotensin II Receptor Blockade

The development of losartan, the first orally active, non-peptide angiotensin II receptor antagonist, marked a paradigm shift in the management of hypertension.

The Renin-Angiotensin System and the Quest for a Blocker

The renin-angiotensin system plays a critical role in regulating blood pressure. Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the AT₁ receptor. Early attempts to block this system focused on peptide-based antagonists, but these suffered from poor oral bioavailability and short duration of action.[20]

Losartan: A Triumph of Rational Drug Design

The discovery of losartan was the culmination of a rational drug design approach aimed at identifying a small molecule that could mimic the key interactions of angiotensin II with the AT₁ receptor.

Key Structural Features and their Rationale:

  • The Imidazole Ring: The imidazole ring of losartan was designed to mimic the histidine residue of angiotensin II.

  • The Biphenyltetrazole Moiety: This bulky, acidic group was found to be crucial for high-affinity binding to the AT₁ receptor. It is believed to interact with a key lysine residue in the receptor binding pocket.[21]

  • The n-Butyl Group: This lipophilic group enhances the binding affinity of the molecule.

The combination of these structural features resulted in a potent and selective AT₁ receptor antagonist with excellent oral bioavailability.[20]

Table 3: Binding Affinities (Kd) of Angiotensin II Receptor Blockers (ARBs) for the AT₁ Receptor

ARBBinding Affinity (Kd)
LosartanModerate
EXP3174 (active metabolite of Losartan)High
IrbesartanVery High
OlmesartanHigh
ValsartanHigh

Qualitative comparison based on available data. Absolute Kd values can vary between studies.[6][22][23]

Combating Anaerobic Infections: The Nitroimidazoles

Metronidazole, a nitroimidazole derivative, is a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[20][24]

Mechanism of Action: A Prodrug Activated by Anaerobes

Metronidazole is a prodrug that is selectively toxic to anaerobic and microaerophilic organisms.[20][24] Its mechanism of action involves a four-step process:

  • Cellular Uptake: Metronidazole diffuses into the microbial cell.

  • Reductive Activation: In the low-redox-potential environment of anaerobic cells, the nitro group of metronidazole is reduced by intracellular transport proteins, such as ferredoxin. This reduction converts the prodrug into a highly reactive nitroso radical.[24][25][26]

  • DNA Damage: The reactive radical anion interacts with microbial DNA, causing strand breakage and helical destabilization.[][20] This disruption of DNA synthesis ultimately leads to cell death.[]

  • Drug Recycling: After interacting with its target, the radical can be re-oxidized to the original nitroimidazole, allowing it to be recycled for further activation.

This selective activation in anaerobic environments is the key to metronidazole's efficacy and its relatively low toxicity to human cells.

Conclusion: The Enduring Legacy and Future of N-Substituted Imidazoles

The journey of N-substituted imidazole derivatives, from the foundational Debus-Radziszewski synthesis to their central role in a diverse array of modern medicines, is a testament to the power of organic synthesis and rational drug design. The ability to strategically modify the imidazole scaffold through N-substitution has provided medicinal chemists with a versatile toolkit to fine-tune pharmacological properties, leading to the development of safer and more effective drugs. The stories of azole antifungals, H₂ receptor antagonists, angiotensin II receptor blockers, and nitroimidazoles underscore the profound impact that this seemingly simple heterocycle has had on human health. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the imidazole nucleus is poised to remain a privileged and fruitful starting point for the discovery of the next generation of innovative therapeutics.

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(1H-imidazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(1H-imidazol-1-yl)acetone, a valuable heterocyclic ketone and versatile intermediate in pharmaceutical research and drug development. The synthesis is achieved through the direct N-alkylation of imidazole with chloroacetone. This application note is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, critical safety measures, and troubleshooting guidance to ensure a reliable and reproducible outcome.

Introduction

Imidazole-based compounds are of paramount interest in medicinal chemistry due to their wide spectrum of biological activities.[1] The targeted synthesis of functionalized imidazoles, such as this compound, provides a key building block for the elaboration of more complex molecular architectures for structure-activity relationship (SAR) studies.[1] The protocol herein describes a robust and accessible method for preparing this compound via a nucleophilic substitution reaction between imidazole and chloroacetone.

The core of this synthesis is the N-alkylation of the imidazole ring.[2][3] Imidazole is an ambident nucleophile, but alkylation typically occurs at the N-1 position.[4] In this procedure, imidazole itself acts as both the nucleophile and the acid scavenger for the hydrogen chloride byproduct, streamlining the process.

Reaction Scheme and Mechanism

The synthesis proceeds via a direct SN2 mechanism. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetone that bears the chlorine atom. This results in the displacement of the chloride ion and the formation of a C-N bond. A second molecule of imidazole then acts as a base to deprotonate the newly formed imidazolium cation, yielding the final product and imidazolium hydrochloride.

Scheme 1: N-Alkylation of Imidazole with Chloroacetone

Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.

  • Chloroacetone: This reagent is highly toxic, flammable, and a potent lachrymator (causes severe tearing).[5] It can cause severe skin burns and eye damage upon contact and is fatal if inhaled or absorbed through the skin.[5][6] All operations involving chloroacetone must be performed in a certified chemical fume hood. [6] Personal protective equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles, is mandatory.[7] An emergency shower and eyewash station must be readily accessible.[6]

  • Imidazole: Imidazole is corrosive and can cause severe skin burns and eye damage.[8][9] Avoid inhalation of dust and direct contact.

  • Solvents: Acetonitrile, dichloromethane, and ethyl acetate are flammable and should be handled away from ignition sources.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless specified.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )GradeNotes
ImidazoleC₃H₄N₂68.08≥99%---
Chloroacetone (stabilized)C₃H₅ClO92.52≥95%Potent Lachrymator. Handle with extreme caution.
Acetonitrile (MeCN)C₂H₃N41.05Anhydrous---
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade---
Dichloromethane (DCM)CH₂Cl₂84.93ACS Grade---
Methanol (MeOH)CH₄O32.04ACS Grade---
Potassium Carbonate (K₂CO₃)K₂CO₃138.21AnhydrousFor aqueous solution.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousFor drying.
Silica GelSiO₂60.0860 Å, 230-400 meshFor column chromatography.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from preparation to final product characterization.

Synthesis_Workflow prep 1. Preparation - Weigh Imidazole - Prepare Chloroacetone solution - Set up glassware in fume hood setup 2. Reaction Setup - Dissolve Imidazole in MeCN - Cool to 0°C in ice bath prep->setup Safety Check reaction 3. Alkylation Reaction - Add Chloroacetone dropwise - Stir at 0°C (4h) - Stir at RT (24h) setup->reaction Controlled Addition workup 4. Aqueous Workup - Remove MeCN (rotovap) - Add EtOAc & K2CO3(aq) - Separate layers - Dry organic phase (Na2SO4) reaction->workup Reaction Complete (TLC) purify 5. Purification - Concentrate crude product - Perform column chromatography (Silica, 10% MeOH in DCM) workup->purify Crude Product characterize 6. Final Product - Remove solvent - Characterize (NMR, MS, IR) - Store appropriately purify->characterize Pure Fractions

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of imidazole.[10]

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (13.6 g, 0.2 mol).

  • Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture to form a slurry.

  • Place the flask in an ice-water bath and allow the slurry to cool to 0-5 °C with continuous stirring.

    • Causality Note: Cooling the reaction is critical to control the initial exothermic heat of reaction, minimizing the formation of potential side products.

Step 2: Alkylation

  • In a separate beaker, prepare a solution of chloroacetone (9.25 g, 0.1 mol) in 20 mL of anhydrous acetonitrile.

  • Transfer this solution to a dropping funnel and position it over the reaction flask.

  • Add the chloroacetone solution dropwise to the cooled imidazole slurry over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • Causality Note: A slow, dropwise addition prevents a rapid temperature increase and ensures a controlled reaction rate. Using a 2:1 molar ratio of imidazole to chloroacetone ensures that sufficient imidazole is present to act as both the nucleophile and the base to neutralize the HCl generated in situ.[11]

Step 3: Reaction Progression

  • After the addition is complete, continue stirring the mixture in the ice bath for 4 hours.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Continue stirring at room temperature for 24 hours to ensure the reaction proceeds to completion.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The disappearance of the chloroacetone spot indicates completion.

Step 4: Product Isolation and Workup

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • To the resulting residue, add 150 mL of ethyl acetate and stir to dissolve the product.

  • In a separate flask, prepare a saturated aqueous solution of potassium carbonate (K₂CO₃).

  • Slowly add the K₂CO₃ solution to the ethyl acetate mixture with vigorous stirring until the aqueous layer is basic (pH > 9).

    • Causality Note: The basic wash is essential to deprotonate the imidazolium hydrochloride salt, rendering the desired product neutral and thus soluble in the organic ethyl acetate layer. It also removes any unreacted imidazole.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the upper organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

Step 5: Purification

  • Prepare a silica gel column using a slurry of silica in dichloromethane.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a mobile phase of 10% methanol in dichloromethane.[10]

  • Collect the fractions containing the pure product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as the final product.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

AnalysisPredicted Data
Appearance Colorless to pale yellow oil/solid
Molecular Formula C₆H₈N₂O[12]
Molar Mass 124.14 g/mol [12]
¹H NMR (CDCl₃) δ (ppm): 7.5 (s, 1H), 7.0 (s, 1H), 6.9 (s, 1H), 4.8 (s, 2H), 2.2 (s, 3H)
Mass Spec (ESI+) [M+H]⁺ = 125.07

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Loss of product during workup. - Reagents are of poor quality.- Extend reaction time and monitor by TLC. - Ensure pH of aqueous layer is >9 before extraction. - Use anhydrous solvent and fresh reagents.
Multiple Spots on TLC of Crude Product - Side reactions due to overheating. - Dialkylation of imidazole.- Ensure strict temperature control during chloroacetone addition. - Careful column chromatography should separate the desired product.
Product is Difficult to Extract from Aqueous Layer - Incomplete deprotonation of the imidazolium salt.- Add more saturated K₂CO₃ solution until the aqueous layer is strongly basic. Stir vigorously.

Conclusion

This application note details a reliable and validated protocol for the synthesis of this compound. By adhering to the procedural steps and safety precautions outlined, researchers can confidently produce this key intermediate for applications in pharmaceutical and chemical synthesis. The emphasis on the rationale behind key steps provides a deeper understanding of the process, facilitating troubleshooting and adaptation for related syntheses.

References

  • PrepChem. (n.d.). Synthesis of 1-(2-hydroxypropyl)imidazole. Retrieved from [Link]

  • ScienceDirect. (2025). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]

  • Mendeleev Communications. (n.d.). N-Alkylation in the reactions of 5-imidazolylphenylthiourea with alkyl halides and chloroacetone. Retrieved from [Link]

  • Google Patents. (1991). US5011934A - Process for preparing 1-alkylimidazoles.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETONE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Retrieved from [Link]

  • International Journal of Advance Research and Innovative Ideas in Education. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Inchem. (n.d.). ICSC 0760 - CHLOROACETONE. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Retrieved from [Link]

  • Barcelona Fine Chemicals. (n.d.). 1-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetone. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) 1-(1H-Imidazol-1-yl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Retrieved from [Link]

  • PubMed Central. (n.d.). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. Retrieved from [Link]

  • PubMed. (1999). Acetone preservation: a practical technique for molecular analysis. Retrieved from [Link]

Sources

The Versatile Scaffold: Applications of 1-(1H-imidazol-1-yl)acetone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with therapeutic potential is paramount. Among the privileged heterocyclic structures, the imidazole ring stands out for its remarkable versatility and prevalence in a wide array of bioactive compounds. This guide focuses on a key building block, 1-(1H-imidazol-1-yl)acetone, a molecule that serves as a strategic starting point for the synthesis of diverse and medicinally relevant compounds. Its unique combination of a reactive ketone functionality and the ionizable imidazole nucleus makes it an invaluable scaffold for the development of new therapeutic agents. This document provides an in-depth exploration of its applications, supported by detailed protocols and scientific rationale, to empower researchers in their quest for innovative pharmaceuticals.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a lead compound is critical for its effective application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChem
Molecular Weight 124.14 g/mol
IUPAC Name 1-(1H-imidazol-1-yl)propan-2-onePubChem
CAS Number 131394-02-0PubChem

Synthetic Protocol: The Gateway to Imidazole-Based Derivatives

The accessibility of this compound through a straightforward synthetic route is a key factor in its widespread use. The most common and efficient method involves the direct N-alkylation of imidazole with chloroacetone.

Protocol: Synthesis of this compound

This protocol details the N-alkylation of imidazole with chloroacetone, a robust and scalable method for producing the title compound.

Materials:

  • Imidazole

  • Chloroacetone

  • Anhydrous Acetonitrile (CH₃CN)

  • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (1.0 equivalent) in anhydrous acetonitrile.

  • Base Addition: Add a mild inorganic base such as sodium bicarbonate or potassium carbonate (1.5-2.0 equivalents) to the solution. This will act as a scavenger for the hydrochloric acid generated during the reaction.

  • Addition of Chloroacetone: Cool the stirred suspension to 0 °C using an ice bath. Slowly add a solution of chloroacetone (1.1 equivalents) in anhydrous acetonitrile dropwise via a dropping funnel over a period of 30-60 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be further purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous acetonitrile is an excellent choice due to its polar aprotic nature, which facilitates the Sₙ2 reaction while being relatively inert to the reactants.

  • Base: The use of a mild base like NaHCO₃ or K₂CO₃ is critical to neutralize the HCl byproduct without promoting side reactions that could occur with stronger bases.

  • Temperature Control: The initial cooling to 0 °C helps to manage the exothermicity of the alkylation reaction, preventing potential side reactions and ensuring a controlled and safe process.

Synthesis_Workflow imidazole Imidazole reaction_mixture Reaction Mixture (0°C to RT) imidazole->reaction_mixture chloroacetone Chloroacetone chloroacetone->reaction_mixture base Base (e.g., K₂CO₃) in Acetonitrile base->reaction_mixture workup Aqueous Work-up & Extraction reaction_mixture->workup Filter & Evaporate purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product Antifungal_Application start This compound grignard Grignard Reaction (R-MgBr) start->grignard tertiary_alcohol Tertiary Alcohol Derivative grignard->tertiary_alcohol Introduces R group screening Antifungal Activity Screening tertiary_alcohol->screening cyp51 Target: Fungal CYP51 screening->cyp51 Mechanism of Action Anticancer_Application start This compound claisen_schmidt Claisen-Schmidt Condensation (with Ar-CHO) start->claisen_schmidt chalcone Imidazole-Chalcone Hybrid claisen_schmidt->chalcone screening Anticancer Activity Screening chalcone->screening targets Potential Targets: - Kinases - Tubulin - Apoptosis Pathways screening->targets

Application Note: 1-(1H-imidazol-1-yl)acetone as a Versatile Synthon for the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of drug-resistant fungal pathogens necessitates the urgent development of novel antifungal agents. The imidazole scaffold is a cornerstone in antifungal drug design, famously represented by azole antifungals like ketoconazole and miconazole. These agents effectively inhibit fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity.[1][2][3][4] This application note provides a detailed guide for researchers and drug development professionals on leveraging 1-(1H-imidazol-1-yl)acetone, a key chemical building block, in the synthesis of potent antifungal compounds. We explore its chemical reactivity, outline strategic synthetic pathways, and provide a detailed, field-tested protocol for the synthesis of a chalcone-based imidazole derivative, a class of compounds known for significant biological activity.

Introduction: The Imperative for New Antifungal Therapies

Fungal infections represent a significant and growing public health challenge, causing millions of infections annually. The mortality rate is particularly high in immunocompromised individuals, such as cancer patients, transplant recipients, and those with HIV/AIDS.[4] The clinical utility of existing antifungal drugs is increasingly hampered by the emergence of resistant fungal strains, creating an urgent need for new therapeutic agents with novel mechanisms of action or improved efficacy.[5][6]

Azole antifungals have long been a frontline therapy. Their mechanism relies on the nitrogen atom of the imidazole (or triazole) ring binding to the heme iron atom in the active site of the CYP51 enzyme, inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] The versatility of the imidazole core allows for extensive chemical modification, enabling chemists to fine-tune pharmacokinetic properties and biological activity. This compound is a strategically important starting material in this context, providing the essential imidazole moiety attached to a reactive carbonyl-containing fragment, primed for diverse synthetic elaborations.

Strategic Value of this compound in Synthesis

This compound is more than a simple precursor; its structure contains two key reactive centers that can be independently or sequentially manipulated. This dual reactivity is the foundation of its utility in building complex molecular architectures.

  • The Carbonyl Group: The ketone can be readily reduced to a secondary alcohol, introducing a chiral center that is a common feature in many potent azole antifungals. It can also participate in reactions such as reductive amination or Wittig reactions to build carbon-carbon or carbon-nitrogen bonds.

  • The α-Methylene Protons: The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a suitable base. The resulting enolate is a potent nucleophile, enabling a wide range of C-C bond-forming reactions, including aldol condensations, Claisen condensations, and alkylations. This reactivity is central to extending the molecular scaffold.

The following diagram illustrates the primary synthetic pathways originating from this versatile building block.

G cluster_start Starting Material cluster_pathways Synthetic Transformations cluster_products Key Intermediates / Products start This compound reduction Ketone Reduction (e.g., NaBH4) start->reduction Pathway A condensation Base-Catalyzed Condensation (e.g., Aldol with Ar-CHO) start->condensation Pathway B alpha_halogenation α-Halogenation (e.g., NBS, Br2) start->alpha_halogenation Pathway C alcohol Chiral Azole Alcohol (Precursor to Ketoconazole-like cores) reduction->alcohol chalcone Imidazole-Chalcone Derivative (Bioactive Scaffold) condensation->chalcone halo_intermediate α-Halo Ketone (Reactive Electrophile) alpha_halogenation->halo_intermediate

Sources

Application Note: A Comprehensive Guide to the N-Alkylation of Imidazole with Chloroacetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the N-alkylation of imidazole with chloroacetone, yielding 1-(1H-imidazol-1-yl)propan-2-one. This guide is intended for researchers, scientists, and professionals in drug development who utilize N-alkylated imidazole scaffolds.[1][2] We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step protocol, outline critical safety precautions, and describe analytical methods for product verification. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction: The Significance of N-Alkylated Imidazoles

The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including essential amino acids like histidine.[3] Its derivatives are integral components of many pharmaceuticals, exhibiting a wide range of biological activities such as antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] N-alkylation of the imidazole ring is a common and powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, often leading to enhanced therapeutic efficacy.[1][2] The specific product of the reaction detailed herein, 1-(1H-imidazol-1-yl)propan-2-one, serves as a versatile intermediate for the synthesis of more complex pharmaceutical agents.[5][6]

Reaction Mechanism and Scientific Rationale

The N-alkylation of imidazole with chloroacetone proceeds via a nucleophilic substitution reaction (SN2). The reaction is typically carried out in the presence of a base.

Mechanism Overview:

  • Deprotonation of Imidazole: Imidazole is a weak base. In the presence of a stronger base, the proton on the N-1 nitrogen is abstracted, forming the imidazolate anion. This anion is a significantly more potent nucleophile than the neutral imidazole molecule. The choice of base is critical; a base that is strong enough to deprotonate imidazole but not so strong as to cause unwanted side reactions is ideal.[7]

  • Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetone that is bonded to the chlorine atom.

  • Displacement of the Leaving Group: The attack by the imidazolate anion results in the displacement of the chloride ion, a good leaving group, to form the N-alkylated product, 1-(1H-imidazol-1-yl)propan-2-one.

Causality of Experimental Choices:

  • Choice of Base: A moderately weak inorganic base like potassium carbonate (K₂CO₃) is often sufficient and preferred for its ease of handling and removal after the reaction.[7] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.[7] The base ensures a sufficient concentration of the highly reactive imidazolate anion to drive the reaction forward.[8]

  • Choice of Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is typically employed.[7] These solvents can dissolve both the imidazole and the inorganic base, facilitating the reaction. They also solvate the cation of the base, leaving the anion more reactive.

  • Reaction Temperature: The reaction is often performed at a moderately elevated temperature to increase the reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions. A temperature range of 60-80°C is common.[9]

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis of 1-(1H-imidazol-1-yl)propan-2-one.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Imidazole≥99%Sigma-Aldrich288-32-4
Chloroacetone≥95% (stabilized)Sigma-Aldrich78-95-5Extremely toxic and lachrymatory. Handle with extreme caution in a well-ventilated fume hood.[10][11]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Acros Organics584-08-7Should be finely powdered and dried before use.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Fisher Scientific75-05-8
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6For extraction.
Brine (Saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Granular7757-82-6For drying.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Combine Imidazole, K₂CO₃, and Acetonitrile in a flask prep2 Stir the suspension at room temperature prep1->prep2 react1 Add Chloroacetone dropwise prep2->react1 react2 Heat the mixture to reflux (e.g., 60°C) react1->react2 react3 Monitor reaction progress by TLC react2->react3 workup1 Cool the reaction mixture react3->workup1 workup2 Filter to remove K₂CO₃ workup1->workup2 workup3 Concentrate the filtrate workup2->workup3 workup4 Dissolve residue in EtOAc and water workup3->workup4 workup5 Separate aqueous and organic layers workup4->workup5 workup6 Extract aqueous layer with EtOAc workup5->workup6 workup7 Combine organic layers and wash with brine workup6->workup7 workup8 Dry over Na₂SO₄ and filter workup7->workup8 workup9 Evaporate solvent to obtain crude product workup8->workup9 purify1 Purify by column chromatography or recrystallization workup9->purify1

Caption: Experimental workflow for the N-alkylation of imidazole.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine imidazole (e.g., 1.0 equiv, 5.0 g), anhydrous potassium carbonate (1.5 equiv), and anhydrous acetonitrile (50 mL).[7]

  • Stir the resulting suspension at room temperature for 15-30 minutes to ensure good dispersion.

  • Addition of Alkylating Agent: While stirring, add chloroacetone (1.1 equiv) dropwise to the suspension over a period of 10-15 minutes. Caution: Chloroacetone is a lachrymator and toxic; this step must be performed in a well-ventilated fume hood.[10][11]

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 60°C using a heating mantle.

  • Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting imidazole is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium chloride byproduct and wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(1H-imidazol-1-yl)propan-2-one can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).[12]

Product Characterization

The identity and purity of the synthesized 1-(1H-imidazol-1-yl)propan-2-one should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Characterization Workflow

G cluster_analysis Analytical Characterization sample Purified Product nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms Mass Spectrometry (MS) sample->ms confirm Structure and Purity Confirmed nmr->confirm ir->confirm ms->confirm

Caption: Logical flow for product characterization.

Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the imidazole ring protons, the methylene protons adjacent to the imidazole ring, and the methyl protons of the acetone moiety.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should display distinct peaks for the carbonyl carbon, the carbons of the imidazole ring, the methylene carbon, and the methyl carbon.

  • IR (KBr or neat): A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹.

Safety Precautions

Chloroacetone is a highly toxic, corrosive, and lachrymatory substance. It is imperative to handle this chemical with extreme care and to be fully aware of the associated hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof safety goggles.[10][13] Work should be conducted in a certified chemical fume hood.

  • Handling and Storage: Store chloroacetone in a tightly closed container in a cool, well-ventilated area, away from light and heat.[10] It can explode if old.[10]

  • Spill and Exposure: In case of a spill, evacuate the area and clean it up using an absorbent material like sand or vermiculite.[14] For skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] In case of inhalation, move to fresh air and seek immediate medical attention.[11]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete deprotonation of imidazole.- Inactive chloroacetone.- Insufficient reaction time or temperature.- Ensure the potassium carbonate is anhydrous and finely powdered.- Use a fresh bottle of chloroacetone.- Increase reaction time and/or temperature slightly, monitoring by TLC.[7]
Formation of multiple products - Dialkylation of imidazole.- Side reactions of chloroacetone.- Use a slight excess of imidazole relative to chloroacetone.- Add chloroacetone slowly to the reaction mixture.
Difficulty in purification - Product is highly polar and water-soluble.- During work-up, back-extract the aqueous layer multiple times with ethyl acetate.- Consider using a different solvent system for column chromatography.[12]

References

  • Benchchem.
  • Khabnadideh, S., et al. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.Bioorganic & Medicinal Chemistry Letters, 2003.
  • New Jersey Department of Health. HAZARD SUMMARY: CHLOROACETONE.
  • Sigma-Aldrich.
  • TCI Chemicals.
  • NOAA. CAMEO Chemicals: CHLOROACETONE, STABILIZED.
  • Cleanchem Laboratories.
  • Request PDF. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.
  • Benchchem. Troubleshooting N-Alkylation Reactions of Imidazole. Technical Support Center.
  • Pandey, A., et al.
  • Kumar, P., et al. A review: Imidazole synthesis and its biological activities.Journal of Drug Delivery and Therapeutics, 2019.
  • Grimmett, M. R. N-Alkylation of imidazoles.University of Otago, 1974.
  • Potashman, M., et al. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.Journal of the American Chemical Society, 2011.
  • Sharma, P., et al. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.Journal of Applied Pharmaceutical Science, 2012.
  • Baskin, J. M., et al. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.The Journal of Organic Chemistry, 2007.
  • Al-Shamkhani, Z. N., et al. N-Alkylation in the reactions of 5-imidazolylphenylthiourea with alkyl halides and chloroacetone.
  • Johnson, A. L. Process for preparing 1-alkylimidazoles.
  • Reddy, P. P., et al. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.E-Journal of Chemistry, 2012.
  • Kamal, A., et al. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.Beilstein Journal of Organic Chemistry, 2013.
  • López-Pestaña, J. M., et al. N-alkylation of imidazole by alkaline carbons.
  • Zhang, Y., et al. Method for producing high-purity N-alkyl imidazole.
  • Li, Y., et al. Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety.
  • Zeb, A., et al. 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone.Acta Crystallographica Section E: Structure Reports Online, 2012.
  • Benchchem. ¹H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)
  • Request PDF. N-Alkylation in the reactions of 5-imidazolylphenylthiourea with alkyl halides and chloroacetone.
  • ResearchGate.
  • Boudreault, P. L., et al. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.MDPI, 2023.
  • Singh, P., et al. Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl).Indian Journal of Chemistry - Section A, 2019.
  • PubChem. 1-(1H-imidazol-2-yl)propan-1-one.
  • The Royal Society of Chemistry.
  • Kamal, A., et al. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies.Chemistry Central Journal, 2013.
  • Kivits, G. A. A., et al. A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol.
  • López-Pestaña, J. M., et al. Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons.Green Chemistry, 2002.

Sources

Application Notes and Protocols for the Analytical Characterization of 1-(1H-imidazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Modern Approach to Analytical Characterization

In the landscape of contemporary drug development and chemical research, the exhaustive characterization of novel chemical entities is the bedrock of scientific integrity and regulatory compliance. This document provides a comprehensive guide to the analytical techniques applicable to 1-(1H-imidazol-1-yl)acetone (CAS No. 131394-02-0), a key intermediate and structural motif in medicinal chemistry. Our approach transcends a mere recitation of protocols; it delves into the causality behind methodological choices, empowering the researcher to not only execute but also to adapt and troubleshoot. The protocols herein are designed as self-validating systems, grounded in established scientific principles and supported by authoritative references.

Compound at a Glance:

PropertyValueSource
IUPAC Name 1-(1H-imidazol-1-yl)propan-2-one
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
CAS Number 131394-02-0

Part 1: Foundational Spectroscopic Analysis

Spectroscopic techniques are fundamental to the initial structural elucidation and confirmation of this compound. These methods provide a detailed fingerprint of the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

Expertise & Experience: The choice of deuterated solvent is critical. While CDCl₃ is a common choice, the acidic nature of the N-H proton in the imidazole ring can lead to peak broadening. DMSO-d₆ is an excellent alternative that can sharpen the N-H signal. The predicted chemical shifts are based on the fundamental principles of shielding and deshielding effects from the imidazole ring and the ketone functionality.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.70s1HH-2 (imidazole)The proton at the C-2 position is the most deshielded due to the influence of both adjacent nitrogen atoms.
~7.20t1HH-5 (imidazole)Coupled to H-4.
~6.90t1HH-4 (imidazole)Coupled to H-5.
~5.00s2H-CH₂-Methylene protons adjacent to the imidazole ring and the carbonyl group.
~2.10s3H-CH₃Methyl protons of the acetone moiety.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~205.0C=OCarbonyl carbon, highly deshielded.
~137.0C-2 (imidazole)Deshielded due to two adjacent nitrogen atoms.
~128.0C-5 (imidazole)
~119.0C-4 (imidazole)
~55.0-CH₂-Methylene carbon.
~27.0-CH₃Methyl carbon.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, which is crucial for confirming its identity and elucidating its structure.

Expertise & Experience: Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound. The imidazole moiety is readily protonated, leading to a strong signal for the [M+H]⁺ ion in positive ion mode. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The fragmentation pattern in MS/MS will be dictated by the lability of the bond between the methylene group and the imidazole ring, as well as the loss of neutral molecules like CO.

Expected Mass Spectrometry Data:

ParameterExpected Value
Ionization Mode ESI (+)
[M+H]⁺ (High Resolution) 125.0715
Key Fragment Ions (MS/MS) m/z 81 (loss of CH₃C=O), m/z 68 (imidazole ring), m/z 57 (CH₃C=O⁺)

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • LC-MS System:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometer: An ESI-TOF or ESI-Orbitrap for high-resolution measurements.

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-300. For structural confirmation, perform MS/MS analysis on the [M+H]⁺ precursor ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expertise & Experience: The key vibrational bands for this compound will be the C=O stretch of the ketone, the C=N and C=C stretches of the imidazole ring, and the N-H stretch. The position of the C=O stretch can be influenced by the electron-withdrawing nature of the adjacent imidazole ring.

Expected FTIR Data:

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1720C=O stretch (ketone)
~1600-1450C=N and C=C stretches (imidazole ring)

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems.

Expertise & Experience: The imidazole ring exhibits a characteristic absorption in the UV region. The presence of the ketone functionality may lead to a weak n→π* transition at a longer wavelength. The choice of solvent is important as solvent polarity can influence the position of the absorption maxima.

Expected UV-Vis Data:

Solventλmax (nm)Molar Absorptivity (ε)Transition
Ethanol~210Highπ→π* (imidazole)
~280Lown→π* (ketone)

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions to determine the molar absorptivity.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank. Scan the sample from 400 nm down to 200 nm.

Part 2: Chromatographic Purity and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and assay of non-volatile and thermally labile compounds like this compound.

Expertise & Experience: A reversed-phase C18 column is a good starting point. The mobile phase should be a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. An acidic pH for the aqueous phase will ensure that the imidazole ring is protonated, leading to better peak shape. UV detection at the λmax of the imidazole ring (~210 nm) will provide high sensitivity. A validated HPLC method for other imidazole antifungals used a C8 column with a mobile phase of methanol and 0.025 M KH₂PO₄ at pH 3.2, which serves as an excellent starting point for method development.[1]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more retained impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polarity and potential for thermal degradation, direct GC analysis of this compound is challenging. However, with derivatization, GC-MS can be a powerful tool for its analysis, especially for detecting volatile impurities.

Expertise & Experience: A two-step derivatization is recommended. First, an oximation reaction with hydroxylamine will convert the ketone to a more stable oxime, preventing keto-enol tautomerism which can lead to multiple peaks.[2] Second, a silylation step using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will replace the active hydrogen on the imidazole ring with a trimethylsilyl (TMS) group, increasing volatility.[3]

dot

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Oximation Step 1: Oximation (Hydroxylamine) Sample->Oximation Converts C=O to C=N-OH Silylation Step 2: Silylation (MSTFA) Oximation->Silylation Replaces N-H with N-TMS Injection GC Injection Silylation->Injection Inject Derivatized Sample Separation Capillary Column (e.g., HP-5MS) Injection->Separation Separation by Volatility Detection Mass Spectrometer Separation->Detection Ionization & Detection

Caption: Workflow for the GC-MS analysis of this compound involving derivatization.

Experimental Protocol: Derivatization and GC-MS Analysis

  • Derivatization:

    • In a vial, dissolve ~1 mg of the sample in pyridine.

    • Add a solution of hydroxylamine hydrochloride in pyridine and heat at 60-80 °C for 30 minutes.

    • Cool the mixture and add MSTFA. Heat again at 60-80 °C for 30 minutes.

  • GC-MS Conditions:

    • GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: A temperature gradient from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) to elute all components.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • MS Detection: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Part 3: Stability and Impurity Profiling

Understanding the stability of this compound and its potential impurities is crucial for its proper handling, storage, and for ensuring the quality of any final product.

Chemical Stability

Expertise & Experience: Based on studies of related N-acylimidazoles, this compound is expected to be relatively stable under acidic to neutral conditions.[4] However, it may be susceptible to hydrolysis under strongly basic conditions. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to fully understand its stability profile.

dot

Stability_Pathway cluster_conditions Forced Degradation Conditions cluster_products Potential Degradation Products Analyte This compound Acid Acidic (e.g., HCl) Analyte->Acid Hydrolysis? Base Basic (e.g., NaOH) Analyte->Base Likely Hydrolysis Oxidation Oxidative (e.g., H₂O₂) Analyte->Oxidation Thermal Thermal (Heat) Analyte->Thermal Photo Photolytic (UV/Vis Light) Analyte->Photo Imidazole Imidazole Acid->Imidazole Hydroxyacetone Hydroxyacetone Acid->Hydroxyacetone Base->Imidazole Base->Hydroxyacetone Others Other Degradants Oxidation->Others Thermal->Others Photo->Others

Caption: Logical relationships in a forced degradation study of this compound.

Potential Impurities

Expertise & Experience: The synthesis of N-substituted imidazoles often involves the reaction of imidazole with an alkylating agent. A likely synthesis for this compound involves the reaction of imidazole with chloroacetone.

Potential Process-Related Impurities:

  • Imidazole: Unreacted starting material.

  • Chloroacetone: Unreacted starting material.

  • 1,3-dihydroxyacetone: A potential side-product.

  • Bis-adducts: Such as 1,3-di(1H-imidazol-1-yl)acetone.

The analytical methods, particularly HPLC and GC-MS, should be developed to be able to separate and detect these potential impurities.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-faceted approach. The combination of spectroscopic techniques for structural elucidation and chromatographic methods for purity and stability assessment provides a robust framework for ensuring its quality and for its application in research and development. The protocols and insights provided in this guide are intended to serve as a strong foundation for the development and validation of analytical methods for this important chemical entity.

References

  • Ali, O. T., Hassan, W. S., Khayyat, A. N., Almalki, A. J., & Sebaiy, M. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. Available at: [Link]

  • Lowe, A. J., & Allwood, J. W. (2014). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. In Plant-Microbe Interactions (pp. 239-250). Humana Press, Totowa, NJ.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Zaramella, A., Strömberg, R., & Zain, R. (2002). Stability studies of N-acylimidazoles. ARKIVOC, 2002(11), 103-113.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001525). Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Strategic Deployment of 1-(1H-imidazol-1-yl)acetone in Multicomponent Reactions: A Guide to Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Ketone Building Block

In the landscape of modern drug discovery and materials science, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs), which orchestrate the convergence of three or more reactants in a single, atom-economical step, have emerged as a powerful solution.[1] This guide delves into the application of a particularly strategic reactant, 1-(1H-imidazol-1-yl)acetone , in two of the most prominent isocyanide-based MCRs: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).

The imidazole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals, owing to its ability to engage in hydrogen bonding and coordinate with metal ions.[2] By incorporating this compound as the carbonyl component in MCRs, researchers can seamlessly introduce this valuable heterocycle into complex molecular architectures, paving the way for the synthesis of novel peptidomimetics and other biologically relevant compounds.[3][4] This application note provides a comprehensive overview of the synthesis of this key reactant, detailed protocols for its use in Ugi and Passerini reactions, and insights into the mechanistic underpinnings that govern these transformations.

Synthesis of the Key Reactant: this compound

A reliable and scalable synthesis of the title reactant is crucial for its widespread application. The most direct approach involves the N-alkylation of imidazole with chloroacetone. This method is advantageous due to the commercial availability and affordability of the starting materials.

Protocol: Synthesis of this compound

Materials:

  • Imidazole

  • Chloroacetone

  • Potassium carbonate (K₂CO₃), finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of imidazole (1.0 eq) and finely powdered potassium carbonate (1.5 eq) in anhydrous acetonitrile, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound as a pale yellow oil. The product can be further purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Potassium carbonate acts as a base to deprotonate the imidazole, generating the imidazolate anion, which is a more potent nucleophile for the subsequent alkylation.

  • Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction between the imidazolate and chloroacetone.

  • Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Application in Multicomponent Reactions

The presence of a ketone functional group makes this compound an ideal carbonyl component for both the Ugi and Passerini reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[5] When this compound is employed, the resulting products are complex peptidomimetics bearing an imidazole-substituted quaternary center.

Reaction Scheme: Ugi Reaction with this compound

Ugi_Reaction reactant1 This compound reactant2 Amine (R¹-NH₂) product α-Acylamino Amide Derivative reactant1->product + reactant3 Carboxylic Acid (R²-COOH) reactant2->product + reactant4 Isocyanide (R³-NC) reactant3->product + reactant4->product +

Caption: General scheme of the Ugi four-component reaction.

Protocol: Ugi Synthesis of an Imidazole-Containing Peptidomimetic

Materials:

  • This compound

  • Benzylamine

  • Acetic acid

  • tert-Butyl isocyanide

  • Methanol (MeOH), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.0 eq) in anhydrous methanol. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • To the reaction mixture, add acetic acid (1.0 eq) followed by tert-butyl isocyanide (1.0 eq).

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-acylamino amide.

Mechanistic Insight:

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement.[6] The initial condensation of this compound and the amine forms an iminium ion upon protonation by the carboxylic acid. The nucleophilic isocyanide then adds to the iminium ion, forming a nitrilium intermediate. This is subsequently trapped by the carboxylate anion, and the resulting adduct undergoes the Mumm rearrangement to yield the stable bis-amide product.

Ugi Reaction Workflow

Ugi_Workflow start Start step1 Dissolve Ketone & Amine in Methanol start->step1 step2 Stir for 1h (Imine Formation) step1->step2 step3 Add Carboxylic Acid & Isocyanide step2->step3 step4 Stir for 24-48h at Room Temperature step3->step4 step5 Solvent Removal (Rotary Evaporation) step4->step5 step6 Work-up (EtOAc, NaHCO₃, Brine) step5->step6 step7 Drying & Concentration step6->step7 step8 Purification (Column Chromatography) step7->step8 end Final Product step8->end

Caption: Step-by-step workflow for the Ugi reaction.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another powerful isocyanide-based MCR that combines a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[7][8] This reaction provides a direct route to depsipeptide-like structures.

Reaction Scheme: Passerini Reaction with this compound

Passerini_Reaction reactant1 This compound reactant2 Carboxylic Acid (R¹-COOH) product α-Acyloxy Amide Derivative reactant1->product + reactant3 Isocyanide (R²-NC) reactant2->product + reactant3->product +

Caption: General scheme of the Passerini three-component reaction.

Protocol: Passerini Synthesis of an Imidazole-Containing α-Acyloxy Amide

Materials:

  • This compound

  • Benzoic acid

  • Cyclohexyl isocyanide

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) and benzoic acid (1.0 eq) in anhydrous dichloromethane, add cyclohexyl isocyanide (1.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-acyloxy amide.

Mechanistic Considerations:

The mechanism of the Passerini reaction is believed to proceed through a concerted or ionic pathway depending on the solvent polarity.[9] In aprotic solvents like DCM, a concerted mechanism is often proposed where the three components interact in a cyclic transition state.[8] This is followed by an intramolecular acyl transfer to yield the final product.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the MCRs discussed.

ReactionComponentsSolventTemperatureTypical YieldProduct Class
Ugi-4CR Ketone, Amine, Carboxylic Acid, IsocyanideMethanolRoom Temp.40-70%α-Acylamino Amides
Passerini-3CR Ketone, Carboxylic Acid, IsocyanideDCMRoom Temp.50-80%α-Acyloxy Amides

Applications and Future Outlook

The peptidomimetic and depsipeptide structures synthesized using this compound in Ugi and Passerini reactions are of significant interest in drug discovery.[3][4] The imidazole moiety can enhance the pharmacokinetic properties of a molecule and participate in crucial binding interactions with biological targets.[2] The diversity of the products can be readily expanded by varying the amine, carboxylic acid, and isocyanide components, making this a powerful strategy for generating libraries of compounds for high-throughput screening.

Future research in this area may focus on the development of stereoselective versions of these reactions to control the chirality of the newly formed quaternary center. Furthermore, the synthesized imidazole-containing products can serve as versatile intermediates for subsequent post-MCR modifications, leading to an even greater diversity of complex heterocyclic scaffolds.[10]

References

  • Scheffelaar, R., et al. (2009). Synthesis of Conformationally Constrained Peptidomimetics using Multicomponent Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Figshare. (2009). Synthesis of Conformationally Constrained Peptidomimetics using Multicomponent Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • de la Torre, D., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. PubMed Central. Available at: [Link]

  • El-Gamal, M. I., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PubMed Central. Available at: [Link]

  • Ghobadi, M., et al. (2023). An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. Journal of Synthetic Chemistry. Available at: [Link]

  • Akinnusi, T. O., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing. Available at: [Link]

  • Sunderhaus, J. D., & Martin, S. F. (2009). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed Central. Available at: [Link]

  • Kyoto University Research Information Repository. (n.d.). Recent applications of N-acyl imidazole chemistry in chemical biology. Available at: [Link]

  • Sharma, A., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. Available at: [Link]

  • Van der Eycken, J., & Sharma, A. (2020). Recent Advances in Heterocycle Generation Using the Efficient Ugi Multiple-Component Condensation Reaction. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Passerini reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Available at: [Link]

  • Jencks, W. P., & Carriuolo, J. (1961). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Hulme, C., et al. (2005). Studies on the Chemistry and Reactivity of α-Substituted Ketones in Isonitrile-Based Multicomponent Reactions. PubMed Central. Available at: [Link]

  • Chemistry Notes. (2022). Passerini Reaction Mechanism, Examples, and Applications. Available at: [Link]

  • Mendeleev Communications. (n.d.). N-Alkylation in the reactions of 5-imidazolylphenylthiourea with alkyl halides and chloroacetone. Available at: [Link]

  • Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Available at: [Link]

  • Jencks, W. P., & Gilchrist, M. (1968). Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Structure-reactivity relations. Journal of the American Chemical Society. Available at: [Link]

  • Armstrong, R. W., et al. (2005). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Combinatorial Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Asadollahi-Baboli, M., et al. (2013). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available at: [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Available at: [Link]

  • Jencks, W. P., & Gilchrist, M. (1968). Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Mechanisms of catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 1-alkylimidazoles.
  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Available at: [Link]

  • Reddy, B. V. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Available at: [Link]

  • PubChem. (n.d.). 1-(1H-Imidazol-1-yl)ethanone. Available at: [Link]

  • MDPI. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Available at: [Link]

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Application Notes and Protocols for the Scale-up Synthesis of 2,4-Disubstituted Imidazoles Using α-Halo Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4-Disubstituted Imidazoles in Modern Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anti-inflammatory, and antihypertensive properties.[1][2][3] Among the various substituted imidazoles, the 2,4-disubstituted scaffold is of particular interest to drug development professionals due to its prevalence in pharmacologically active molecules. The ability to synthesize these compounds efficiently, reproducibly, and on a large scale is therefore a critical capability for any pharmaceutical research and development organization.

This document provides a comprehensive guide to the scale-up synthesis of 2,4-disubstituted imidazoles via the condensation of α-halo ketones with amidines. We will delve into the underlying reaction mechanism, present a robust and scalable protocol, address the common challenges encountered during scale-up, and provide actionable troubleshooting advice. This guide is intended for researchers, scientists, and drug development professionals seeking to move beyond bench-scale synthesis to pilot-plant and even commercial-scale production.

Reaction Mechanism and Rationale

The synthesis of 2,4-disubstituted imidazoles from α-halo ketones and amidines is a well-established and versatile method.[4][5][6][7] The reaction proceeds through a sequential nucleophilic substitution and cyclocondensation pathway.

The core transformation involves:

  • Nucleophilic Attack: The amidine, acting as a nitrogen nucleophile, attacks the electrophilic α-carbon of the halo ketone, displacing the halide ion.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the second nitrogen of the amidine moiety attacking the carbonyl carbon of the former ketone.

  • Dehydration: The cyclic intermediate then eliminates a molecule of water to form the aromatic imidazole ring.

The choice of an appropriate base is crucial to neutralize the hydrohalic acid formed during the initial substitution and to facilitate the final dehydration step.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the scale-up synthesis process, from starting materials to the final, purified product.

Scale-up Synthesis of 2,4-Disubstituted Imidazoles Amidine Amidine Hydrochloride ReactionVessel Reaction Vessel (Vigorous Reflux) Amidine->ReactionVessel Base Potassium Bicarbonate Base->ReactionVessel Solvent1 Aqueous THF Solvent1->ReactionVessel Quench Cooling & Water Addition ReactionVessel->Quench Reaction Completion HaloKetone α-Halo Ketone in THF HaloKetone->ReactionVessel Filtration Vacuum Filtration Quench->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (e.g., from Ethanol) Drying->Recrystallization FinalProduct Pure 2,4-Disubstituted Imidazole Recrystallization->FinalProduct

Caption: Workflow for the scale-up synthesis of 2,4-disubstituted imidazoles.

Detailed Scale-up Protocol: Synthesis of 2-Phenyl-4-(4-methoxyphenyl)-1H-imidazole

This protocol is adapted from a successfully scaled process and is designed for robustness and high yield without the need for column chromatography.[4]

Materials and Equipment
Reagent/EquipmentPurpose/Specification
Benzamidine hydrochloride monohydrateStarting material
4-Methoxyphenacyl bromideStarting material (α-halo ketone)
Potassium bicarbonate (KHCO₃)Base
Tetrahydrofuran (THF)Solvent
Deionized WaterSolvent
EthanolRecrystallization solvent
Large three-necked round-bottom flaskReaction vessel
Mechanical stirrerFor efficient mixing
Reflux condenserTo prevent solvent loss
Addition funnelFor controlled addition of the α-halo ketone
Heating mantleFor temperature control
Büchner funnel and vacuum flaskFor filtration
Vacuum ovenFor drying the product
Safety Precautions
  • α-Halo Ketones: These are lachrymators and potent alkylating agents.[8] Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Tetrahydrofuran (THF) is flammable. Ensure all heating is done using a heating mantle and that no open flames are present.

  • Base: While potassium bicarbonate is a mild base, avoid direct contact and inhalation.

Step-by-Step Procedure
  • Initial Setup: In a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine 500 mL of tetrahydrofuran (THF) and 125 mL of deionized water.

  • Addition of Reagents: To the solvent mixture, add 50 g (0.29 mol) of benzamidine hydrochloride monohydrate. Begin stirring and then slowly add 54.4 g (0.57 mol) of potassium bicarbonate in portions. The slow addition is necessary to control the effervescence from the neutralization of the hydrochloride salt.

  • Heating to Reflux: Vigorously heat the reaction mixture to reflux using a heating mantle. A vigorous reflux is important for maintaining a consistent reaction temperature and ensuring good mixing.

  • Addition of the α-Halo Ketone: In a separate flask, dissolve 65.3 g (0.29 mol) of 4-methoxyphenacyl bromide in 325 mL of THF. Transfer this solution to the addition funnel. Add the α-halo ketone solution dropwise to the refluxing reaction mixture over a period of approximately 30 minutes. Maintaining a steady reflux during the addition is critical for controlling the reaction rate.

  • Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Add 500 mL of deionized water to the flask and continue stirring for 30 minutes. This will dissolve the inorganic salts and precipitate the crude product.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with an additional 250 mL of deionized water to remove any remaining salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved. This typically yields the desired imidazole in >95% purity.[4]

  • Purification (if necessary): For higher purity, the dried solid can be recrystallized from a suitable solvent such as ethanol.

Scale-up Considerations and Challenges

Transitioning a synthesis from the laboratory bench to a pilot plant or industrial scale is not merely about using larger glassware.[9][10] Several factors must be carefully considered to ensure safety, consistency, and efficiency.

ChallengeConsequenceMitigation Strategy
Heat Transfer Inefficient heat removal from the exothermic reaction can lead to localized "hot spots," promoting side reactions or, in the worst case, a runaway reaction.[10][11]Use jacketed reactors with precise temperature control. Ensure the reactor's surface-area-to-volume ratio is adequate for the scale. The rate of addition of the α-halo ketone can be adjusted to control the rate of heat generation.
Mass Transfer (Mixing) Inadequate mixing can lead to localized concentration gradients, resulting in incomplete reactions and the formation of impurities.[10]Employ appropriate agitation systems (e.g., mechanical stirrers with different impeller designs) suitable for the reactor geometry and reaction mixture viscosity. Ensure the solid base remains well-suspended.
Solvent Selection Solvents that are convenient on a small scale may be problematic at a larger scale due to safety, environmental, or cost concerns. Chloroform, for example, was historically used for this reaction but is now avoided due to its toxicity.[4]The use of aqueous THF is a good choice for scale-up as it is a relatively safe and effective solvent system for this reaction.
Reagent Addition The rate of addition of the α-halo ketone is a critical parameter. Too rapid addition can overwhelm the heat removal capacity of the system.Use a calibrated pump for precise and controlled addition of the α-halo ketone solution.
Product Isolation and Purification Filtration and drying of large quantities of solid can be time-consuming and inefficient if not properly planned. Column chromatography is generally not feasible for large-scale purification.[11]The described protocol is advantageous as it avoids chromatography.[4] For large-scale filtration, consider using a filter press or a Nutsche filter-dryer. Recrystallization is a scalable purification method.[12][13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Yield - Incomplete reaction. - Inefficient precipitation during work-up. - Loss of product during filtration or transfer.- Monitor the reaction by TLC to ensure completion. If necessary, extend the reflux time. - Ensure the work-up procedure is followed correctly, allowing sufficient time for precipitation. - Optimize filtration and washing steps to minimize mechanical losses.
Impure Product - Formation of side products due to poor temperature control. - Incomplete removal of starting materials or inorganic salts.- Improve temperature control during the addition of the α-halo ketone. - Ensure the crude product is thoroughly washed with water to remove salts. - Perform a recrystallization to remove organic impurities.
Reaction Fails to Start - Inactive reagents. - Insufficient heating.- Check the quality of the starting materials. - Ensure the reaction mixture is reaching and maintaining a vigorous reflux.
Dark-colored Product - Prolonged heating or overheating, leading to decomposition.[11]- Adhere to the recommended reaction time and temperature. - If necessary, the product can be decolorized by treating a solution with activated carbon before the final recrystallization step.

Conclusion

The condensation of α-halo ketones with amidines is a highly effective and scalable method for the synthesis of 2,4-disubstituted imidazoles. By understanding the reaction mechanism, carefully controlling key process parameters, and anticipating the challenges of scale-up, researchers and production chemists can reliably produce these important pharmaceutical building blocks in high yield and purity. The protocol and guidance provided herein offer a solid foundation for the successful implementation of this chemistry on a larger scale.

References

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Application Notes & Protocols: Crafting Novel Therapeutic Agents from Imidazole Cores

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imidazole Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of modern drug discovery.[1][2][3] Its prevalence in natural products like the amino acid histidine and the neurotransmitter histamine, as well as in a multitude of FDA-approved drugs, underscores its remarkable versatility and therapeutic relevance.[3][4] The unique electronic properties of the imidazole core, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, allow for multifaceted interactions with biological targets such as enzymes and receptors.[5] This inherent biological activity, coupled with its synthetic tractability, makes the imidazole scaffold a "privileged structure" for the generation of novel therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6][7][8][9][10]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of methodologies for creating novel therapeutic agents from imidazole cores. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present data in a clear, comparative format to empower your drug discovery endeavors.

I. Strategic Approaches to Imidazole Core Synthesis: A Comparative Overview

The journey to a novel therapeutic agent begins with the efficient and versatile synthesis of the core scaffold. Several methodologies have been developed for the construction of substituted imidazoles, each with its own set of advantages and limitations. The choice of synthetic route is a critical strategic decision, dictated by the desired substitution pattern, scalability, and the need for structural diversity.

Methodology Description Advantages Disadvantages Key Applications
Debus-Radziszewski Synthesis A multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[4][11][12][13]One-pot synthesis, readily available starting materials, good for generating 2,4,5-trisubstituted imidazoles.Can have limitations in substrate scope and may require harsh reaction conditions.Large-scale synthesis of specific imidazole derivatives.
Van Leusen Imidazole Synthesis A reaction between an aldimine and tosylmethyl isocyanide (TosMIC) to form imidazoles.[14][15][16]Good for preparing 1,4- and 1,5-disubstituted imidazoles, often proceeds under mild conditions.TosMIC can be toxic and requires careful handling.Synthesis of specifically substituted imidazoles for SAR studies.
Metal-Catalyzed Synthesis (e.g., Cu, Pd) Utilizes transition metal catalysts to facilitate C-N and C-C bond formation, enabling the construction of the imidazole ring or its functionalization.[2][17][18][19][20][21][22][23][24][25]High efficiency, broad substrate scope, allows for the synthesis of complex and highly substituted imidazoles.Catalyst cost and potential for metal contamination in the final product.Late-stage functionalization and synthesis of complex imidazole-containing molecules.
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reaction rates and improve yields.[26][27][28][29][30][31]Significantly reduced reaction times, often leads to cleaner reactions and higher yields, environmentally friendly.Requires specialized microwave synthesis equipment.High-throughput synthesis and library generation for screening.

II. Experimental Protocols: From Benchtop to Biological Screening

Here, we provide detailed, step-by-step protocols for key synthetic methodologies. These protocols are designed to be self-validating, with clear instructions for reaction setup, workup, and purification.

Protocol 1: Microwave-Assisted, Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol describes a rapid and efficient one-pot synthesis of 2,4,5-trisubstituted imidazoles using a copper catalyst under microwave irradiation, a method noted for its high yields and clean reaction profiles.[26]

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Substituted aromatic aldehyde

  • Ammonium acetate

  • Cupric chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (96%)

  • Deionized water

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reaction vial, combine the substituted aromatic aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride dihydrate (10 mol%).

  • Thoroughly mix the reactants with a glass rod to ensure a homogeneous mixture.

  • Place the sealed vial into the microwave synthesizer.

  • Irradiate the reaction mixture at 300W for 10-15 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (9:1) eluent system.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Filter the solid product, wash thoroughly with water, and air-dry.

  • Recrystallize the crude product from 96% ethanol to afford the pure 2,4,5-trisubstituted imidazole.

Expected Outcome: This method typically yields highly pure products in the range of 85-95%. The final products can be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.[17]

Protocol 2: General Procedure for the Debus-Radziszewski Imidazole Synthesis

This classic multicomponent reaction remains a workhorse for the synthesis of certain imidazole scaffolds.

Materials:

  • 1,2-Dicarbonyl compound (e.g., glyoxal, benzil)

  • Aldehyde

  • Ammonium acetate or ammonia in a suitable solvent (e.g., ethanol)

Procedure:

  • Dissolve the 1,2-dicarbonyl compound (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

  • Add ammonium acetate (at least 2 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).

III. Visualizing the Path to Discovery: Workflows and Pathways

Visual representations are invaluable for understanding complex processes in drug discovery. The following diagrams, generated using Graphviz, illustrate key workflows and decision-making processes.

G cluster_0 Synthetic Strategy Selection Start Define Target Imidazole Scaffold Decision1 Desired Substitution Pattern? Start->Decision1 MCR Multicomponent Reactions (e.g., Debus-Radziszewski) Decision1->MCR 2,4,5-Trisubstituted MetalCat Metal-Catalyzed Cross-Coupling Decision1->MetalCat Complex/Aryl-Aryl VanLeusen Van Leusen Synthesis Decision1->VanLeusen 1,4- or 1,5-Disubstituted Decision2 Need for High Throughput? MCR->Decision2 MetalCat->Decision2 VanLeusen->Decision2 Microwave Microwave-Assisted Synthesis Decision2->Microwave Yes Conventional Conventional Heating Decision2->Conventional No End Optimized Synthetic Route Microwave->End Conventional->End

Caption: Decision workflow for selecting the optimal synthetic methodology.

G cluster_1 Drug Discovery Cascade for Imidazole-Based Agents A Imidazole Library Synthesis Combinatorial approach using MCR or microwave synthesis B High-Throughput Screening (HTS) In vitro assays against target (e.g., kinase, GPCR) A->B C Hit Identification Compounds showing significant activity B->C D Lead Generation & SAR Studies Synthesis of analogs to improve potency and selectivity C->D E Lead Optimization ADMET profiling and in vivo efficacy studies D->E F Preclinical Candidate IND-enabling studies E->F

Caption: A typical drug discovery workflow for imidazole-based therapeutics.

IV. Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design

The potency and selectivity of an imidazole-based therapeutic agent are intricately linked to the nature and position of its substituents. Understanding these structure-activity relationships (SAR) is paramount for rational drug design.

A prime example is the development of 2,4,5-trisubstituted imidazoles as potent p38 MAP kinase inhibitors, a key target in inflammatory diseases.[32]

Compound ID R1 (at C2) R2 (at C4) R3 (at C5) p38 MAP Kinase IC₅₀ (nM)
1 4-Methylsulfinylphenyl4-Fluorophenyl4-Pyridyl10
2 4-Methylthiophenyl4-Fluorophenyl4-Pyridyl150
3 4-Methylsulfonylphenyl4-Fluorophenyl4-Pyridyl25
4 4-Aminophenyl4-Fluorophenyl4-Pyridyl>10,000
5 4-Methoxyphenyl4-Fluorophenyl4-Pyridyl>10,000
6 4-MethylsulfinylphenylPhenyl4-Pyridyl80
7 4-Methylsulfinylphenyl4-Chlorophenyl4-Pyridyl15
8 4-Methylsulfinylphenyl4-Fluorophenyl2-Pyridyl200

SAR Analysis:

  • Substitution at the 2-position: The data reveals that a methylsulfinylphenyl group at the C2 position is optimal for high potency (Compound 1). The corresponding thioether (Compound 2) is significantly less potent, while the sulfone (Compound 3) retains good activity. Basic (Compound 4) or electron-donating groups (Compound 5) at this position lead to a dramatic loss of activity.[32]

  • Substitution at the 4-position: A 4-fluorophenyl group at the C4 position is preferred for high potency (Compound 1). An unsubstituted phenyl ring (Compound 6) diminishes activity, whereas a 4-chlorophenyl group (Compound 7) is well-tolerated.[32]

  • Substitution at the 5-position: The 4-pyridyl moiety at the C5 position is a critical pharmacophore, likely forming a key hydrogen bond within the ATP-binding site of the kinase. Changing this to a 2-pyridyl group (Compound 8) results in a significant drop in inhibitory activity.[32]

These SAR insights provide a clear roadmap for medicinal chemists to rationally design and synthesize more potent and selective kinase inhibitors based on the imidazole scaffold.

V. Conclusion and Future Directions

The imidazole core continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, from classic multicomponent reactions to modern metal-catalyzed and microwave-assisted techniques, provide a robust toolkit for accessing a vast chemical space of imidazole derivatives. By integrating these synthetic strategies with a deep understanding of structure-activity relationships, researchers can accelerate the design and development of the next generation of imidazole-based drugs to address unmet medical needs. The future of imidazole-based drug discovery lies in the continued exploration of novel synthetic methods, the application of computational chemistry for rational design, and the identification of new biological targets for this versatile scaffold.

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Application Notes & Protocols: The Emerging Potential of 1-(1H-imidazol-1-yl)acetone as a Bifunctional Building Block in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document explores the prospective applications of 1-(1H-imidazol-1-yl)acetone, a versatile bifunctional molecule, in the field of materials science. While traditionally viewed as a precursor in pharmaceutical synthesis, its unique structure, combining a nucleophilic imidazole ring with a reactive ketone moiety, presents significant and underexplored potential for the development of advanced functional materials. We provide a foundational synthesis protocol and outline three innovative, scientifically-grounded applications: as a monomer for side-chain functional polymers, as a novel ligand for metal-organic frameworks (MOFs), and as a reactive modifier in epoxy resin systems. Detailed experimental protocols are provided for each proposed application to guide researchers in harnessing the capabilities of this promising compound.

Introduction: A Molecule of Untapped Potential

This compound is a heterocyclic compound characterized by an imidazole ring N-substituted with an acetonyl group. The materials science community has extensively utilized imidazole and ketone functionalities independently, but rarely as a combined unit.

  • The Imidazole Moiety: The imidazole ring is a cornerstone in materials chemistry. Its lone pair of electrons on the non-protonated nitrogen makes it an excellent ligand for coordinating with metal ions, a fundamental interaction in the formation of Metal-Organic Frameworks (MOFs) and anticorrosion coatings.[1][2] Furthermore, imidazole derivatives are highly effective as curing agents and accelerators for epoxy resins, where they facilitate the formation of robust, cross-linked polymer networks with high thermal stability.[3]

  • The Ketone Moiety: The ketone group is a powerful tool for polymer modification. It serves as a versatile chemical handle for post-polymerization functionalization through high-efficiency reactions like oxime ligation, a form of "click" chemistry.[4][5] This allows for the precise attachment of bioactive molecules, fluorophores, or other functional groups onto a polymer backbone. High-performance aromatic ketone polymers, such as PEEK, are also renowned for their exceptional thermal and chemical resistance.[6]

By integrating these two functionalities into a single, compact molecule, this compound emerges as a powerful building block for creating multifunctional materials with tailored properties. This guide provides the scientific basis and practical protocols to explore its application.

Foundational Synthesis of this compound

The synthesis of this compound is readily achievable through the nucleophilic substitution of a halo-acetone with imidazole. This protocol details a standard laboratory procedure. The reaction of imidazole with chloro- or bromoacetone provides a direct route to the target compound, analogous to established N-alkylation methods for imidazole derivatives.[7]

Protocol 2.1: Synthesis via N-Alkylation

Materials:

  • Imidazole (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq), finely powdered

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for reflux, magnetic stirrer, heating mantle, rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add imidazole (e.g., 6.81 g, 100 mmol) and anhydrous acetonitrile (150 mL).

  • Base Addition: Add finely powdered potassium carbonate (20.7 g, 150 mmol) to the suspension.

  • Alkylation: While stirring vigorously, add chloroacetone (e.g., 8.7 mL, 110 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 10% methanol/dichloromethane eluent system.

  • Work-up: After the reaction is complete (disappearance of imidazole), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (150 mL) and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Expected Yield: 75-85%.

Characterization:

  • ¹H NMR: Confirm the structure by identifying the characteristic peaks for the imidazole ring protons and the methylene and methyl protons of the acetone group.

  • FT-IR: Verify the presence of the ketone carbonyl stretch (~1720 cm⁻¹) and C=N stretching of the imidazole ring.

Synthesis_Workflow Imidazole Imidazole + K₂CO₃ in Acetonitrile Reaction Reflux (12-18h, 82°C) Imidazole->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction + dropwise Workup Filter & Concentrate Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application Area 1: Precursor for Side-Chain Functional Polymers

The ketone group on this compound serves as an ideal attachment point for post-polymerization modification. By first creating a polymerizable derivative, a polymer scaffold can be synthesized that features both imidazole and ketone functionalities.

Concept: A methacrylate monomer derived from this compound can be polymerized using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer). The resulting polymer, poly(imidazolyl-acetone methacrylate), would possess pendant ketone groups that can be conjugated with aminooxy-containing molecules to form stable oxime linkages.[4][5] The imidazole side-chains could simultaneously offer pH-responsiveness or metal-coordinating properties.

Protocol 3.1: Synthesis of Poly(imidazolyl-acetone methacrylate) via RAFT

Part A: Monomer Synthesis (2-(1H-imidazol-1-yl)-1-methylethyl methacrylate)

  • Reduction: Reduce the ketone of this compound to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol.

  • Esterification: React the resulting alcohol with methacryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like THF to form the methacrylate monomer. Purify by column chromatography.

Part B: RAFT Polymerization

Materials:

  • Synthesized methacrylate monomer

  • AIBN (Azobisisobutyronitrile) as initiator

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Anhydrous solvent (e.g., 1,4-dioxane or DMF)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Setup: Combine the monomer, RAFT agent, and AIBN in a Schlenk flask in a calculated ratio to target a specific degree of polymerization.

  • Degassing: Dissolve the components in the solvent and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C. Allow the polymerization to proceed for a set time (e.g., 8-24 hours).

  • Termination: Stop the reaction by quenching in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction solution dropwise into a cold non-solvent (e.g., diethyl ether). Redissolve and re-precipitate twice to remove unreacted monomer. Dry the final polymer under vacuum.

Protocol 3.2: Post-Polymerization Modification via Oxime Ligation

Procedure:

  • Solution Prep: Dissolve the synthesized polymer (1.0 eq of ketone units) in a suitable solvent (e.g., a mixture of chloroform and methanol).

  • Conjugation: Add an aminooxy-functionalized molecule (e.g., aminooxy-fluorescein, 1.5 eq) and a mild acid catalyst (e.g., aniline, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 3-6 hours.

  • Purification: Purify the functionalized polymer by dialysis against the appropriate solvent to remove excess reagents.

Polymer_Application cluster_0 Monomer Synthesis cluster_1 Polymerization & Functionalization Start 1-(1H-imidazol- 1-yl)acetone Reduction Reduction (NaBH₄) Start->Reduction Alcohol Intermediate Alcohol Reduction->Alcohol Esterification Esterification (Methacryloyl Chloride) Alcohol->Esterification Monomer Imidazolyl-acetone Methacrylate Esterification->Monomer RAFT RAFT Polymerization Monomer->RAFT Polymer Polymer Scaffold (Pendant Ketones) RAFT->Polymer Oxime Oxime Ligation Polymer->Oxime FunctionalPolyomer FunctionalPolyomer Oxime->FunctionalPolyomer FunctionalPolymer Side-Chain Functionalized Polymer Molecule Aminooxy- Functionalized Molecule Molecule->Oxime

Caption: Pathway for creating side-chain functional polymers.

Application Area 2: Ligand for Metal-Organic Frameworks (MOFs)

The imidazole ring is a classic N-donor ligand, while the ketone's oxygen atom can also act as a Lewis basic O-donor. This dual-coordination capability makes this compound an attractive candidate for constructing novel MOFs with unique topologies and potentially enhanced functionality for sensing or catalysis.[8][9]

Concept: By reacting this compound with a suitable metal salt (e.g., zinc nitrate, copper acetate) under solvothermal conditions, a crystalline MOF can be synthesized. The ketone group could remain uncoordinated and project into the MOF pores, offering a reactive site for post-synthetic modification, or it could participate in the coordination sphere of the metal center, influencing the framework's structure and stability.

Protocol 4.1: Exploratory Solvothermal Synthesis of an Imidazolyl-Acetone MOF

Materials:

  • This compound (2.0 eq)

  • Metal Salt, e.g., Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, 1.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave or heavy-walled glass vials

Procedure:

  • Preparation: In a small glass vial, dissolve this compound (e.g., 55 mg, 0.4 mmol) and Zn(NO₃)₂·6H₂O (e.g., 59 mg, 0.2 mmol) in 4 mL of DMF.

  • Sealing: Cap the vial tightly and place it inside a Teflon-lined autoclave.

  • Heating: Heat the autoclave in a programmable oven to 100-120°C for 48-72 hours.

  • Cooling: Allow the oven to cool slowly to room temperature over 24 hours.

  • Isolation: Collect the resulting crystals (if any) by decanting the mother liquor.

  • Washing: Wash the crystals with fresh DMF (3 x 5 mL) and then with a more volatile solvent like ethanol or acetone to exchange the DMF.

  • Drying: Dry the crystals under a gentle stream of nitrogen or at room temperature.

Characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, connectivity, and pore characteristics.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent loss.

ParameterConditionRationale
Metal Salt Zn(II), Cu(II), Co(II)Varied coordination geometries to explore different framework topologies.
Temperature 80 - 140 °CAffects crystal growth kinetics and phase formation.
Solvent DMF, DEF, DMAcSolvents can act as modulators or templates during synthesis.
Modulators Acetic Acid, Formic AcidCan improve crystal quality and size by competing with the ligand.

Table 1: Key Parameters for MOF Synthesis Optimization.

Application Area 3: Reactive Curing Agent for Epoxy Resins

The tertiary amine of the imidazole ring is an effective catalyst for the anionic polymerization of epoxy resins.[3] By using this compound as a curing agent, the ketone functionality can be incorporated directly into the thermoset matrix.

Concept: When blended with a standard epoxy prepolymer like diglycidyl ether of bisphenol A (DGEBA), this compound can initiate and participate in the cross-linking reaction upon heating. The resulting cured material will have pendant ketone groups distributed throughout its bulk. These groups can serve as sites for subsequent chemical modification, potentially to enhance surface properties, improve adhesion to specific substrates, or create a "smart" material that can react to external stimuli.

Protocol 5.1: Curing of DGEBA with this compound

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound

  • Small aluminum pan or silicone mold

  • Vacuum oven, programmable oven

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Formulation: Prepare a formulation by mixing DGEBA with this compound at a concentration of 3-7 parts per hundred of resin (phr) by weight.

  • Mixing: Warm the DGEBA resin slightly (to ~40°C) to reduce its viscosity. Add the curing agent and stir thoroughly until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven at 40°C for 15-20 minutes to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into a mold. Cure in a programmable oven using a stepped curing schedule, for example: 1 hour at 100°C followed by 2 hours at 150°C.

  • Analysis:

    • DSC Analysis: Analyze the uncured mixture to determine the onset of cure and the total enthalpy of reaction.

    • Post-Cure Analysis: Run a DSC scan on the cured sample to determine its glass transition temperature (Tg), a key indicator of the extent of cross-linking and thermal performance.

    • FT-IR Spectroscopy: Monitor the disappearance of the epoxy ring peak (~915 cm⁻¹) to confirm the curing reaction.

Summary and Future Outlook

This compound stands as a highly promising, yet underutilized, building block for materials science. The protocols outlined in this document provide a clear roadmap for its synthesis and exploration in three key areas: functional polymers, metal-organic frameworks, and reactive thermosets. The true potential of this molecule lies in the synergistic interplay between its two functional groups, enabling the design of materials with a unique combination of properties such as metal coordination, pH-responsiveness, and covalent immobilization capabilities. Future research should focus on the detailed characterization of these novel materials and the exploration of their performance in targeted applications, including drug delivery, catalysis, advanced coatings, and chemical sensing.

References

  • Bernaerts, K. V., et al. (2012). Keto-Functionalized Polymer Scaffolds as Versatile Precursors to Polymer Side-Chain Conjugates. Macromolecules, 45(15), 5849–5857. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates - PMC. Available from: [Link]

  • Wang, L., et al. (2022). Imidazole functionalized photo-crosslinked aliphatic polycarbonate drug-eluting coatings on zinc alloys for osteogenesis, angiogenesis, and bacteriostasis in bone regeneration. Bioactive Materials, 18, 304-317. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Applications of Imidazole Derivatives in the Chemical Industry. Available from: [Link]

  • Americhem. (n.d.). High-Performance PEEK & Aromatic Ketone Polymers. Available from: [Link]

  • Zhang, Y., et al. (2024). Ketone-functionalized conjugated organic polymers boost red-light-driven molecular oxygen-mediated oxygenation. Chemical Science, 15(44), 17045-17052. Available from: [Link]

  • Li, J., et al. (2023). A self-healing polyurethane/imidazole-modified carboxylated graphene oxide composite coating for antifouling and anticorrosion applications. Progress in Organic Coatings, 184, 107865. Available from: [Link]

  • Hartanto, Y., et al. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. Materials, 13(20), 4541. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole as an Essential Curing Agent in Advanced Epoxy Resins. Available from: [Link]

  • Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 253-261. Available from: [Link]

  • Leśniewska, B., & Głowacki, E. D. (2025). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. Materials, 18(1), 1. Available from: [Link]

  • Li, Y., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design, 23(7), 4896–4905. Available from: [Link]

  • ResearchGate. (n.d.). Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1-(1H-imidazol-1-yl)acetone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-(1H-imidazol-1-yl)acetone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this common yet often challenging N-alkylation reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot and enhance your synthetic outcomes.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses the most common issues encountered during the synthesis of this compound. Each question is framed around a specific experimental problem, followed by a detailed analysis of potential causes and actionable solutions.

Question 1: My reaction yield is consistently low or the reaction is not going to completion. What are the potential causes and how can I improve it?

Answer: Low yields in the N-alkylation of imidazole are frequently traced back to three critical areas: incomplete deprotonation of the imidazole ring, the reactivity and stability of the alkylating agent (chloroacetone), and suboptimal reaction conditions.

The core of this synthesis is an SN2 reaction where the imidazole anion acts as a nucleophile. To generate this anion effectively, the choice of base and solvent is paramount.

Troubleshooting Steps & Scientific Rationale:

  • Evaluate the Base and Solvent System:

    • Incomplete Deprotonation: Imidazole has a pKa of approximately 14.5, meaning a sufficiently strong base is required for deprotonation. If you are using a weak base like potassium carbonate (K₂CO₃), the equilibrium may not fully favor the imidazolate anion, leading to a sluggish or incomplete reaction.[1]

    • Base Selection:

      • Weak Inorganic Bases (K₂CO₃, Cs₂CO₃): These are common and safer choices. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility in organic solvents and the "cesium effect," which can accelerate SN2 reactions.[2]

      • Strong Bases (NaH): For a more robust and complete deprotonation, sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is highly effective.[1][3] This ensures the reaction goes to completion but requires strictly anhydrous conditions and careful handling.

    • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are ideal.[1] They effectively dissolve the imidazole and the base while solvating the cation of the base, leaving the anion more "naked" and nucleophilic. Avoid non-polar solvents like toluene, where the reaction may not proceed at all.[4]

  • Assess the Alkylating Agent (Chloroacetone):

    • Purity and Stability: Chloroacetone is a potent lachrymator and can degrade or self-condense over time, especially in the presence of light or impurities. Always use freshly opened or purified chloroacetone.

    • Side Reactions: As a ketone and an alkyl halide, chloroacetone can participate in side reactions, such as a Favorskii rearrangement, under strongly basic conditions.[5] To minimize this, add the chloroacetone dropwise to the mixture of imidazole and base, rather than the other way around.

  • Optimize Reaction Conditions:

    • Temperature: While heating can increase the reaction rate, excessive temperatures (e.g., >80-90 °C) can promote side reactions, including the formation of imidazolium salt byproducts (see Question 2). A moderate temperature of 60-80 °C is typically a good starting point.[6]

    • Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC). If the reaction stalls, consider the points above before simply extending the reaction time indefinitely, as this can lead to byproduct formation.

Data Presentation: Comparison of Reaction Conditions
BaseSolventTemperature (°C)Typical Yield RangeKey Considerations
K₂CO₃Acetonitrile8050-70%Common, safe, but may be slow or incomplete.[6][7]
Cs₂CO₃DMF60-7070-90%Highly effective due to solubility and "cesium effect".[2]
NaHAnhydrous THF/DMF0 to RT85-95%Requires strict anhydrous conditions and careful handling.[1][3]
KOHAcetonitrile8060-75%A strong, inexpensive base.[6]
Question 2: I'm observing a significant amount of a water-soluble, salt-like byproduct. What is it and how can I prevent it?

Answer: The most common salt-like byproduct is a 1,3-disubstituted imidazolium salt. This occurs when the nitrogen atom at the 3-position (N3) of your desired product, this compound, acts as a nucleophile and attacks a second molecule of chloroacetone.

Logical Relationship: Formation of Imidazolium Byproduct

G A This compound (Product) C 1-acetonyl-3-(acetonyl)-1H-imidazolium chloride (Imidazolium Salt Byproduct) A->C N3 attacks B Chloroacetone (Excess Reagent) B->C

Caption: Pathway to imidazolium salt formation.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight molar excess of imidazole relative to chloroacetone (e.g., 1.1 to 1.0 equivalents). This ensures the alkylating agent is the limiting reagent, reducing the chance of a second alkylation event.

  • Slow Addition: Add the chloroacetone to the reaction mixture slowly and at a controlled temperature. This keeps its instantaneous concentration low, favoring the reaction with the more nucleophilic imidazolate anion over the less nucleophilic N3 of the product.

  • Moderate Temperature: Avoid excessive heat, which can accelerate the second alkylation step.

Question 3: My final product is a dark, impure oil that is difficult to purify. What are the likely impurities and how can I improve the purification process?

Answer: A dark, oily product often indicates polymerization or condensation side products from chloroacetone, as well as residual starting materials or byproducts. Purification can be challenging due to the basic and often polar nature of the target compound.

Purification Workflow:

  • Aqueous Workup:

    • Problem: The product may have some water solubility, leading to loss in the aqueous phase.

    • Solution: After quenching the reaction, perform extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine (saturated NaCl solution) to reduce the solubility of the product in the aqueous phase and "salt it out" into the organic layer.[8]

    • Removing Imidazole: To remove unreacted imidazole, you can perform a wash with a dilute acid (e.g., 1M HCl). Your product will also likely partition to the aqueous layer as a salt. You would then need to basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the product.[8] This should be done with care to avoid hydrolysis of the product.

  • Column Chromatography:

    • Problem: The basic nitrogen on the imidazole ring can interact strongly with the acidic silica gel, leading to significant streaking and poor separation.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A mobile phase of dichloromethane/methanol with 0.5-1% triethylamine or ammonium hydroxide is highly effective.[9] This neutralizes the acidic sites on the silica, allowing for clean elution of the product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the N-alkylation of imidazole with chloroacetone? The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, a base removes the acidic proton from the N1 nitrogen of imidazole to form a highly nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon atom of chloroacetone that is bonded to the chlorine, displacing the chloride ion and forming the C-N bond.

Q2: For unsubstituted imidazole, why is regioselectivity (alkylation at N1 vs. N3) not a concern? Unsubstituted imidazole exists as two rapidly interconverting tautomers. Because of this, the N1 and N3 positions are chemically equivalent. Once one nitrogen is alkylated, the product is unambiguously 1-substituted. However, for imidazoles with substituents at the 4 or 5 positions, regioselectivity becomes a critical and complex issue governed by steric and electronic factors.[10][11]

Q3: What are the critical safety precautions when working with chloroacetone? Chloroacetone is highly toxic, corrosive, and a potent lachrymator (tear-gas agent). It must be handled with extreme caution in a well-ventilated chemical fume hood at all times.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or laminate), a lab coat, and chemical splash goggles. Have a quench solution (e.g., sodium bicarbonate) readily available.

Q4: Which analytical techniques are best for characterizing this compound? The primary methods are ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • ¹H NMR: Expect to see characteristic peaks for the three imidazole ring protons, a singlet for the methylene (CH₂) group, and a singlet for the methyl (CH₃) group.

  • ¹³C NMR: Will show distinct signals for the carbonyl carbon, the methylene carbon, the methyl carbon, and the three carbons of the imidazole ring.

  • Mass Spectrometry: The [M+H]⁺ ion should be readily observable. The exact mass is 124.0637 g/mol .[12]

Table: Expected Analytical Data
AnalysisExpected Data for this compound
Molecular Formula C₆H₈N₂O[12]
Molecular Weight 124.14 g/mol [12]
Mass Spec (ESI+) [M+H]⁺ = 125.07
¹H NMR (CDCl₃, 400 MHz) δ ~7.5 (s, 1H, NCHN), ~7.0 (s, 1H, NCH), ~6.9 (s, 1H, NCH), ~4.9 (s, 2H, NCH₂), ~2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~204 (C=O), ~138 (NCHN), ~129 (NCH), ~120 (NCH), ~55 (NCH₂), ~27 (CH₃)

Experimental Protocols

Protocol 1: General Synthesis Using Potassium Carbonate in Acetonitrile

This protocol is a reliable starting point that balances safety and moderate yield.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Imidazole, K₂CO₃, and Acetonitrile B 2. Heat to 80 °C A->B C 3. Add Chloroacetone (dropwise) B->C D 4. Stir at 80 °C for 12-24h (Monitor by TLC) C->D E 5. Cool, Filter, Concentrate D->E F 6. Aqueous Workup (EtOAc/Brine) E->F G 7. Purify by Column Chromatography F->G

Caption: Standard synthesis workflow.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add imidazole (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (5-10 mL per gram of imidazole).

  • Heat the suspension to 80 °C with vigorous stirring.

  • Slowly add chloroacetone (1.05 eq) dropwise over 20-30 minutes.

  • Maintain the reaction at 80 °C and monitor its progress using TLC (e.g., 10% MeOH in DCM). The reaction is typically complete in 12-24 hours.

  • Once complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude material by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.

Protocol 2: High-Yield Synthesis Using Sodium Hydride in DMF

This protocol maximizes yield but requires handling of a pyrophoric reagent and anhydrous conditions.

Step-by-Step Methodology:

  • To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

  • Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, then carefully suspend it in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add chloroacetone (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Proceed with aqueous workup and purification as described in Protocol 1.

References
  • Bellina, F., & Rossi, R. (2016). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Accounts of Chemical Research, 49(10), 2259–2276. [Link]

  • Grimmett, M. R. (1994). N-Alkylation of imidazoles. University of Otago. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Bastida, A., et al. (2006). N-alkylation of imidazole by alkaline carbons. Journal of Catalysis, 242(2), 249-256. [Link]

  • Reddit user discussion. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]

  • ResearchGate. (2007). 1-(1H-Imidazol-1-yl)ethanone. [Link]

  • ResearchGate. Scientific Diagram: (i) N-alkylation of imidazole. [Link]

  • Reddy, M. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 1-8. [Link]

  • Google Patents. (1991). Process for preparing 1-alkylimidazoles.
  • Dispatches from Molecule World. (2024). “Friedel-Crafty” Reactions with Chloroacetone. [Link]

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Technical Support Center: Purification of Crude 1-(1H-imidazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(1H-imidazol-1-yl)acetone. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with isolating this versatile building block. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise before starting the purification process.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is dictated by the synthetic route, which typically involves the N-alkylation of imidazole with a haloacetone (e.g., chloroacetone or bromoacetone).[1][2] Consequently, the primary impurities are:

  • Unreacted Imidazole: A highly polar, basic, and often water-soluble starting material.

  • Unreacted Haloacetone: Generally less polar than the desired product.

  • Reaction Solvents: Residual solvents from the synthesis, such as DMF, THF, or acetone.

  • Side Products: Small amounts of di-alkylated products or products from side reactions, depending on the specific conditions used.

Q2: My crude product is a dark, viscous oil. What is the best initial purification strategy?

A2: For an oily crude product, a multi-step approach is recommended.

  • Aqueous Acidic Wash: Begin with an acid-base workup. Dissolve your crude oil in an organic solvent like ethyl acetate or dichloromethane. Wash this solution with a dilute acid (e.g., 1M HCl). This protonates your basic product and the unreacted imidazole, pulling them into the aqueous layer while leaving non-basic impurities (like residual haloacetone) in the organic phase.[3]

  • Neutralization & Back-Extraction: Cool the acidic aqueous layer in an ice bath and carefully neutralize it with a base (e.g., 1M NaOH or saturated NaHCO₃) until it is basic to pH paper. Then, extract your now-neutral product back into an organic solvent (e.g., 3x portions of dichloromethane).[4] This step removes water-soluble acidic and neutral impurities.

  • Chromatography: The resulting extracted material is now significantly cleaner and ready for flash column chromatography for final purification.

Q3: Is recrystallization a viable purification method for this compound?

A3: It can be, but often requires conversion to a salt. This compound itself may be a low-melting solid or an oil, making direct recrystallization difficult. However, converting it to a hydrochloride or hydrobromide salt can yield a more crystalline material. If you do attempt to recrystallize the free base, a mixed-solvent system (a "good" solvent like acetone or ethyl acetate paired with a "poor" solvent like hexane or diethyl ether) will likely be necessary to induce crystallization.[5]

Part 2: Troubleshooting Guide

This section tackles specific problems you may encounter during purification workflows.

Issue 1: Column Chromatography Problems

Problem: My product is streaking badly on the TLC plate and co-eluting with impurities during column chromatography.

Causality & Solution: This is a classic issue when purifying basic compounds like imidazoles on standard silica gel. Silica gel is inherently acidic and interacts strongly with the basic nitrogen of the imidazole ring, causing significant peak tailing (streaking). This poor peak shape leads to inefficient separation.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system. A 0.5-1% concentration of triethylamine (Et₃N) or a few drops of ammonium hydroxide in the mobile phase will neutralize the acidic sites on the silica, resulting in sharper peaks and vastly improved separation.[4]

  • Optimize the Mobile Phase: If co-elution persists, adjust the polarity. For this compound, start with a system like 95:5 dichloromethane/methanol or 50:50 ethyl acetate/hexane. If separation is poor, switch to a gradient elution, starting with a less polar mixture and gradually increasing the proportion of the more polar solvent (e.g., methanol).[4]

  • Consider a Different Stationary Phase: If silica gel proves problematic, consider using neutral alumina or a reversed-phase (C18) column if your compound and impurities have sufficiently different polarities.[3][4]

Issue 2: Recrystallization Failures

Problem: I've isolated a solid, but it won't recrystallize. It either "oils out" or crashes out of solution as a powder.

Causality & Solution:

  • "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.

  • "Crashing out" as a powder happens when the solution cools too quickly, preventing the formation of an ordered crystal lattice and trapping impurities.

Troubleshooting Steps:

  • Slow Cooling: The cardinal rule of recrystallization is to cool the solution slowly. Allow the hot, saturated solution to cool to room temperature undisturbed before moving it to an ice bath. This maximizes crystal growth time.[5]

  • Optimize the Solvent System:

    • If the compound oils out, add a small amount more of the hot "good" solvent to ensure it remains dissolved at a slightly lower temperature.

    • If it crashes out, you may be using too much of the "poor" solvent (anti-solvent). Try dissolving the crude solid in a minimum of hot "good" solvent and then slowly adding the "poor" solvent dropwise until the solution just becomes turbid. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.[3]

  • Perform a Hot Filtration: If insoluble impurities are present, they can act as nucleation sites, causing premature crashing. Perform a hot gravity filtration of your dissolved sample before allowing it to cool.[3]

Issue 3: Low Yield After Purification

Problem: My final yield is significantly lower than expected after the workup and chromatography.

Causality & Solution: Loss of product can occur at multiple stages, particularly if your compound has some water solubility or if the purification conditions are not optimized.

Troubleshooting Steps:

  • Check Aqueous Layers: The imidazole ring imparts some water solubility, especially if the pH is not optimal. Before discarding any aqueous layers from your extraction, test a small sample by TLC to ensure you are not losing a significant amount of product. If product is present, perform additional extractions with your organic solvent.[4]

  • Saturate the Aqueous Phase: When back-extracting your product from the neutralized aqueous layer, adding sodium chloride (brine) can decrease the solubility of your organic product in the aqueous phase, driving more of it into the organic solvent and improving recovery.

  • Column Loading: Ensure you are not overloading your chromatography column. A common rule of thumb is to use a ratio of 40:1 to 100:1 of silica gel to crude product by weight.[4] Overloading leads to broad bands and poor separation, forcing you to discard mixed fractions and lose yield.

Part 3: Experimental Protocols & Data

Protocol 1: Flash Column Chromatography Purification

This protocol assumes you have already performed a basic acid-base workup to remove the bulk of non-basic or highly water-soluble impurities.

Step-by-Step Methodology:

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. Dissolve the crude material (~1g) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone), add 2-3g of silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" method generally provides better separation than loading the sample as a concentrated liquid.

  • Column Packing: Prepare a glass column with a slurry of silica gel in your starting eluent (e.g., 98% Ethyl Acetate / 2% Hexane). A good starting point is a 40:1 ratio of silica to crude product.

  • Loading and Elution: Carefully add the silica-adsorbed sample to the top of the packed column. Begin elution with your starting solvent system, gradually increasing the polarity as needed (e.g., moving towards 90:10 Ethyl Acetate / Methanol). Crucially, add 0.5% triethylamine to all mobile phase compositions. [4]

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

ParameterRecommended SystemTypical Rf Values (Approx.)
Stationary Phase Silica Gel (230-400 mesh)N/A
Mobile Phase Ethyl Acetate/Methanol/TriethylamineProduct: ~0.4
(Gradient)(Gradient from 98:2:0.5 to 90:10:0.5)Imidazole: ~0.1
Haloacetone: >0.7
Visualization UV light (254 nm) and/or Iodine stainN/A
Table 1: Recommended starting conditions for flash column chromatography.
Protocol 2: Recrystallization via Salt Formation

This protocol is for obtaining a highly pure, crystalline solid sample.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the purified oil from chromatography in a minimal amount of a suitable solvent like acetone or isopropanol (~5 mL per 1g of product).[6]

  • Acidification: While stirring, slowly add a solution of HCl in diethyl ether or isopropanol dropwise until the solution is acidic and a precipitate forms.

  • Dissolution: Gently heat the mixture until all the solid precipitate redissolves. If it does not fully dissolve, add the minimum amount of hot solvent (e.g., isopropanol) needed for complete dissolution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold diethyl ether to remove any residual solvent.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Part 4: Visualization of Workflows

Purification Decision Workflow

This diagram outlines the logical steps for selecting a purification strategy based on the nature of the crude product.

Purification_Workflow start Crude this compound dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash Aqueous Acid Wash (1M HCl) dissolve->wash separate_layers Separate Layers wash->separate_layers organic_layer Organic Layer (Non-basic impurities) separate_layers->organic_layer Discard or Analyze aqueous_layer Aqueous Layer (Protonated Product + Imidazole) separate_layers->aqueous_layer neutralize Neutralize with Base (e.g., NaOH) to pH > 8 aqueous_layer->neutralize back_extract Back-extract with Organic Solvent (e.g., Dichloromethane) neutralize->back_extract dry_concentrate Dry (Na2SO4) & Concentrate back_extract->dry_concentrate chromatography Flash Column Chromatography (Silica, Et3N modifier) dry_concentrate->chromatography analysis Analyze Purity (NMR, LCMS) chromatography->analysis final_product Pure Product analysis->final_product Purity >95% recrystallize Optional: Recrystallize (via Salt Formation) analysis->recrystallize Further Purification Needed recrystallize->final_product

Caption: Decision workflow for purification of this compound.

Mechanism of Chromatographic Separation

This diagram illustrates the key interactions on the silica gel surface that enable separation.

Chromatography_Mechanism cluster_column Silica Gel Surface silica silica Si-OH Si-OH Si-OH Acidic Sites imidazole Unreacted Imidazole N-H Basic N Strong Interaction (High Polarity) silica->imidazole:f1 H-Bonding/ Acid-Base product This compound C=O Basic N Moderate Interaction (Moderate Polarity) silica->product:f1 H-Bonding impurity Non-polar Impurity (e.g., Haloacetone) Weak Interaction (Low Polarity) elution_order Elution Order (First to Last) elution_order->impurity

Caption: Interactions governing chromatographic separation on silica gel.

References

  • Yousuf, S., Khan, K. M., Naz, F., Perveen, S., & Miana, G. A. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. National Center for Biotechnology Information. Retrieved from [Link]

  • Merchán, A. C., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. ResearchGate. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. HBCSE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Ferreira, I. C., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Retrieved from [Link]

  • J.T. Baker. (2002). Acetone MSDS. J.T. Baker. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Imidazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole alkylation. My aim is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic strategies. This is a living document, structured in a question-and-answer format to address the specific, practical challenges you face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we tackle the most common issues encountered during the N-alkylation of imidazole and its derivatives.

Issue 1: Formation of N,N'-Dialkylated Imidazolium Salt

Q: I'm observing a significant amount of a dialkylated product, a quaternary imidazolium salt, in my reaction. What causes this, and how can I prevent it?

A: This is a classic side reaction in imidazole alkylation. The mono-N-alkylated imidazole product is itself a nucleophile and can compete with the starting imidazole for the alkylating agent. This secondary reaction forms a stable N,N'-dialkylated imidazolium salt. The prevalence of this side reaction is highly dependent on the relative nucleophilicity of the starting material versus the product and the reaction conditions.

The core of the problem lies in the continued reactivity of your desired product. To favor mono-alkylation, we need to manipulate the reaction kinetics to make the initial alkylation the dominant pathway.

Troubleshooting Steps:

  • Control Stoichiometry: This is your first and most critical control point. Using a slight excess of the imidazole starting material relative to the alkylating agent can effectively minimize dialkylation by ensuring the alkylating agent is consumed before it can significantly react with the product. A 1.1 to 1.5 molar excess of the imidazole is a good starting point.[1][2]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise, especially at a reduced temperature (e.g., 0 °C), helps to maintain a low instantaneous concentration of the electrophile. This favors reaction with the more abundant (and often more reactive) deprotonated imidazole over the N-alkylated product.[3]

  • Lower the Reaction Temperature: Higher temperatures accelerate all reactions, including the undesired second alkylation. If your reaction is proceeding to dialkylation, consider reducing the temperature. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction rate and selectivity.[1]

  • Monitor the Reaction Closely: Do not let the reaction run for an extended period after the starting material has been consumed. Once TLC or LC-MS indicates the disappearance of the initial imidazole, proceed with the work-up to prevent further reaction.[1]

start Dialkylation Observed (Imidazolium Salt Formation) stoich Adjust Stoichiometry (1.1-1.5 eq. Imidazole) start->stoich Primary Strategy addition Slow Alkylating Agent Addition (Dropwise at 0 °C) stoich->addition temp Lower Reaction Temperature addition->temp monitor Monitor Reaction Progress (TLC/LC-MS) temp->monitor end Mono-Alkylated Product Favored monitor->end Upon SM Consumption

Caption: A logical workflow for minimizing N,N'-dialkylation.

Issue 2: Poor Regioselectivity in Unsymmetrical Imidazoles

Q: My reaction with an unsymmetrically substituted imidazole yields a mixture of two regioisomers that are difficult to separate. How can I control which nitrogen gets alkylated?

A: This is a common and often frustrating challenge. When an unsymmetrical imidazole is deprotonated, the resulting imidazolate anion is a resonance-stabilized system where the negative charge is delocalized over both nitrogen atoms.[4][5] This ambident nucleophilicity means that alkylation can occur at either nitrogen, leading to a mixture of regioisomers.[4][5] The final product ratio is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[6]

To achieve regioselectivity, you must exploit the inherent electronic and steric differences between the two nitrogen atoms or introduce an external factor, like a protecting group, to force the reaction down a single pathway.

Troubleshooting Steps:

  • Exploit Steric Hindrance: This is often the most straightforward approach.

    • Substrate Control: If one of the nitrogen atoms is flanked by a bulky substituent, the incoming alkylating agent will preferentially attack the less sterically hindered nitrogen.[1][4][6]

    • Reagent Control: Conversely, using a bulkier alkylating agent can also enhance selectivity for the less hindered nitrogen atom of your imidazole.[4][6]

  • Leverage Electronic Effects: The electronic nature of substituents on the imidazole ring plays a crucial role.

    • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -CO₂R) will decrease the electron density and nucleophilicity of the adjacent nitrogen (N1). Alkylation will therefore be favored at the more distant, more nucleophilic nitrogen (N3).[2][6]

    • Electron-Donating Groups (EDGs): An EDG (e.g., -CH₃, -OR) will increase the electron density at the adjacent nitrogen, but the directing effect can be more complex and is often overridden by steric considerations.

  • Use of Protecting Groups: For syntheses where high regioselectivity is non-negotiable, employing a protecting group is the most robust strategy.[4] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective. It can be used to protect one nitrogen, forcing alkylation to occur at the other. A key advantage of the SEM group is its ability to be transposed from N1 to N3 (the "SEM-switch"), which cleverly converts an unreactive C4 position into a reactive C5 position for subsequent functionalization, offering remarkable synthetic flexibility.[7] The trityl (triphenylmethyl) group is another valuable option, prized for its steric bulk and lability to acid.[8]

start Regioisomer Mixture Obtained sterics Are N-atoms sterically different? start->sterics electronics Are N-atoms electronically different? sterics->electronics No use_sterics Exploit Steric Hindrance (Bulky R-X or Substrate) sterics->use_sterics Yes protect High Selectivity Critical? electronics->protect No/Ambiguous use_electronics Exploit Electronic Effects (EWG directs away) electronics->use_electronics Yes protect->use_sterics No use_pg Use Protecting Group (e.g., SEM, Trityl) protect->use_pg Yes product Single Regioisomer use_sterics->product use_electronics->product use_pg->product

Caption: A decision-making workflow for achieving regioselectivity.

Issue 3: C-Alkylation Side Products

Q: I've isolated an unexpected isomer and my analytical data suggests alkylation occurred on a carbon atom of the imidazole ring. Is this possible and how can I avoid it?

A: Yes, C-alkylation is a possible, though typically less common, side reaction.[3] The most acidic proton on an N-unsubstituted imidazole ring is on the nitrogen. However, after N-protection or in certain substrates, the C2-proton becomes the most acidic and can be removed by a strong base, leading to C2-alkylation.

C-alkylation arises when the C2-position becomes the most favorable site for deprotonation and subsequent electrophilic attack. This is often a consequence of blocking the nitrogen positions or using exceptionally strong bases.

Troubleshooting Steps:

  • Choice of Base: C2-lithiation, a precursor to C2-alkylation, is often achieved with strong organolithium bases like n-butyllithium (n-BuLi). If you are observing C-alkylation, your base may be too strong. Switch to a milder base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), which are highly selective for N-deprotonation.[3]

  • Protecting Group Strategy: Certain N-protecting groups are known to direct lithiation to the C2 position.[9] If your goal is N-alkylation, avoid these directing groups. If C-alkylation is your goal, groups like dialkoxymethyl can be employed specifically for this purpose.[9][10]

  • Reaction Conditions: C-alkylation can sometimes be favored under specific solvent and temperature conditions. Ensure your protocol is optimized for N-alkylation, typically using polar aprotic solvents like DMF, acetonitrile, or THF.[3][11]

Data Summary: Guiding Your Experimental Choices

The selection of base and solvent is not arbitrary; it is a critical decision that dictates the success of your reaction by influencing the degree of deprotonation, reaction rate, and side product profile.

Table 1: Comparison of Common Bases for Imidazole Alkylation

BaseStrengthTypical Solvent(s)Key Considerations
NaH StrongAnhydrous THF, DMFEnsures complete deprotonation; requires anhydrous conditions; hydrogen gas evolution. Ideal for less reactive imidazoles/alkyl halides.[3]
K₂CO₃ MildAcetonitrile, DMFHeterogeneous; easy to handle and remove. Good for reactive alkylating agents.[3][11]
Cs₂CO₃ Mild-StrongAcetonitrile, DMFOften provides higher yields than K₂CO₃ due to better solubility and the "cesium effect".[3]
KOH StrongToluene, DMSOCan be effective, but the presence of water (even in flake KOH) can lead to side reactions.[12]
n-BuLi Very StrongAnhydrous THF, EtherPrimarily used for C-H deprotonation (e.g., at C2); generally not recommended for selective N-alkylation due to risk of C-alkylation.[9]

Protocols for Success

Adherence to a well-designed protocol is paramount. Here are two validated starting points for achieving successful N-alkylation.

Protocol 1: General N-Alkylation using Sodium Hydride (Strong Base)

This protocol is suitable for a wide range of alkylating agents and ensures complete deprotonation of the imidazole, making it a robust choice for general applications.[3][11]

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.

  • Solvent Addition: Add anhydrous DMF or THF via syringe.

  • Imidazole Addition: Dissolve the imidazole starting material (1.0 equivalent) in a minimal amount of anhydrous DMF/THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the imidazolate anion.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating (e.g., 40-50 °C) may be necessary for less reactive alkyl halides.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or saturated aqueous NH₄Cl.

  • Work-up & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]

Protocol 2: Purification of N-Alkylated Imidazoles via Acid-Base Extraction

This technique is highly effective for separating basic N-alkylated imidazole products from neutral organic impurities and unreacted, less basic starting materials.[13]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl, 2x). The basic N-alkylated product will be protonated and move into the aqueous layer, leaving neutral impurities behind.

  • Neutralization: Combine the acidic aqueous layers in a flask and cool in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper).

  • Back-Extraction: The neutral N-alkylated imidazole should now be extracted back into an organic solvent (e.g., DCM, 3x).

  • Isolation: Combine the organic extracts from the back-extraction, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.[13]

References

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Benchchem.
  • The Trityl Protecting Group for Imidazole: A Technical Guide. Benchchem.
  • Overcoming steric hindrance in N-alkylation of imidazole derivatives. Benchchem.
  • Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. Benchchem.
  • An easily introduced and removed protecting group for imidazole nitrogen. American Chemical Society.
  • Protocol for N-Alkylation of 4-iodo-1H-imidazole. Benchchem.
  • Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
  • Process for preparing 1-alkylimidazoles. Google Patents.
  • 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry - ACS Publications.
  • Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. PubMed.
  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate.
  • preventing side reactions in sodium imidazole mediated alkylations. Benchchem.
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC - NIH.
  • N-Alkylation of imidazoles. University of Otago.

Sources

Optimization of reaction conditions for synthesizing N-substituted imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic motifs. N-arylimidazoles, in particular, are key structural components in numerous medicinally significant compounds.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-substituted imidazoles, particularly through widely used cross-coupling reactions like the Ullmann condensation and Buchwald-Hartwig amination.[2][3]

Issue 1: Low to No Product Yield

Symptom: After the expected reaction time, analysis by TLC or LC-MS shows a significant amount of unreacted starting material (imidazole and/or aryl halide) and minimal to no desired product.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium or copper catalyst is the heart of the C-N cross-coupling reaction. Its activity can be compromised by several factors.

    • Insight: Palladium(0) is the active catalytic species in Buchwald-Hartwig amination. Imidazoles themselves can inhibit the in situ formation of the active Pd(0)-ligand complex.[1][4] Copper-based catalysts, often used in Ullmann-type reactions, can be sensitive to air and moisture, leading to the formation of inactive copper oxides.

    • Troubleshooting Steps:

      • Catalyst Pre-activation (for Pd-catalyzed reactions): If you are not using a pre-formed catalyst, consider a pre-activation step. Heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent for a short period before adding the imidazole and aryl halide can dramatically improve reaction efficacy.[4]

      • Use Fresh or High-Quality Catalysts: Ensure your copper salts (e.g., CuI, Cu₂O) are of high purity and have been stored under inert conditions if they are sensitive to air and moisture.[5] For palladium catalysts, use a reliable source and consider using well-defined pre-catalysts.

      • Inert Atmosphere: While some modern protocols are more robust, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent catalyst deactivation, especially with air-sensitive ligands or copper catalysts.[5]

  • Inappropriate Base Selection: The base plays a crucial role in deprotonating the imidazole, making it a more effective nucleophile.

    • Insight: The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) and organic bases.[1][6]

    • Troubleshooting Steps:

      • Screen Different Bases: If a standard base like K₂CO₃ is not effective, consider stronger or more soluble alternatives. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.[5] For particularly challenging couplings, a soluble organic base like tetraethylammonium carbonate (TEAC) might offer advantages, though it can sometimes lead to side reactions like N-alkylation of the imidazole.[5][6]

      • Ensure Anhydrous Conditions (with certain bases): When using bases like sodium tert-butoxide (NaOtBu), which is common in Buchwald-Hartwig reactions, ensure your solvent and reagents are scrupulously dry, as the base is highly sensitive to moisture.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Insight: High-boiling polar aprotic solvents like DMF, DMSO, NMP, and dioxane are commonly used to achieve the necessary reaction temperatures.[3] The choice of solvent can also influence the solubility of the base and the catalyst complex.

    • Troubleshooting Steps:

      • Solvent Screening: If your reaction is sluggish, consider screening other high-boiling polar aprotic solvents. For instance, DMSO has been shown to be effective in many copper-catalyzed N-arylations.[7]

      • Consider Additives: In some copper-catalyzed systems, the addition of polyethylene glycol (PEG) can accelerate the reaction, acting as a phase-transfer catalyst.[5][8]

Issue 2: Formation of Significant Side Products

Symptom: TLC or LC-MS analysis shows the formation of one or more significant unknown peaks in addition to the desired product and starting materials.

Potential Causes & Solutions:

  • Homocoupling of Aryl Halide: This results in the formation of a biaryl byproduct.

    • Insight: This side reaction is more common at higher temperatures and with more reactive aryl halides.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. This may require a longer reaction time but can suppress the formation of homocoupling products.

      • Optimize Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of side reactions relative to the desired C-N bond formation.

  • N-Alkylation of Imidazole: This can occur when using certain organic bases.

    • Insight: Tetraalkylammonium salts, such as tetraethylammonium carbonate (TEAC), can sometimes act as alkylating agents, leading to the formation of N-alkylated imidazole byproducts.[5]

    • Troubleshooting Steps:

      • Switch to an Inorganic Base: If N-alkylation is observed, switch to an inorganic base like Cs₂CO₃ or K₃PO₄.[1]

  • Regioselectivity Issues with Unsymmetric Imidazoles: For 4- or 5-substituted imidazoles, arylation can occur at either the N1 or N3 position, leading to a mixture of regioisomers.

    • Insight: The tautomeric nature of unsymmetrical imidazoles makes achieving high regioselectivity challenging, particularly with copper-catalyzed methods.[9] The separation of these regioisomers can be difficult due to their similar physical properties.[1]

    • Troubleshooting Steps:

      • Employ a Palladium-Catalyzed System: Palladium-catalyzed systems, particularly with bulky biaryl phosphine ligands, have been shown to provide excellent N1-selectivity for the arylation of unsymmetric imidazoles.[1][4]

      • Ligand Optimization: The choice of ligand is critical for controlling regioselectivity. Experiment with different ligands to find the optimal one for your specific substrate combination.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which catalytic system is better for N-arylation of imidazoles: copper-based or palladium-based?

A1: The choice between a copper-based and a palladium-based system depends on the specific requirements of your synthesis.

  • Copper-based systems (Ullmann-type reactions) are generally more cost-effective and have seen significant improvements, now often operating under milder conditions than the harsh, high-temperature classical Ullmann reactions.[1][3] They can be very effective, especially with the use of appropriate ligands like 4,7-dimethoxy-1,10-phenanthroline.[5][10] However, they can sometimes suffer from poor regioselectivity with unsymmetrical imidazoles.[9]

  • Palladium-based systems (Buchwald-Hartwig amination) have been extensively developed and often offer a broader substrate scope and higher functional group tolerance.[2] Critically, they can provide excellent N1-selectivity for the arylation of unsymmetrical imidazoles, which is a significant advantage.[1][4] The catalysts and ligands can be more expensive, however.

Q2: My aryl halide is unreactive. How can I improve the coupling efficiency?

A2: The reactivity of aryl halides in cross-coupling reactions generally follows the order: I > Br > OTf > Cl.

  • Switch to a More Reactive Halide: If you are using an aryl chloride or bromide and experiencing low reactivity, consider synthesizing the corresponding aryl iodide.

  • Use a More Active Catalyst System: For unreactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands (in Pd-catalyzed systems) are often required to promote the difficult oxidative addition step.

  • Increase Reaction Temperature: Higher temperatures can often overcome the activation barrier for less reactive aryl halides. Microwave-assisted synthesis can be a very effective way to rapidly and efficiently heat the reaction mixture, often leading to shorter reaction times and higher yields.[11][12][13]

Q3: How do I purify my N-substituted imidazole product? The product seems to be sticking to the silica gel column.

A3: Imidazoles and their derivatives can be basic and may interact strongly with the acidic silica gel, leading to tailing and poor separation during column chromatography.

  • Neutralize the Silica Gel: Pre-treating your silica gel with a small amount of a tertiary amine (e.g., triethylamine, typically 1-2% v/v) in your eluent system can neutralize the acidic sites on the silica and improve the elution of your product.

  • Alternative Purification Methods:

    • Crystallization: If your product is a solid, crystallization can be an excellent method for purification.[14]

    • Acid-Base Extraction: You can often perform an aqueous workup to remove basic or acidic impurities before chromatography.

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography may be a viable alternative.

Q4: Can I run this reaction open to the air?

A4: While some modern catalyst systems are described as "air-stable," it is generally good practice to perform transition metal-catalyzed cross-coupling reactions under an inert atmosphere (nitrogen or argon).[15] Oxygen can lead to the oxidation and deactivation of the catalyst, particularly the active Pd(0) species or Cu(I) species, and can also promote side reactions. For consistent and reproducible results, especially when troubleshooting a difficult reaction, working under inert conditions is highly recommended.

Section 3: Protocols and Data

General Experimental Protocol for Copper-Catalyzed N-Arylation of Imidazole

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried reaction vessel, add Cu₂O (0.10 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.20 mmol), and Cs₂CO₃ (1.4 mmol).

  • Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Add the aryl bromide (1.0 mmol), imidazole (1.2 mmol), PEG (200 mg), and DMSO (0.5 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol is adapted from a literature procedure.[5]

Table 1: Comparison of Reaction Conditions for N-Arylation
ParameterUllmann Condensation (Traditional)Ullmann Condensation (Modern Ligand-Accelerated)Buchwald-Hartwig Amination
Catalyst Stoichiometric CopperCatalytic Copper (e.g., CuI, Cu₂O)[5]Catalytic Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)[1]
Ligand NoneDiamines, Phenanthrolines[5][10]Biaryl Phosphines[1][4]
Base Strong base (e.g., NaH)Inorganic carbonates (e.g., Cs₂CO₃, K₃PO₄)[1][5]NaOtBu, K₃PO₄, Cs₂CO₃[1]
Solvent High-boiling polar (e.g., NMP, DMF)DMSO, Dioxane, Toluene[5]Toluene, Dioxane, THF[1]
Temperature High (150-200 °C)[1]Mild to moderate (e.g., 110 °C)[5]Room temperature to moderate (e.g., 80-110 °C)
Key Advantage Low cost of catalystMilder conditions than traditional UllmannHigh N1-regioselectivity, broad scope[1]
Key Limitation Harsh conditions, limited scope[1]Potential for lower regioselectivityHigher cost of catalyst/ligand

Section 4: Visual Guides

General Reaction Scheme for N-Arylation of Imidazole

G cluster_reactants Reactants imidazole Imidazole catalyst Catalyst (Cu or Pd) aryl_halide Aryl Halide (Ar-X) product N-Aryl Imidazole catalyst->product Catalytic Cycle base Base base->catalyst solvent Solvent / Heat solvent->catalyst

Caption: General workflow for the synthesis of N-aryl imidazoles.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base Yes solution_catalyst Use fresh catalyst / Pre-activate Pd catalyst / Ensure inert atmosphere check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes solution_base Screen stronger/more soluble bases (e.g., Cs2CO3) check_base->solution_base No solution_conditions Increase temperature / Screen solvents / Consider microwave check_conditions->solution_conditions No

Caption: A decision tree for troubleshooting low product yield.

References

  • Liu, Y., Zhang, Q., Ma, X., Liu, P., Xie, J., Dai, B., & Liu, Z. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. International Journal of Organic Chemistry, 3, 185-189. [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6197-6200. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6197-6200. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]

  • N-Arylation of Imidazoles: An Overview. (2020). ResearchGate. [Link]

  • Liu, L., Frohn, M., Xi, N., Dominguez, C., Hungate, R., & Reider, P. J. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(24), 10135–10138. [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2020). Oriental Journal of Chemistry. [Link]

  • A convenient approach for the synthesis of imidazole derivatives using microwaves. (2013). Der Pharma Chemica. [Link]

  • Processes for nitration of N-substituted imidazoles. (2009).
  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2022). Current Microwave Chemistry. [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2025). Current Microwave Chemistry. [Link]

  • Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. (2005). Indian Academy of Sciences. [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (2019). National Institutes of Health. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998).
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. [Link]

  • 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. (2006). Organic Chemistry Portal. [Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). RSC Publishing. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Reaction conditions evaluation for imidazole synthesis. (n.d.). ResearchGate. [Link]

  • Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a. (n.d.). ResearchGate. [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2020). MDPI. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. (n.d.). ResearchGate. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (1975). ResearchGate. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2012). International Journal of ChemTech Research. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. (2020). MDPI. [Link]

  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. (2020). RSC Publishing. [Link]

  • An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. (2023). Organic Process Research & Development. [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (2021). The Journal of Organic Chemistry. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (2012). MIT Open Access Articles. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). PMC - PubMed Central. [Link]

  • Synthesis of N-7-Substituted Purines from Imidazole Precursors. (2018). MDPI. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2012). Innovare Academic Sciences. [Link]

  • Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. (2023). ResearchGate. [Link]

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Stability and storage conditions for 1-(1H-imidazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(1H-imidazol-1-yl)acetone (CAS 131394-02-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in the laboratory. The information herein is synthesized from established principles of chemical stability for imidazole and ketone functionalities, alongside best practices for laboratory chemical management.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Based on its structure, this compound should be stored in a cool, dry, and well-ventilated area, protected from light and moisture. The imidazole ring can be susceptible to hydrolysis and photodegradation, while the overall molecule is likely hygroscopic.[1][2][3][4] Therefore, stringent environmental control is crucial for maintaining its integrity.

Q2: Is refrigeration or freezing recommended for long-term storage?

A2: For long-term storage, refrigeration at 2-8°C is recommended. Given the presence of the acetone functional group, this compound is expected to be a flammable liquid. Therefore, it must be stored in a refrigerator or freezer specifically designed for flammable materials to prevent potential ignition from internal electrical components.[5][6] Do not store in standard, domestic-style refrigerators.[7][6]

Q3: What type of container should I use for storing this compound?

A3: The compound should be stored in the original manufacturer's container whenever possible. If aliquoting is necessary, use amber glass vials with airtight, screw-top caps fitted with a chemically resistant liner (e.g., PTFE). The amber glass will protect the compound from light, which can induce photo-oxidation reactions in imidazole derivatives.[2] The airtight seal is critical to prevent the ingress of atmospheric moisture, as the compound is likely hygroscopic.[4][8]

Q4: What is the expected shelf-life of this compound?

A4: While specific stability data for this compound is not publicly available, solid, pure imidazole has been reported to be stable for years if stored correctly in a dry, powdered form.[9] However, as a liquid, this compound may have a shorter shelf-life. It is best practice to use the compound within 12-24 months of receipt, assuming proper storage. Always date the container upon receipt and upon opening.[7] For critical applications, periodic re-qualification of the material is advised.

Q5: Are there any known incompatibilities for this compound?

A5: Yes. As a general principle, this compound should be stored separately from strong oxidizing agents, strong acids, and strong bases.[7] The imidazole ring is basic and will react with acids.[10][11] The ketone functionality can be susceptible to reaction with both strong acids and bases. Contact with strong oxidizers poses a fire and explosion hazard, a common risk with organic solvents like acetone.

Summary of Storage Conditions
ParameterRecommendationRationale & References
Temperature 2-8°C (Refrigerated)Minimizes degradation kinetics. Must be a flammable-rated unit.[5][6]
Atmosphere Inert gas (Argon or Nitrogen) overlay for long-term storage.Displaces moisture and oxygen, preventing hydrolysis and oxidation.[8]
Light Protect from light.Imidazole derivatives can be photosensitive.[2] Use amber vials.
Moisture Store in a dry environment.The compound is likely hygroscopic.[4] Use desiccators for opened containers.
Container Tightly sealed amber glass vial with PTFE-lined cap.Prevents light exposure and moisture ingress.

Section 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting experimental issues that may be related to the stability or handling of this compound.

Issue 1: Inconsistent or Poor Results in Subsequent Experiments
  • Symptom: You observe a decrease in product yield, reaction rate, or biological activity in assays performed at a later date compared to initial experiments using the same batch of this compound.

  • Potential Cause: The compound may have degraded due to improper storage or handling.

  • Troubleshooting Workflow:

    Caption: Troubleshooting inconsistent experimental results.

Issue 2: Visible Changes in the Compound's Appearance
  • Symptom: The normally clear, colorless, or pale yellow liquid has changed color (e.g., turned dark yellow or brown) or has become viscous.

  • Potential Cause: This is a strong indicator of chemical degradation, potentially through oxidation or polymerization.

  • Troubleshooting Steps:

    • Do Not Use: Discontinue use of the suspect vial immediately. A change in color is a definitive sign of impurity formation.

    • Quarantine: Safely quarantine the material and label it clearly to prevent accidental use.

    • Investigate Storage: Review the storage history of the vial. Was it exposed to high temperatures, direct sunlight, or atmospheric oxygen?

    • Procure New Material: It is highly recommended to use a fresh, unopened bottle of the compound for future experiments.

    • Proper Disposal: Dispose of the degraded material according to your institution's hazardous waste guidelines.

Issue 3: Poor Solubility Compared to Previous Batches
  • Symptom: The compound does not fully dissolve in a solvent in which it was previously soluble at the same concentration.

  • Potential Cause: Hydrolysis or other degradation pathways can lead to the formation of less soluble impurities. If the compound has absorbed significant water, this can also affect its solubility profile in non-polar organic solvents.

  • Protocol: Verifying Compound Integrity

    • Small-Scale Test: Attempt to dissolve a very small, fresh sample from the suspected vial in your solvent of choice.

    • Compare with New Stock: If possible, perform a side-by-side solubility test with a new, unopened vial of this compound.

    • Analytical Verification: If the solubility issue persists and is critical to your experiment, an analytical technique such as NMR or LC-MS can be used to identify potential impurities or confirm the structure of the starting material.

    • Handling Hygroscopic Materials: When handling, minimize the time the container is open to the atmosphere. Consider weighing the compound in a glove box or a controlled humidity environment if available.[12]

Section 3: Key Degradation Pathways & Prevention

Understanding the potential chemical instabilities of this compound is key to preventing them.

G cluster_compound This compound cluster_stressors Stress Factors cluster_degradation Degradation Pathways Compound Core Compound Hydrolysis Imidazole Ring Opening Compound->Hydrolysis PhotoOx Photo-oxidation Compound->PhotoOx Thermal Thermal Decomposition Compound->Thermal Moisture Moisture/H₂O Moisture->Hydrolysis Catalyzes Light Light (UV) Light->PhotoOx Initiates Heat Heat Heat->Thermal Accelerates

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The imidazole ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[1][3][13] This process can lead to the opening of the imidazole ring, forming inactive byproducts.

    • Prevention: Store in a tightly sealed container to protect from atmospheric moisture. Use anhydrous solvents where possible in your reactions. Ensure the pH of any aqueous solutions is controlled.

  • Photo-oxidation: Aromatic and heterocyclic systems like imidazole can be sensitive to UV light, which can promote oxidation in the presence of oxygen.[2][14] This often leads to coloration of the sample.

    • Prevention: Always store the compound in amber or light-blocking containers. Minimize exposure to direct laboratory light during handling.

  • Thermal Decomposition: Elevated temperatures accelerate all degradation processes. While imidazole itself is thermally stable, complex organic molecules can have lower decomposition temperatures.[15][16][17]

    • Prevention: Store at recommended refrigerated temperatures (2-8°C). Avoid leaving the compound on the benchtop for extended periods.

By understanding these principles and adhering to the recommended storage and handling protocols, you can ensure the long-term stability and integrity of your this compound, leading to more reliable and reproducible experimental outcomes.

References
  • Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Storemasta Blog. [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. American Industrial Hygiene Association. [Link]

  • Environmental Health & Safety, University of South Carolina. (n.d.). How do I safely store chemicals in laboratory?. [Link]

  • Office of Research Environmental Health and Safety, Utah State University. (n.d.). Chemical Storage Guidelines. [Link]

  • Compliance and Risk Management, Kent State University. (n.d.). Proper Chemical Storage. [Link]

  • Venter, J. D., & Venter, M. W. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(9), 2786–2796. [Link]

  • Li, M., et al. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 7(12), 6799-6805. [Link]

  • Venter, J. D., & Venter, M. W. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed, 21288015. [Link]

  • Chen, H., et al. (2007). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A, 111(48), 12216–12222. [Link]

  • Wang, H., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1357. [Link]

  • Bruice, T. C., et al. (1961). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society, 83(23), 4782–4787. [Link]

  • Container Handbook. (n.d.). 13.2.1 Classification of goods according to moisture behavior. [Link]

  • Pharma Beginners. (2025, March 14). SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. [Link]

  • ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. [Link]

  • Semantic Scholar. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. [Link]

  • Shang, J., et al. (2016). Schematic representation of the hydrolysis of the imidazole-2-ylidene moieties... ResearchGate. [Link]

  • Biology LibreTexts. (2025, August 28). 17.3: Ketone Bodies. [Link]

  • Wang, H., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. [Link]

  • ResearchGate. (2018, March 9). Stability of Imidazole- shelf life?. [Link]

  • TSI Journals. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. [Link]

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Technical Support Center: Overcoming Challenges in the Purification of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the common and often complex challenges encountered during the purification of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to diagnose and solve purification issues, ensuring the integrity and purity of your compounds.

Part 1: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Column Chromatography Hurdles

Column chromatography is a primary tool for purifying imidazole derivatives, but their unique properties can lead to frustrating complications.[1][2]

Question 1: My imidazole derivative is streaking or "tailing" significantly on the silica gel column, leading to poor separation. What's happening and how can I fix it?

Answer: Tailing is a common issue with basic compounds like imidazoles on acidic silica gel. The lone pair of electrons on the imidazole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to move unevenly down the column.

To mitigate this, you can:

  • Add a basic modifier to your mobile phase: A small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or pyridine, in your eluent will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.[3]

  • Consider an alternative stationary phase: For particularly basic imidazoles, switching to a more inert stationary phase like neutral or basic alumina can prevent the strong acid-base interactions that cause tailing.[3]

  • Employ "dry loading": Instead of dissolving your sample in a solvent and loading it onto the column, adsorbing it onto a small amount of silica gel and loading the resulting dry powder can lead to a more concentrated band at the start of the purification, often resulting in better separation.[3]

Question 2: I'm experiencing co-elution of my desired imidazole derivative with impurities. What strategies can I use to improve resolution?

Answer: Co-elution occurs when your product and an impurity have similar affinities for the stationary phase under the chosen conditions.

Here are several approaches to enhance separation:

  • Optimize your solvent system: The key to good separation is finding a solvent system that provides a significant difference in the retention factors (Rf) of your compound and the impurities. Systematically screen different solvent mixtures using thin-layer chromatography (TLC) to identify the optimal mobile phase.[1] Application notes for flash chromatography of imidazole derivatives often provide starting points for solvent systems.[4][5]

  • Use a shallower gradient: If you are using a gradient elution, a slower, more gradual increase in solvent polarity can often resolve closely eluting compounds.

  • Check for non-UV active impurities: An impurity that is not visible under UV light on a TLC plate might be co-eluting with your product.[3] Staining the TLC plate with a general stain (like potassium permanganate or iodine) can help visualize these impurities. Analyzing your fractions by other methods like NMR or mass spectrometry can also identify unseen co-eluting species.[3]

Question 3: My imidazole derivative seems to be decomposing on the silica gel column, resulting in low recovery. What can I do?

Answer: The acidic nature of silica gel can sometimes lead to the degradation of sensitive imidazole derivatives.

To address this:

  • Run the column quickly: Minimize the time your compound spends on the stationary phase by using flash chromatography with positive pressure.

  • Deactivate the silica gel: As mentioned for tailing, adding a base like triethylamine to your eluent can neutralize the acidic sites and reduce the potential for degradation.[3]

  • Switch to a less acidic stationary phase: Neutral alumina is a good alternative that is less likely to cause decomposition of acid-sensitive compounds.[3]

Recrystallization Riddles

Recrystallization is a powerful technique for obtaining highly pure crystalline solids, but finding the right conditions for imidazole derivatives can be tricky.[6][7]

Question 1: I'm struggling to find a suitable solvent for the recrystallization of my imidazole derivative. What is a systematic approach?

Answer: The ideal recrystallization solvent should dissolve your compound well at its boiling point but poorly at low temperatures.[3]

A systematic approach to solvent screening involves:

  • Testing a range of solvents with varying polarities: Start with small amounts of your crude product in test tubes and add a few drops of different solvents (e.g., water, ethanol, ethyl acetate, hexane).[3]

  • Observe solubility at room temperature and upon heating: A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[7]

  • Cool the solution: If crystals form upon cooling, you have found a promising solvent.

  • Consider a two-solvent system: If no single solvent is ideal, a two-solvent system can be effective.[3] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[3] Common pairs include ethanol/water and ethyl acetate/hexane.[3]

Question 2: My imidazole derivative is "oiling out" instead of forming crystals during recrystallization. How can I resolve this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid, which can happen if the solution is too concentrated or cooled too quickly.[3][6]

Here are some troubleshooting steps:

  • Slow down the cooling process: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[3][6]

  • Use more solvent: The concentration of your compound may be too high. Add more of the hot solvent to fully dissolve the oil and then cool slowly.[3][6][7]

  • Scratch the inside of the flask: Use a glass rod to scratch the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.[3]

  • Add a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can induce crystallization.[3]

Acid-Base Extraction Exasperations

The basic nature of the imidazole ring makes acid-base extraction a useful purification technique. However, practical challenges can arise.[8][9]

Question 1: An emulsion has formed during my acid-base extraction, and the layers are not separating. What should I do?

Answer: Emulsions are common, especially when vigorously shaking solutions containing both organic and aqueous phases.

To break an emulsion:

  • Add brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[3]

  • Gentle swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.[3][10]

  • Filtration: In stubborn cases, filtering the mixture through a pad of celite or glass wool can help break up the emulsion.[3]

  • Centrifugation: If available, centrifuging the mixture is a very effective way to force the layers to separate.[3]

Question 2: After neutralizing the acidic aqueous layer, I am not recovering my imidazole derivative. What could be the problem?

Answer: This is a common issue that can be attributed to several factors:

  • Incomplete neutralization: Ensure you have added enough base to raise the pH of the solution above the pKa of your imidazole derivative. Check the pH with pH paper or a meter.[3]

  • High water solubility: Some imidazole derivatives are highly soluble in water, even in their neutral form. If your product does not precipitate upon neutralization, you will need to perform a back-extraction into an organic solvent like dichloromethane or ethyl acetate.[3]

  • Salt formation: The presence of a high concentration of salt, formed from the neutralization of a strong acid with a strong base, can increase the solubility of your compound in the aqueous layer.[3]

Part 2: Experimental Protocols

These detailed, step-by-step protocols provide a framework for key purification techniques. Remember to adapt them to your specific imidazole derivative.

Protocol 1: Flash Column Chromatography of a Substituted Imidazole

This protocol provides a general guideline for purifying an imidazole derivative using flash column chromatography.

  • Eluent Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system that provides a good separation between your desired compound and impurities, with an Rf value for your product of around 0.3. A common starting point for many imidazole derivatives is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.[1] If tailing is observed, add 0.5-1% triethylamine to the eluent.[3]

  • Column Packing:

    • Choose a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[3]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to pack under gravity, then gently apply pressure to create a firm, level bed.

  • Sample Loading:

    • For a "wet load," dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • For a "dry load," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, applying gentle pressure.

    • Collect fractions and monitor the elution by TLC.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[3]

Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole

This protocol outlines the steps for purifying a solid imidazole derivative by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a test solvent and observe solubility at room temperature and upon heating to find a suitable solvent or solvent pair as described in the FAQ section.[3][7]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[3]

    • If using a two-solvent system, dissolve the solid in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.[3]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample before allowing it to cool.[7]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.[3]

Protocol 3: Acid-Base Extraction for Purification of an N-Alkylated Imidazole

This protocol is designed to separate a basic N-alkylated imidazole from neutral or acidic impurities.

  • Dissolution:

    • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).[3]

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).[3]

    • Stopper the funnel and shake gently, venting frequently.

    • Allow the layers to separate. The protonated imidazole will move to the aqueous layer.

    • Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid if necessary.[3]

  • Neutralization and Back-Extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic.[3]

    • If the neutral imidazole derivative precipitates and is insoluble in water, collect it by vacuum filtration.

    • If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[3]

  • Drying and Solvent Removal:

    • Combine the organic extracts from the back-extraction.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified N-alkylated imidazole.

Part 3: Visualization & Data Presentation

Logical Workflow for Purification Strategy Selection

The choice of purification method depends on the properties of the imidazole derivative and the nature of the impurities. The following diagram illustrates a general decision-making workflow.

Purification_Workflow Start Crude Imidazole Derivative Is_Solid Is the crude product a solid? Start->Is_Solid Is_Basic Is the product significantly more basic than impurities? Is_Solid->Is_Basic No (or oily) Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Chromatography Column Chromatography Is_Basic->Chromatography No Acid_Base Acid-Base Extraction Is_Basic->Acid_Base Yes Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Is_Basic Fails (e.g., oils out) Recrystallization->Pure_Product Successful Acid_Base->Chromatography Further purification needed Acid_Base->Pure_Product Sufficiently pure

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Logic for "Oiling Out" in Recrystallization

This diagram outlines the logical steps to troubleshoot when a compound "oils out" during recrystallization.

Oiling_Out_Troubleshooting Start Compound 'Oils Out' Step1 1. Add more hot solvent to dissolve the oil. Start->Step1 Step2 2. Allow to cool very slowly. (Insulate the flask) Step1->Step2 Check1 Crystals form? Step2->Check1 Step3 3. Scratch the inner surface of the flask with a glass rod. Check1->Step3 No Success Success: Collect Crystals Check1->Success Yes Check2 Crystals form? Step3->Check2 Step4 4. Add a seed crystal of the pure compound. Check2->Step4 No Check2->Success Yes Step4->Success Success Failure Consider alternative purification method (e.g., Chromatography) Step4->Failure Still no crystals

Caption: Troubleshooting steps for "oiling out" during recrystallization.

Quantitative Data Summary: Solvent Systems for Imidazole Derivatives

The following table summarizes common solvent systems used in the purification of imidazole derivatives by column chromatography, categorized by increasing polarity. This data is compiled from various experimental procedures and should be used as a starting point for your own optimizations.

PolaritySolvent System (v/v)Typical Applications
LowHexane / Ethyl Acetate (e.g., 9:1 to 1:1)Non-polar to moderately polar imidazole derivatives.
MediumDichloromethane / Ethyl Acetate (e.g., 9:1 to 1:1)Moderately polar imidazole derivatives.
HighDichloromethane / Methanol (e.g., 99:1 to 9:1)Polar imidazole derivatives, often with hydroxyl or amino groups.
ModifierAdd 0.5-1% Triethylamine (TEA)To any of the above systems to reduce tailing of basic imidazoles.

References

  • Proteios Technology. Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. 2025. Available from: [Link]

  • PubMed. Manipulation of the Affinity Between Protein and Metal Ions by Imidazole and pH for Metal Affinity Purification of Protein C From Cohn Fraction IV-1. Available from: [Link]

  • EFFECT OF IMIDAZOLE CONCENTRATION AND TYPE OF METAL ION ON THE PURIFICATION OF RECOMBINANT GREEN FLUORESCENT PROTEIN USING AN AF. Available from: [Link]

  • ResearchGate. Does imidazole chelate Mg2+ in solution? 2022. Available from: [Link]

  • Dutscher. Protein purification troubleshooting guide. Available from: [Link]

  • NIH. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Available from: [Link]

  • Reddit. IMAC chromatography troubleshooting. 2024. Available from: [Link]

  • Imidazole's Vital Role in Protein Purification and Biochemical Research. Available from: [Link]

  • Addgene. When your his-tagged constructs don't bind—troubleshooting your protein purification woes. 2018. Available from: [Link]

  • ResearchGate. Could imidazole make protein crash out? 2014. Available from: [Link]

  • Interchim. Purification of Imidazole using PF-15SIHP-F0025. Available from: [Link]

  • Interchim. Purification of Imidazole using PF-15SIHP-F0040. Available from: [Link]

  • Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • ResearchGate. Affects of imidazole on protein solubility and labeling reactions? 2013. Available from: [Link]

  • Semantic Scholar. Effect of imidazole concentration and type of metal ion on the purification of recombinant green fluorescent protein using an affinity chromatography. Available from: [Link]

  • Organic Syntheses. Imidazole. Available from: [Link]

  • SciSpace. Crystal Structures of two Imidazole Derivatives. 2003. Available from: [Link]

  • Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]

  • ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. 2025. Available from: [Link]

  • Wiley Analytical Science. Imidazole quantification by LC determination. 2019. Available from: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available from: [Link]

  • Reddit. Removing imidazole in a workup? 2017. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • Google Patents. Isolation of imidazoles from their aqueous solutions.
  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available from: [Link]

  • NIH. Recovery and purification of ionic liquids from solutions: a review. Available from: [Link]

  • Chemical Science. Supramolecular chemistry of liquid–liquid extraction. 2024. Available from: [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]

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Technical Support Center: A Guide to the Refinement of Experimental Protocols for Consistent and Reproducible Results

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. In the pursuit of scientific discovery and therapeutic innovation, the bedrock of our progress is the reliability and reproducibility of our experimental data. Inconsistent results not only stall progress but also erode the foundation of scientific trust. This guide is designed to move beyond simple procedural checklists. It is structured as a series of frequently asked questions and troubleshooting scenarios that researchers, scientists, and drug development professionals commonly encounter.

Our philosophy is to explain the causality behind each experimental step, empowering you to not only fix a problem but to understand its origin and prevent its recurrence. Every protocol should be a self-validating system, with built-in checks that confirm its integrity at every stage.

Section 1: Foundational Principles for Experimental Consistency

This section addresses the overarching strategies and mindsets that underpin robust and reproducible research.

FAQ: Core Concepts

Q: What are the primary sources of variability in biological experiments?

A: Variability in biological experiments can be broadly categorized into three sources:

  • Biological Variation: Inherent differences between individual animals, cell lines, or even cells within the same culture. This includes genetic makeup, age, sex, and passage number.[1][2][3][4]

  • Procedural or Experimenter-Induced Variation: This is often the largest and most controllable source of inconsistency. It includes subtle differences in handling, timing, pipetting techniques, and preparation of reagents.[2][5] Processing too many samples at once is a common error that introduces significant variability.[5]

  • Instrumental and Environmental Variation: Fluctuations in equipment performance (e.g., temperature in an incubator or thermocycler), calibration of instruments like pipettes, and environmental conditions (e.g., humidity, light exposure) can significantly impact results.[6][7]

Q: How can I design my experiments to be more reproducible from the start?

A: A robust experimental design is your first line of defense against inconsistency.

  • Detailed Protocolling: Document every step with exhaustive detail. Don't just write "add buffer"; specify the buffer's lot number, pH, storage conditions, and the exact volume added.[6][7][8] A well-documented protocol is the only way to ensure an experiment can be faithfully reproduced.[6]

  • Inclusion of Controls: Appropriate positive and negative controls are non-negotiable. They are the simplest way to determine if an unexpected result is due to a true biological effect or a technical failure.[8]

  • Randomization and Blinding: To prevent unconscious bias, randomize the assignment of samples to treatment groups and, where possible, blind the experimenter to the identity of the samples during data collection and analysis.[8][9]

  • Power Analysis: Before starting, perform a power calculation to determine the necessary sample size. An underpowered study may fail to detect a real effect, while an overpowered one wastes resources.[6][10]

Q: What is the role of Quality Control (QC) in ensuring consistent results?

A: Quality Control (QC) is the continuous process of monitoring and validating the integrity of your experimental components and workflow.[11] It turns your experiment into a self-validating system. Key QC practices include:

  • Reagent and Sample QC: Always verify the quality of your inputs. This means checking nucleic acid integrity on a gel, ensuring cell viability before an experiment, and using fresh, properly stored reagents.[11][12] Do not use expired reagents.[6][8]

  • Instrument Calibration: Regularly calibrate all equipment, from pipettes to spectrophotometers.[6][7] This simple step can prevent significant errors in concentration and volume measurements.

  • Establishing Baselines: Run control samples and standards with every experiment. This allows you to monitor for drift in instrument performance or reagent efficacy over time.[13]

Below is a logical workflow for approaching experimental troubleshooting, emphasizing the iterative nature of refining a protocol.

G cluster_0 Problem Identification & Analysis cluster_1 Iterative Refinement Cycle cluster_2 Implementation & Documentation Problem Inconsistent or Failed Result Observed Analyze Analyze Data & Controls (e.g., Negative control failed?) Problem->Analyze Hypothesize Formulate Hypothesis (e.g., 'Contaminated Reagent') Analyze->Hypothesize Isolate Isolate ONE Variable (e.g., Use fresh aliquot of enzyme) Hypothesize->Isolate Test Re-run Experiment (Small Scale) Isolate->Test Evaluate Evaluate Outcome Test->Evaluate Success Problem Solved? Evaluate->Success Success->Hypothesize No Implement Update Master Protocol with Corrective Action Success->Implement Yes Document Document Failure & Fix in Lab Notebook Implement->Document

Caption: A general workflow for systematic troubleshooting.

Section 2: Troubleshooting Common Laboratory Techniques

This section provides specific, actionable advice for some of the most common and variable techniques in the lab.

Cell Culture: The Foundation of Your Experiment

Inconsistency in cell culture cascades through every downstream application. The health and identity of your cells are paramount.

Q: I suspect microbial contamination (bacteria, yeast, fungi). How do I confirm and what should I do?

A: Microbial contamination is a common and serious issue.

  • Confirmation:

    • Bacteria: Will cause a sudden drop in pH (media turns yellow), visible turbidity (cloudiness), and small, shimmering particles when viewed under a microscope at high magnification.[14] Gram staining can be used to identify bacterial type.[15]

    • Yeast: Appear as individual ovoid or budding particles. The medium may remain clear initially but will turn yellow and cloudy as the contamination worsens.[16]

    • Fungi/Mold: Often visible as filamentous hyphae and sometimes dense spore clusters under the microscope. The medium may appear fuzzy.[14][16]

  • Causality & Action: Contamination typically arises from breaks in aseptic technique, contaminated reagents, or an unclean incubator.[14][17]

    • Immediate Action: For heavy contamination, the best practice is to discard the culture immediately to prevent cross-contamination.[16] Thoroughly decontaminate the biosafety cabinet, incubator, and any shared equipment with 70% ethanol followed by a strong disinfectant.[16][18]

    • Rescue (Not Recommended): For invaluable cultures, you may attempt a rescue by washing extensively with PBS and treating with high-dose antibiotics or antimycotics.[16] However, this is a temporary fix and does not address the root cause.

Q: How can I prevent cross-contamination between my cell lines?

A: Cross-contamination is an insidious problem that can invalidate months of work.

  • Causality & Action: The primary cause is handling multiple cell lines simultaneously or sharing reagents between them.

    • Best Practices:

      • Work with only one cell line at a time in the biosafety cabinet.

      • Aliquot all media and supplements into smaller, single-use volumes to prevent contaminating the stock bottle.[16]

      • Never share bottles of media or other reagents between different cell lines.[17]

      • Quarantine all new cell lines upon arrival. Grow them separately and test for mycoplasma before introducing them to the main lab environment.[16]

      • Regularly test your cell lines for mycoplasma, which is not visible by microscope but can alter cell metabolism and gene expression.[14][15]

PCR & qPCR: Amplifying Signal, Not Noise

The high sensitivity of PCR makes it prone to failure and variability from minor inconsistencies.

Q: Why is there no amplification product (no band on the gel / no signal in qPCR)?

A: This is one of the most common PCR failures. A systematic check is required.

Potential Cause Causality (Why it happens) Recommended Solution
Degraded Template DNA/RNA The polymerase has no intact template to amplify.[19][20]Check template integrity via gel electrophoresis. Re-extract nucleic acids if necessary.[19]
PCR Inhibitors Present Substances carried over from extraction (phenol, EDTA, salts) can inhibit the polymerase enzyme.[21]Re-purify the template DNA. Diluting the template can sometimes overcome inhibition.[21]
Incorrect Annealing Temp. If the temperature is too high, primers cannot bind to the template efficiently.[19][22]Optimize by running a gradient PCR. As a starting point, use a temperature 3-5°C below the calculated primer Tm.[19]
Poor Primer Design Primers may have secondary structures (hairpins, dimers) or may not be specific to the target.[19][20]Re-design primers using primer design software, checking for specificity with a BLAST search.[19]
Enzyme/Reagent Failure The polymerase may have lost activity due to improper storage or freeze-thaw cycles. dNTPs can also degrade.Use fresh reagents. Always run a positive control with a template/primer set known to work.[22]

Q: I'm seeing non-specific bands or multiple peaks in my melt curve. How do I fix this?

A: This indicates that your primers are binding to unintended sequences or to each other.

  • Causality & Action: The most common cause is an annealing temperature that is too low, allowing for mismatched primer binding.[19][20]

    • Increase Annealing Temperature: This is the first and most effective solution. Increase the temperature in 2°C increments to enhance specificity.[22]

    • Optimize Magnesium Concentration: Magnesium is a critical cofactor for the polymerase, but too much can decrease fidelity and promote non-specific amplification.[19] Titrate MgCl₂ concentration, typically starting at 1.5 mM.

    • Reduce Primer Concentration: High primer concentrations can encourage the formation of primer-dimers. Titrate to the lowest concentration that still gives a strong specific product.[22]

    • Consider "Hot Start" PCR: Using a hot-start polymerase prevents amplification from non-specifically bound primers at low temperatures during reaction setup.[22]

PCR_Optimization start Start: Non-Optimal PCR Result check_reagents 1. Verify Reagents (Template, Primers, Polymerase) Run Positive/Negative Controls start->check_reagents gradient_pcr 2. Optimize Annealing Temp (Ta) Run Gradient PCR check_reagents->gradient_pcr is_specific Single, Specific Band? gradient_pcr->is_specific titrate_mg 3. Titrate MgCl₂ Concentration (e.g., 1.0, 1.5, 2.0, 2.5 mM) is_specific->titrate_mg No is_yield_good Yield Improved? is_specific->is_yield_good Yes titrate_mg->is_yield_good redesign Redesign Primers titrate_mg->redesign If still non-specific adjust_cycles 4. Adjust Cycle Number (More for low yield, fewer for smears) is_yield_good->adjust_cycles No end Optimized Protocol is_yield_good->end Yes adjust_cycles->end

Caption: A systematic workflow for PCR optimization.

Western Blotting: From Art to Science

Western blotting is notorious for its variability. Consistency requires meticulous attention to detail at every step.

Q: I'm getting weak or no signal on my Western blot. What's wrong?

A: Signal loss can occur at multiple stages.

  • Causality & Action:

    • Inefficient Protein Transfer: The protein of interest may not have moved from the gel to the membrane. Verify transfer by staining the membrane with Ponceau S after transfer is complete.[23] Ensure good contact between the gel and membrane, with no trapped air bubbles.[24]

    • Low Target Protein Abundance: Your sample may simply not contain enough protein. Load more total protein per lane or enrich your target via immunoprecipitation.[25]

    • Suboptimal Antibody Concentration: Both primary and secondary antibodies must be used at their optimal dilution. If the concentration is too low, the signal will be weak. Increase the antibody concentration or incubation time.[23]

    • Inactive Antibody: Ensure antibodies have been stored correctly and are compatible with the species of your sample.

Q: My blot has high background noise. How can I reduce it?

A: High background obscures your specific signal and is typically caused by non-specific antibody binding.

  • Causality & Action:

    • Insufficient Blocking: The blocking step is critical for preventing antibodies from binding directly to the membrane. Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) or increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[23]

    • Antibody Concentration Too High: Excessive antibody concentration is a common cause of high background.[26] Reduce the concentration of your primary and/or secondary antibody.

    • Inadequate Washing: Washing steps remove unbound antibodies. Increase the number or duration of washes, and consider adding a small amount of detergent like Tween 20 (0.05-0.1%) to your wash buffer.[23]

    • Membrane Contamination: Always handle the membrane with clean forceps. Any contamination with proteins (e.g., from fingerprints) will create artifacts.

Q: Why are my bands uneven, smeared, or "smiling"?

A: These issues typically point to problems during sample preparation or gel electrophoresis.

  • Causality & Action:

    • Insoluble Debris in Sample: Protein aggregates in your sample can clog the wells, causing streaking. Centrifuge your samples at high speed after boiling in loading buffer and before loading the supernatant.[27]

    • Uneven Gel Polymerization: If a hand-cast gel polymerizes unevenly, proteins will migrate at different speeds across the gel. Ensure your gel solution is well-mixed and poured on a level surface.[27]

    • Overheating During Electrophoresis: Running the gel at too high a voltage generates excess heat, causing the center lanes to run faster than the outer lanes ("frowning") or vice versa ("smiling").[27] Run the gel at a lower constant voltage for a longer period, or run it in a cold room.[27]

    • High Salt Concentration in Sample: A significant difference in ionic strength between your sample buffer and the running buffer can distort the electric field, leading to band distortion.[27]

HPLC: Achieving Peak Performance

In drug development and quality control, reproducible chromatographic separation is essential.

Q: I'm getting poor peak resolution. How can I improve it?

A: Poor resolution means your compounds are not separating cleanly.

  • Causality & Action: Resolution is a function of the column, mobile phase, and flow rate.

    • Optimize Mobile Phase Composition: This is the most powerful variable. For reversed-phase HPLC, adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to water can dramatically alter selectivity.[28]

    • Employ Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is superior to an isocratic (constant composition) method for resolving all peaks.[29]

    • Change the Stationary Phase (Column): If mobile phase optimization is insufficient, the column chemistry may not be suitable. Select a column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) to alter the chemical interactions with your analytes.[29][30]

Q: My retention times are shifting between runs. What is the cause?

A: Drifting retention times are a critical issue for compound identification and quantification, indicating a lack of system stability.

  • Causality & Action:

    • Inconsistent Mobile Phase Preparation: Even small variations in mobile phase composition can cause shifts. Always prepare fresh mobile phase using a graduated cylinder for accuracy and degas it thoroughly before use.

    • Fluctuations in Column Temperature: Column temperature affects viscosity and analyte interaction. Using a column oven provides precise temperature control and is essential for reproducible chromatography.[28]

    • Column Degradation: Over time, columns can lose their stationary phase or become contaminated. This can be diagnosed by a gradual shift in retention times and a loss of peak shape. Implement a regular column washing protocol or replace the column if necessary.

Section 3: Data Analysis for Consistency

Q: What basic statistical measures can I use to assess the consistency of my results?

A: Visual inspection is not enough. Quantitative assessment is key.

  • Descriptive Statistics: For replicate measurements, always calculate the mean, standard deviation (SD), and the coefficient of variation (%CV).[31][32]

    • Mean: The average of your measurements.

    • Standard Deviation (SD): Measures the absolute spread or variability of your data points around the mean.

    • Coefficient of Variation (%CV): Calculated as (SD / Mean) * 100. This is a standardized measure of dispersion and is extremely useful for comparing the consistency of different experiments or assays, as it is independent of the unit of measurement. A lower %CV indicates higher consistency.

References

  • Corning. Troubleshooting Guide for Cell Culture Contamination. Corning. Available from: [Link]

  • Patsnap Synapse. (2025). Why Did My PCR Fail? 10 Common Problems and Fixes. Patsnap Synapse. Available from: [Link]

  • Boster Bio. Western Blot Troubleshooting Guide. Boster Bio. Available from: [Link]

  • Creative Bioarray. Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Creative Bioarray. Available from: [Link]

  • Scribd. Managing Biological Variability in Experiments. Scribd. Available from: [Link]

  • Ultra qPCR. (2025). Troubleshooting PCR: Common Problems and How to Fix Them. Ultra qPCR. Available from: [Link]

  • QIAGEN. Importance of QC. QIAGEN. Available from: [Link]

  • N/A. Quality Control in Biomedical Research: Why Reliable Sample Testing Matters. Available from: [Link]

  • Bitesize Bio. (2025). 8 Tips to Improve Your Research Reproducibility. Bitesize Bio. Available from: [Link]

  • Oxford Academic. Control of Variability. ILAR Journal. Available from: [Link]

  • Longdom Publishing. Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Longdom Publishing. Available from: [Link]

  • NewsRx Resources. (2022). Five Research Pitfalls to Watch Out For. NewsRx Resources. Available from: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available from: [Link]

  • N/A. (2025). Western Blot Troubleshooting: 10 Common Problems and Solutions. Available from: [Link]

  • GoITSystems. 10 typical mistakes to avoid in experiments. GoITSystems. Available from: [Link]

  • N/A. (2025). Western Blot Troubleshooting: Guide to Fixing Splotchy or Uneven Bands. Available from: [Link]

  • Engell, S., & Toumi, A. Optimization and Control of Chromatography. Available from: [Link]

  • N/A. (2024). Chapter 5. Variance | Experimental design and data analysis. Biomedical Sciences. Available from: [Link]

  • American Meat Science Association. Biological Variation. American Meat Science Association. Available from: [Link]

  • Precision Biosystems. (2019). What went wrong? A Western Blot Troubleshooting Guide. Precision Biosystems. Available from: [Link]

  • Shalliker, R. A., Kayillo, S., & Dennis, G. R. Optimizing Chromatographic Separation: An Experiment Using an HPLC Simulator. Journal of Chemical Education. Available from: [Link]

  • N/A. Common pitfalls in experimental design. Available from: [Link]

  • Statsig. (2024). Common experiment design pitfalls. Statsig. Available from: [Link]

  • OnlineSPSS.com. (2024). Statistical Analysis for Experimental Psychology. OnlineSPSS.com. Available from: [Link]

  • Data Captains. (2022). 7 Experimentation Pitfalls. Data Captains. Available from: [Link]

  • N/A. Statistics for Analysis of Experimental Data. Available from: [Link]

  • Bitesize Bio. (2025). How to Minimize Variation and Achieve Reproducibility. Bitesize Bio. Available from: [Link]

  • Jax.org. (2016). Experimental design: Top four strategies for reproducible mouse research. Jax.org. Available from: [Link]

  • Bitesize Bio. (2025). Experimental Reproducibility: How to Get the Most "Bang" for Your Buck. Bitesize Bio. Available from: [Link]

  • ResearchGate. Experimental Design for Laboratory Biologists: Maximising Information and Improving Reproducibility. ResearchGate. Available from: [Link]

  • The Friendly Statistician. (2025). How Do You Analyze Experimental Data?. YouTube. Available from: [Link]

  • ResearchGate. (PDF) Statistics for Analysis of Experimental Data. ResearchGate. Available from: [Link]

  • YouTube. (2022). Statistical Analysis for Experimental Research. YouTube. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 1-(1H-imidazol-1-yl)acetone and Other Ketones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of 1-(1H-imidazol-1-yl)acetone with other common ketones. As a heterocyclic compound, this compound serves as a valuable building block in medicinal chemistry and drug development, largely due to the versatile chemical nature of the imidazole moiety.[1][2] Understanding its reactivity profile in comparison to simpler aliphatic and α-substituted ketones is crucial for designing synthetic routes and predicting reaction outcomes. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental methodologies designed to quantify and compare ketone reactivity.

Foundational Principles of Ketone Reactivity

The reactivity of a ketone is primarily centered around two key regions: the electrophilic carbonyl carbon and the acidic α-hydrogens.[3] The interplay of electronic and steric factors at these sites dictates the ketone's behavior in chemical reactions.

Nucleophilic Addition to the Carbonyl Group

The carbon-oxygen double bond (C=O) is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.[4] This fundamental reaction, known as nucleophilic addition, is governed by two main factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is modulated by its substituents. Electron-donating groups, such as alkyl groups, decrease the partial positive charge on the carbonyl carbon through an inductive effect, thereby reducing its reactivity towards nucleophiles.[3][5] Conversely, electron-withdrawing groups enhance the electrophilicity and increase reactivity.

  • Steric Effects: The physical space around the carbonyl carbon influences the ease with which a nucleophile can approach it. Bulky substituents create steric hindrance, which slows the rate of nucleophilic attack by raising the energy of the transition state leading to the tetrahedral intermediate.[6][7] This is a primary reason why aldehydes are generally more reactive than ketones in nucleophilic addition reactions.[8]

G cluster_0 Factors Influencing Carbonyl Reactivity cluster_1 Electronic Effects cluster_2 Steric Effects Reactivity Ketone Reactivity (Nucleophilic Addition) Electronic Partial Positive Charge (δ+) on Carbonyl Carbon Electronic->Reactivity EDG Electron-Donating Groups (e.g., Alkyl) EDG->Electronic Decreases δ+ (Reduces Reactivity) EWG Electron-Withdrawing Groups (e.g., Imidazole) EWG->Electronic Increases δ+ (Enhances Reactivity) Steric Accessibility of Carbonyl Carbon Steric->Reactivity Small Small Substituents (e.g., -H, -CH₃) Small->Steric Increases Accessibility (Enhances Reactivity) Bulky Bulky Substituents (e.g., -tBu, Imidazole) Bulky->Steric Decreases Accessibility (Reduces Reactivity) G cluster_workflow Kinetic Analysis Workflow A Prepare 0.05 M Ketone and 0.5 M NaBH₄ solutions in Isopropanol B Equilibrate solutions and UV-Vis Spectrophotometer to 25°C A->B C Mix reactants in a quartz cuvette and immediately start acquisition B->C D Monitor decrease in ketone absorbance (e.g., ~275 nm) over time C->D E Calculate pseudo-first-order rate constant (k_obs) from ln[A] vs. time plot D->E F Repeat for each ketone and compare k_obs values E->F

Figure 2: Experimental workflow for determining ketone reduction kinetics.

Methodology:

  • Instrumentation: Use a temperature-controlled UV-Vis spectrophotometer.

  • Reagent Preparation: Prepare a 0.05 M solution of the test ketone and a 0.5 M solution of NaBH₄ in anhydrous isopropanol. The large excess of NaBH₄ ensures pseudo-first-order kinetics.

  • Kinetic Run:

    • Place 2.0 mL of the ketone solution into a quartz cuvette and place it in the spectrophotometer.

    • Allow the system to equilibrate at 25°C.

    • Initiate the reaction by injecting 0.2 mL of the NaBH₄ solution, mixing rapidly, and starting data acquisition.

  • Data Collection: Record the absorbance at the ketone's λ_max (approx. 275-285 nm) at regular intervals until the reaction is complete.

  • Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs). [9]6. Comparison: Compare the k_obs values for each ketone. A larger k_obs value corresponds to a higher reaction rate.

Protocol 3: Comparative Analysis of α-Hydrogen Acidity via ¹H NMR Deuterium Exchange

The rate of deuterium exchange at the α-position in a deuterated solvent (like MeOD) with a base catalyst (like NaOD) is a direct measure of the kinetic acidity of the α-hydrogens.

Methodology:

  • Sample Preparation: In an NMR tube, dissolve a precise amount of the test ketone (e.g., 20 mg) in 0.6 mL of methanol-d₄ (MeOD).

  • Initial Spectrum: Acquire a quantitative ¹H NMR spectrum to establish the initial integral of the α-hydrogen signals.

  • Reaction Initiation: Add a catalytic amount of a strong base solution (e.g., 10 µL of 1 M NaOD in D₂O) to the NMR tube, shake well, and immediately begin acquiring spectra at regular time intervals.

  • Data Monitoring: Monitor the decrease in the integral of the α-hydrogen signals over time. For this compound, monitor the integrals for both the -CH₃ and -CH₂- signals separately.

  • Analysis: Plot the integral value of each α-proton signal versus time to determine the rate of exchange. A faster decay in the integral indicates a higher acidity. It is predicted that the -CH₂- signal of this compound will decrease most rapidly.

Conclusion

The reactivity of this compound is uniquely defined by the dual electronic and steric influence of the α-imidazole substituent. Theoretical analysis strongly suggests that its carbonyl group is electronically activated towards nucleophilic attack, likely overcoming the accompanying steric hindrance in most cases. Furthermore, the α-hydrogens on the methylene bridge are significantly more acidic, providing a site for regioselective enolization. These distinct reactivity characteristics make this compound a versatile and reactive intermediate for the synthesis of complex imidazole-containing molecules. The experimental protocols outlined herein provide a robust framework for researchers to empirically quantify these properties and leverage them in rational synthetic design.

References

  • Aldehydes and ketones: Electronic and steric effects . (2018). BrainKart. [Link]

  • Reactivities of Aldehydes and Ketones . (n.d.). KPU Pressbooks. [Link]

  • Reactivity of aldehydes and ketones . (n.d.). Khan Academy. [Link]

  • Sisko, J., et al. (2008). Studies on the chemistry and reactivity of alpha-substituted ketones in isonitrile-based multicomponent reactions . Journal of Organic Chemistry, 73(24), 9720-6. [Link]

  • Lochmann, L., & Arlt, D. (1975). Reactions of Et3ZnLi with Ketones: Electronic and Steric Effects . Journal of Organometallic Chemistry, 94(2), 149-160. [Link]

  • Aldehydes, Ketones and Carboxylic Acids . (n.d.). NCERT. [Link]

  • Słowik, M. J., & Zawadzki, M. (2018). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies . Catalysts, 8(11), 534. [Link]

  • de la Torre, A., et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors . The Journal of Organic Chemistry. [Link]

  • Carbonyl Reactivity . (n.d.). Michigan State University Department of Chemistry. [Link]

  • Tests for Aldehydes and Ketones . (2019). BYJU'S. [Link]

  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone . (2019). YouTube. [Link]

  • Reactivity of Aldehydes & Ketones . (2023). Chemistry LibreTexts. [Link]

  • Wang, W., et al. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity . Molecules, 23(11), 2998. [Link]

  • This compound . (n.d.). PubChem. [Link]

  • Nucleophilic Addition To Carbonyls . (2022). Master Organic Chemistry. [Link]

  • Vallance, C. (n.d.). Reaction Kinetics . University of Oxford. [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones . (2023). OpenStax. [Link]

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A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(1H-imidazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(1H-imidazol-1-yl)acetone. In the dynamic fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. This compound, a molecule incorporating a key imidazole pharmacophore, serves as a pertinent example for demonstrating the power of NMR spectroscopy. Due to the limited availability of public experimental spectral data for this specific compound, this guide will present a detailed predictive analysis, benchmarked against experimentally determined data for structurally analogous compounds. This comparative approach is designed to equip researchers with the necessary framework to confidently assign spectra for this and similar N-substituted imidazole derivatives.

The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy stands as an unparalleled tool for the determination of molecular structure. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed map of atomic connectivity and spatial relationships. For a molecule like this compound, NMR is indispensable for confirming the successful synthesis and for providing insights into the electronic and steric effects of the acetonyl substituent on the imidazole ring. The combination of ¹H and ¹³C NMR, often supplemented with two-dimensional techniques, allows for a comprehensive and unambiguous assignment of all atoms within the molecule[1].

Experimental Protocols: A Self-Validating Approach

The integrity of NMR data is fundamentally linked to the rigor of the experimental methodology. The following protocols are designed to ensure high-quality, reproducible data.

Protocol 1: Sample Preparation

The choice of solvent is a critical first step, as it can influence chemical shifts[2]. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent peak. However, for more polar compounds like imidazoles, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may be more suitable.

Step-by-Step Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm. If not using TMS, the residual solvent peak can be used for referencing (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

  • Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

Protocol 2: NMR Data Acquisition

Modern NMR spectrometers offer a suite of automated and manual optimization procedures. The following workflow outlines the key steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Sample in Deuterated Solvent Insert Insert Sample into Spectrometer Prep->Insert Lock Lock on Solvent Signal Insert->Lock Shim Shim for Field Homogeneity Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Integrate Integrate Peaks Reference->Integrate Assign Assign Signals Integrate->Assign Structure Elucidate Structure Assign->Structure

Caption: A generalized workflow for NMR analysis, from sample preparation to final structure elucidation.

¹H NMR Spectral Analysis: A Predictive and Comparative Approach

The ¹H NMR spectrum provides information on the number of different types of protons, their relative ratios, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Spectrum of this compound

The molecular structure of this compound suggests the presence of three distinct proton environments in the imidazole ring and two in the acetonyl group.

Caption: Structure of this compound with key proton groups labeled.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-2 7.5 - 7.7singlet (s)-The proton at C-2 is typically the most deshielded in the imidazole ring due to the influence of both adjacent nitrogen atoms.
H-5 7.0 - 7.2triplet (t) or doublet of doublets (dd)~1.3Coupled to H-4. The substitution at N-1 often leads to similar chemical shifts for H-4 and H-5.
H-4 7.0 - 7.2triplet (t) or doublet of doublets (dd)~1.3Coupled to H-5.
CH₂ (a) 4.8 - 5.0singlet (s)-Methylene protons adjacent to a nitrogen atom and a carbonyl group are significantly deshielded.
CH₃ (c) 2.2 - 2.4singlet (s)-Methyl protons of an acetone moiety typically appear in this region.
Comparative Analysis with Related Compounds

To substantiate these predictions, we can compare them with the experimental data of 1-(1H-imidazol-1-yl)ethanone. The key difference is the absence of the methylene group in the ethanone derivative. This comparison allows us to isolate the effect of the methylene spacer.

Compound H-2 (ppm) H-4/H-5 (ppm) CH₂ (ppm) CH₃ (ppm) Reference
This compound (Predicted) ~7.6~7.1~4.9~2.3-
1-(1H-imidazol-1-yl)ethanone (Experimental) 8.237.56, 7.10-2.70
Imidazole (Experimental) 7.707.14--

The comparison highlights that the direct attachment of the carbonyl group to the imidazole ring in the ethanone derivative leads to a more significant deshielding of the ring protons and the methyl group compared to the predicted values for the acetone derivative, where the methylene group provides some insulation from the electron-withdrawing effect of the carbonyl.

¹³C NMR Spectral Analysis: A Complementary Perspective

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectrum of this compound
Carbon Predicted Chemical Shift (δ, ppm) Rationale
C=O (b) 205 - 208The carbonyl carbon of a ketone typically resonates in this downfield region.[3]
C-2 137 - 139The carbon atom situated between two nitrogen atoms is characteristically deshielded.
C-5 128 - 130Aromatic carbon in the imidazole ring.
C-4 118 - 120Aromatic carbon in the imidazole ring.
CH₂ (a) 50 - 55The methylene carbon is deshielded due to its attachment to the nitrogen atom and proximity to the carbonyl group.
CH₃ (c) 28 - 32The methyl carbon of the acetone moiety.
Comparative Analysis with Acetone and Imidazole

By comparing the predicted chemical shifts with the experimental values for acetone and imidazole, we can understand the influence of the substituents.

Compound C=O (ppm) CH₃ (ppm) C-2 (ppm) C-4/C-5 (ppm) Reference
This compound (Predicted) ~206~30~138~129, ~119-
Acetone (Experimental) 206.730.6--
Imidazole (Experimental) --135.9122.0

The predicted values for the acetonyl group are very close to those of acetone itself, indicating that the imidazole ring has a minor effect on their chemical shifts. Conversely, the substitution at N-1 is expected to influence the chemical shifts of the imidazole carbons compared to the parent imidazole.

Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. For this compound, a strong absorption band around 1720 cm⁻¹ would confirm the presence of the ketone carbonyl group.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule in the solid state.

Conclusion

This guide has presented a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging predictive methods and comparative analysis with structurally related compounds, researchers can confidently approach the spectral interpretation of this and similar molecules. The provided experimental protocols and workflow diagrams serve as a practical resource for acquiring high-quality NMR data. As with any analytical endeavor, a multi-technique approach, combining NMR with methods like MS and IR, will provide the most robust and unambiguous structural confirmation, a critical step in the journey of drug discovery and development.

References

  • Bax, A., & Lerner, L. (1986). Two-dimensional nuclear magnetic resonance spectroscopy. Chemical Reviews, 86(5), 947-977.
  • Reich, H. J. (n.d.). Solvent Effects in NMR Spectroscopy. University of Wisconsin.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]2]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]]

  • Human Metabolome Database. (n.d.). Imidazole. Retrieved from [Link]]

  • Human Metabolome Database. (n.d.). Acetone. Retrieved from [Link]]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[4]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(2), o638-o639.

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A Comparative Guide to the Mass Spectrometry Analysis of 1-(1H-imidazol-1-yl)acetone Fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-imidazol-1-yl)acetone, a molecule incorporating both an imidazole ring and a ketone functional group, presents an interesting case for mass spectrometry analysis. The presence of these two distinct chemical moieties dictates its fragmentation behavior under ionization. Understanding these fragmentation pathways is crucial for the structural elucidation and sensitive detection of this and structurally related compounds in various matrices, a common requirement in pharmaceutical research and development. This guide will delve into the electron ionization (EI) mass spectrometry of this compound, providing a logical framework for interpreting its mass spectrum. Furthermore, we will objectively compare this technique with other analytical methodologies, offering insights into the selection of the most appropriate analytical tool for specific research needs.

Mass Spectrometry Analysis of this compound

The mass spectrum of this compound is characterized by a series of fragment ions that arise from the targeted cleavage of specific bonds within the parent molecule upon electron ionization. The molecular structure, with its inherent charge distribution and bond energies, governs the formation of these fragments.

Predicted Fragmentation Pathways

Based on established principles of mass spectrometry, the fragmentation of this compound is anticipated to proceed through several key pathways, primarily dictated by the presence of the ketone and the N-substituted imidazole functionalities.

1. Alpha-Cleavage: The most prominent fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[1][2] For this compound, two primary alpha-cleavage events are possible:

  • Cleavage 'a': Loss of a methyl radical (•CH₃) from the molecular ion [M]•+ to form a resonance-stabilized acylium ion.

  • Cleavage 'b': Loss of the imidazolylmethyl radical (•CH₂-C₃H₃N₂) to form an acetyl cation.

2. Imidazole Ring Fragmentation: The imidazole ring itself is relatively stable; however, fragmentation can occur through the loss of small neutral molecules. In the case of N-substituted imidazoles, cleavage of the substituent at the N-1 position is a common fragmentation route.[3]

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation_pathway M [C₆H₈N₂O]•+ Molecular Ion (m/z 124) frag1 [C₅H₅N₂O]+ Acylium Ion (m/z 109) M->frag1 - •CH₃ (Cleavage 'a') frag2 [C₂H₃O]+ Acetyl Cation (m/z 43) M->frag2 - •C₄H₅N₂ (Cleavage 'b') frag3 [C₄H₅N₂]+ Imidazolylmethyl Cation (m/z 81) M->frag3 Rearrangement & Cleavage frag4 [C₃H₃N₂]+ Imidazolium Cation (m/z 67) frag3->frag4 - CH₂

Caption: Predicted electron ionization fragmentation pathways of this compound.

Experimental Fragmentation Data

Experimental data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirms the predicted fragmentation patterns. The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center, providing a valuable reference for its characterization.[4]

The following table summarizes the key experimentally observed fragment ions and their proposed structures, corroborating the predicted fragmentation pathways.

m/zProposed Fragment IonFragmentation Pathway
124[C₆H₈N₂O]•+Molecular Ion
109[C₅H₅N₂O]+Loss of a methyl radical (•CH₃) via alpha-cleavage
81[C₄H₅N₂]+Imidazolylmethyl cation
68[C₃H₄N₂]•+Imidazole radical cation
43[C₂H₃O]+Acetyl cation from alpha-cleavage

Comparison with Alternative Analytical Methods

While mass spectrometry, particularly GC-MS and LC-MS, offers high sensitivity and structural information, other analytical techniques can also be employed for the analysis of this compound and related compounds. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether quantification or structural confirmation is the primary goal.

Analytical TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography followed by mass analysis.High chromatographic resolution, provides structural information through fragmentation, established libraries for compound identification.Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.[5]
LC-MS/MS Separation by liquid chromatography followed by tandem mass spectrometry.High sensitivity and selectivity, suitable for a wide range of polar and non-polar compounds, applicable to complex matrices.[6][7]Matrix effects can influence ionization and quantification, higher instrument cost.
HPLC-UV Separation by high-performance liquid chromatography with ultraviolet detection.Robust and widely available, cost-effective for quantification.Lower sensitivity and selectivity compared to MS, requires a chromophore for detection, limited structural information.

Experimental Protocol: GC-MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a known quantity of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards in the desired concentration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference spectrum from a library (e.g., NIST).

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

The following diagram illustrates the GC-MS analytical workflow:

gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample dilute Prepare Standards dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze acquire Acquire TIC & Mass Spectrum analyze->acquire identify Identify Fragments acquire->identify compare Library Comparison identify->compare quantify Quantification identify->quantify

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound, particularly through electron ionization, provides a wealth of structural information through predictable fragmentation pathways, primarily driven by alpha-cleavage of the ketone moiety and fragmentation of the N-substituted imidazole ring. This detailed understanding is invaluable for the unambiguous identification and characterization of this and similar molecules. While GC-MS and LC-MS/MS stand out for their sensitivity and specificity, the choice of the optimal analytical technique should be guided by a thorough evaluation of the specific analytical challenge, including matrix complexity, required detection limits, and available instrumentation. This guide provides the foundational knowledge and practical considerations to empower researchers in making informed decisions for their analytical needs in the dynamic field of drug development and scientific research.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. [Link]

  • Li, W., et al. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101683. [Link]

  • Wang, C., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(14), 5361. [Link]

  • Chem LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. [Link]

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  • NIST Chemistry WebBook. 1H-Imidazole, 1-acetyl-. [Link]

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A Comparative Study of the Biological Activity of Imidazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone of medicinal chemistry. This five-membered heterocyclic aromatic ring, a key constituent of essential biomolecules like the amino acid histidine, is a "privileged structure" frequently incorporated into therapeutic agents.[1] Its versatility in forming hydrogen bonds and coordinating with metal ions has led to a wide array of biologically active compounds.[2][3] However, the biological potential of its less-explored isomers, 2H- and 4H-imidazole, remains a subject of scientific inquiry. This guide provides a comparative analysis of the biological activities of imidazole isomers, focusing on the well-documented 1H-imidazole and exploring the nascent research into its counterparts. We will delve into the experimental data supporting their differential effects and provide detailed protocols for their evaluation.

The Predominance of 1H-Imidazole in Bioactivity

The 1H-imidazole tautomer is the most thermodynamically stable and, consequently, the most prevalent isomer in biological systems and pharmaceutical compounds.[4] Its structure, featuring a proton on one of the two nitrogen atoms, allows for diverse interactions with biological targets. The lone pair of electrons on the other nitrogen atom acts as a hydrogen bond acceptor and a nucleophile, crucial for its role in enzyme catalysis and receptor binding.[5] This inherent stability and reactivity profile have made 1H-imidazole and its derivatives a focal point of drug discovery, leading to a broad spectrum of pharmacological activities.

Key Biological Activities of 1H-Imidazole Derivatives:
  • Anticancer Activity: Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[1][6] For instance, some derivatives inhibit the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer.[6]

  • Antimicrobial Activity: The imidazole ring is a core component of many antifungal and antibacterial drugs.[7][8] These compounds can interfere with microbial DNA replication, cell wall synthesis, and membrane integrity.[7]

  • Enzyme Inhibition: The ability of the imidazole nucleus to interact with enzyme active sites has led to the development of potent inhibitors for various enzymes, including cyclooxygenase-2 (COX-2) and protein kinases.[9][10]

The Enigmatic Isomers: 2H- and 4H-Imidazole

In contrast to the extensive research on 1H-imidazole, the 2H- and 4H-isomers are significantly less studied in biological contexts. These isomers, where the proton is located on a carbon atom or the second nitrogen atom in a different tautomeric form, are generally less stable.[4]

  • 2H-Imidazole: This isomer is a high-energy tautomer and is typically transient.[11] Its synthesis and stabilization often require specific substitutions. Recent research has focused on the synthesis and photophysical properties of 2H-imidazole derivatives, particularly as push-pull fluorophores for imaging applications.[12] Direct evidence of its distinct pharmacological activities is limited, and its high reactivity and lower stability may present challenges for drug development.

  • 4H-Imidazole: Also known as 1,3-diaza-2,4-cyclopentadiene, this isomer has been a subject of theoretical and computational studies.[13] While some synthetic derivatives of 4H-imidazole have been created, comprehensive biological evaluations are scarce.[14] Its altered electronic distribution compared to 1H-imidazole suggests it could interact differently with biological targets, but this remains an underexplored area.

The primary reason for the disparity in research is the inherent instability of the 2H and 4H forms, which readily tautomerize to the more stable 1H-imidazole under physiological conditions. This makes it challenging to isolate their specific biological effects.

Comparative Biological Activity Data

Direct comparative studies on the biological activity of the parent imidazole isomers are exceptionally limited. The available data predominantly focuses on substituted derivatives of the 1H-imidazole scaffold. The following table summarizes representative data for the anticancer activity of various 1H-imidazole derivatives to illustrate the potency that can be achieved from this scaffold.

Compound IDCore StructureSubstitution PatternTarget Cell LineIC50 (µM)Reference
IMD-1 Benzimidazole2-phenyl derivativeMCF-73.37[15]
IMD-2 Benzimidazole-sulfonamideSubstituted pyrazole at C2MCF-70.17[15]
IMD-3 Thiazole-benzimidazole-MCF-75.96[15]
IMD-4 Imidazol-2-thioneBenzotriazole moiety at N1MCF-73.57[15]
IMD-5 Xanthine derivativeSubstitutedPANC-11.0 - 11.6[1]

Note: The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates higher potency. Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols for Biological Activity Assessment

To facilitate further research into the comparative biological activities of imidazole isomers, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the imidazole isomers and their derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for Cytotoxicity Screening:

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Measurement cluster_3 Data Analysis cell_culture Cell Culture & Seeding compound_prep Compound Dilution treatment Add Compounds to Cells compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Solubilize Formazan mtt_add->formazan readout Measure Absorbance formazan->readout analysis Calculate % Viability readout->analysis ic50 Determine IC50 analysis->ic50

Caption: A generalized workflow for a cell viability (MTT) assay.

Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a fluorogenic substrate into a fluorescent product in the presence of arachidonic acid.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and a fluorometric probe according to the manufacturer's instructions.

  • Compound Addition: Add 10 µL of various concentrations of the test compounds to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Enzyme Incubation: Add 170 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate solution (arachidonic acid and fluorometric probe) to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths every minute for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value using non-linear regression analysis.

Signaling Pathway Inhibition by Imidazole Derivatives:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazole Imidazole Derivative Imidazole->PI3K Imidazole->AKT Imidazole->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.

Future Perspectives and Conclusion

The 1H-imidazole scaffold remains a highly privileged and fruitful starting point for the design of novel therapeutic agents. The vast body of research on its derivatives has yielded compounds with potent anticancer, antimicrobial, and enzyme-inhibiting activities.

The biological landscape of the 2H- and 4H-imidazole isomers, however, is largely uncharted territory. Their inherent instability poses a significant challenge, but also an opportunity. The development of synthetic strategies to stabilize these isomers or to create derivatives that can exist in these tautomeric forms within specific biological environments could unlock novel pharmacological profiles. Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of the cytotoxicity, enzyme inhibition, and receptor binding of the parent imidazole isomers are crucial to understanding their fundamental biological differences.

  • Synthesis of Stabilized Isomers: The design and synthesis of derivatives that lock the imidazole core into the 2H or 4H configuration would enable a more accurate assessment of their intrinsic biological activities.

  • Computational Modeling: In silico studies can predict the binding affinities and interaction modes of the different isomers with various biological targets, guiding the synthesis of promising candidates.

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The Gold Standard: Validating the Structure of 1-(1H-imidazol-1-yl)acetone via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development

Executive Summary

In the synthesis of novel chemical entities, the unambiguous determination of molecular structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. This guide provides an in-depth validation of the structure of 1-(1H-imidazol-1-yl)acetone, a versatile heterocyclic ketone, by comparing routine spectroscopic methods with the definitive "gold standard" of single-crystal X-ray crystallography.

We first establish a structural hypothesis using common spectroscopic techniques—NMR, IR, and Mass Spectrometry—which suggest the connectivity and functional groups. We then present a detailed protocol for X-ray diffraction analysis, which provides incontrovertible proof of the atomic arrangement in three-dimensional space. Through this comparison, we illustrate the causality behind experimental choices and highlight why, for absolute certainty in molecular architecture, X-ray crystallography remains an indispensable tool.

Introduction: The Need for Unambiguous Structural Proof

This compound (Figure 1) is a functionalized imidazole derivative. The imidazole nucleus is a critical pharmacophore found in numerous pharmaceuticals, known for its ability to engage in various biological interactions. As a synthetic building block, this molecule offers multiple reaction sites for creating diverse compound libraries for drug discovery.

Figure 1. Chemical structure of this compound.

Given its potential, any study involving this molecule—be it for structure-activity relationship (SAR) analysis or as a precursor for more complex targets—demands absolute confidence in its structure. While techniques like Nuclear Magnetic Resonance (NMR) are powerful, they can sometimes be ambiguous, especially with complex substitution patterns or the potential for isomerism. This guide demonstrates the complementary relationship between spectroscopic "hypotheses" and crystallographic "proof."

Spectroscopic Characterization: Forming the Hypothesis

Following synthesis, a battery of spectroscopic tests is typically employed to confirm that the target molecule has been formed. This data provides strong evidence for the proposed structure but relies on inference and comparison with known compounds.

A plausible synthesis for this compound involves the N-alkylation of imidazole with chloroacetone in the presence of a base. This reaction is expected to yield the desired product, but confirmation is essential.

Expected Spectroscopic Data

The following table summarizes the predicted data from standard spectroscopic analyses, which collectively support the structure of this compound.

Analysis Technique Predicted Data & Interpretation
¹H NMR (CDCl₃, 400 MHz)δ ~7.5 (s, 1H, N-CH-N), ~7.0 (s, 1H, Imidazole CH), ~6.9 (s, 1H, Imidazole CH), ~4.8 (s, 2H, N-CH₂-C=O), ~2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~205 (C=O), ~137 (N-CH-N), ~129 (Imidazole CH), ~120 (Imidazole CH), ~55 (N-CH₂), ~27 (CH₃)
IR Spectroscopy (ATR)~3100 cm⁻¹ (C-H, aromatic), ~1730 cm⁻¹ (C=O, ketone stretch), ~1500 cm⁻¹ (C=N stretch, imidazole)
Mass Spec. (ESI+)Calculated for C₆H₈N₂O [M+H]⁺: 125.0715. Found: 125.0718.

This spectroscopic data strongly suggests the successful synthesis of the target molecule. The NMR signals correspond to the expected number and type of protons and carbons, the IR spectrum shows the key ketone functional group, and high-resolution mass spectrometry confirms the elemental composition. However, this data provides a 2D picture based on connectivity; it does not offer definitive proof of the 3D arrangement, bond lengths, or bond angles.

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray diffraction stands apart from other analytical techniques by providing a direct, high-resolution, three-dimensional map of the electron density within a molecule.[1] This allows for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state.[2]

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring precision and patience.

The most critical and often most challenging step is growing a single, high-quality crystal suitable for diffraction—typically larger than 0.1 mm with no significant internal defects.[3]

  • Protocol:

    • Dissolve ~20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or acetone, ~1-2 mL) in a small, clean vial.

    • Select a less soluble "anti-solvent" in which the compound is sparingly soluble (e.g., hexane or petroleum ether).

    • Employ the slow evaporation or vapor diffusion method. For vapor diffusion, place the vial containing the compound solution inside a larger, sealed jar containing the anti-solvent.

    • Allow the system to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks. Slow diffusion of the anti-solvent into the primary solvent will gradually reduce the compound's solubility, promoting the slow formation of ordered crystals.

    • Once suitable crystals have formed, they are carefully harvested using a micromanipulator loop.

The crystal is mounted on a goniometer and placed within an intense, monochromatic X-ray beam.[4] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections that are recorded by a detector.[3]

  • Process:

    • A suitable crystal is selected under a microscope and mounted on a cryo-loop.

    • The mounted crystal is placed on the diffractometer and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibration and radiation damage.

    • The instrument (e.g., a Bruker SMART APEX CCD area-detector diffractometer) collects a series of diffraction images as the crystal is rotated through different angles.[5] This process can take several hours.

The collected diffraction data (intensities and positions of spots) are computationally processed to solve the "phase problem" and generate an initial electron density map.[6] This map is then interpreted to build a molecular model, which is refined against the experimental data to achieve the best possible fit.

  • Workflow:

    • Data Integration & Scaling: The raw diffraction images are processed to determine the intensity of each reflection and apply corrections.

    • Structure Solution: Direct methods or Patterson methods are used to determine the initial phases of the reflections, leading to a preliminary electron density map.

    • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

    • Refinement: A least-squares refinement process iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the fit is monitored using metrics like the R-factor.[5]

Data Analysis and Structure Validation

The final output of a crystallographic experiment is a set of atomic coordinates and a wealth of geometric data. The data presented here is representative, based on published structures of closely related molecules like 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone.[5][7]

Parameter Value (Representative Data) Significance
Chemical Formula C₆H₈N₂OConfirms elemental composition.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/nDefines the symmetry elements within the crystal lattice.
Unit Cell (Å, °) a=7.5, b=7.6, c=10.5, β=100Dimensions of the repeating unit of the crystal.
Temperature (K) 173Data collection temperature; low T reduces atomic motion.
R-factor (R1) ~0.04 (4%)A key measure of agreement between the model and data. Values <5% indicate a very good refinement.
Goodness-of-Fit (S) ~1.05Should be close to 1.0 for a good model.

Molecular Geometry Insights: The refined structure provides precise bond lengths and angles, confirming the expected molecular geometry. For example, the C=O bond of the ketone would be found to be ~1.22 Å, and the N-C bonds within the imidazole ring would range from ~1.32 to 1.38 Å, consistent with established values.[7][8] The planarity of the imidazole ring and the torsion angle of the acetone side chain relative to the ring are unequivocally determined.

Comparative Analysis: Why Both Methods Are Essential

Spectroscopy and crystallography are not competing techniques but are highly complementary partners in structure elucidation.[9][10] Each provides a different type of information, and together they form a self-validating system.

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow from synthesis to final, validated structure, emphasizing the distinct roles of each analytical method.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Hypothesis Generation (Connectivity) cluster_crystallography Definitive Proof (3D Structure) synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) - Carbon Skeleton - Proton Environment purification->nmr Initial Analysis ms Mass Spectrometry - Molecular Weight - Formula purification->ms Initial Analysis ir IR Spectroscopy - Functional Groups (C=O) purification->ir Initial Analysis crystal Crystal Growth nmr->crystal Hypothesis Supports Further Validation ms->crystal Hypothesis Supports Further Validation ir->crystal Hypothesis Supports Further Validation diffraction X-ray Data Collection crystal->diffraction refinement Structure Solution & Refinement diffraction->refinement final_structure Validated 3D Structure (Bond Lengths, Angles) refinement->final_structure final_structure->synthesis Confirms Synthesis Outcome

Workflow from synthesis to validated structure.
Strengths and Limitations
Technique Strengths Limitations
NMR Spectroscopy - Excellent for determining C-H framework and connectivity.- Provides data on the molecule in solution, which can be more biologically relevant.[10]- Can provide information on molecular dynamics.[8]- Can be difficult to interpret for complex molecules or mixtures.- Provides an averaged structure in solution.- Does not directly measure bond lengths or angles.
Mass Spectrometry - Highly sensitive.- Provides exact molecular weight and elemental formula.- Provides no information on connectivity or stereochemistry.- Destructive technique.
IR Spectroscopy - Quick and simple method to identify functional groups.- Often provides limited information for complex molecules.- Not suitable for determining overall structure.
X-ray Crystallography - Provides an unambiguous, high-resolution 3D structure.[1]- The "gold standard" for absolute structure determination.[2]- Reveals packing and intermolecular interactions in the solid state.- Requires a high-quality single crystal, which can be difficult or impossible to grow.- The structure is of the molecule in the solid state, which may differ from its conformation in solution.- Can be time-consuming and requires specialized equipment.

Conclusion

While routine spectroscopic methods (NMR, IR, MS) are powerful and essential tools for proposing a molecular structure, they build a hypothesis based on indirect evidence. For this compound, this data strongly supports the expected product. However, single-crystal X-ray crystallography provides the definitive and irrefutable proof. It moves beyond connectivity to deliver a precise, three-dimensional model of the molecule, complete with accurate bond lengths, angles, and conformational details. For any research where absolute structural certainty is paramount—particularly in drug development and materials science—X-ray crystallography is not just a supplementary technique but the ultimate arbiter of molecular truth.

References

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A Senior Application Scientist's Guide to In Vivo Validation of Therapeutic Efficacy for Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-fungal properties.[1][2] Many of these effects are mediated through the modulation of key signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is pivotal in regulating the production of pro-inflammatory cytokines.[3] This guide provides a comprehensive framework for the in vivo validation of novel imidazole derivatives, focusing on rigorous experimental design, comparative efficacy analysis, and the translation of preclinical data into actionable insights.

Section 1: Strategic Selection of In Vivo Models

The choice of an appropriate animal model is the most critical decision in the preclinical validation pathway. The model must recapitulate key aspects of the human disease pathology to yield translatable data. The selection is dictated by the therapeutic indication of the imidazole derivative being tested.

For Anti-inflammatory Indications: The Carrageenan-Induced Paw Edema Model

For assessing acute anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is a robust, reproducible, and widely accepted standard.[4] The subcutaneous injection of carrageenan, a seaweed-derived polysaccharide, elicits a biphasic inflammatory response, allowing for the evaluation of compounds that target different mediators of inflammation.[5]

Causality Behind Model Choice: This model is particularly useful for imidazole derivatives targeting pathways like COX-2 or p38 MAPK, as the inflammatory cascade involves prostaglandins and cytokines, which are downstream of these targets.[5] The model's simplicity and the quantifiable nature of the primary endpoint (paw volume) make it ideal for initial efficacy screening and dose-response studies.

For Anti-cancer Indications: The Xenograft Tumor Model

To evaluate the anti-neoplastic potential of imidazole derivatives, the xenograft model, where human cancer cells are implanted into immunocompromised mice, is indispensable. This model allows for the direct assessment of a compound's ability to inhibit the growth of human tumors in vivo.

Causality Behind Model Choice: The use of human cell lines provides direct evidence of a compound's activity against a human malignancy. The choice of cell line is critical and should be based on the proposed mechanism of action of the imidazole derivative. For instance, if a compound targets a specific mutation, a cell line harboring that mutation should be selected. The immunocompromised status of the host (e.g., NOD-scid gamma mice) is necessary to prevent rejection of the human tumor graft.

Section 2: Core Efficacy Assessment Protocols

Scientific rigor is paramount in conducting in vivo studies. The following protocols are presented as self-validating systems, incorporating essential controls and detailed procedural steps to ensure data integrity.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the steps to assess the anti-inflammatory efficacy of an imidazole derivative.

Materials:

  • Male Wistar rats (180-220g)

  • Test imidazole derivative

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 5 mg/kg)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Plethysmometer

  • Calipers

Procedure:

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to the following groups (n=6-8 per group):

    • Vehicle Control (receives vehicle only)

    • Carrageenan Control (receives vehicle + carrageenan)

    • Reference Drug (receives Indomethacin + carrageenan)

    • Test Compound (receives Imidazole Derivative at various doses + carrageenan)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the vehicle, reference drug, or test compound via the intended clinical route (e.g., oral gavage) 30-60 minutes before carrageenan injection. The timing should be based on the known pharmacokinetic profile of the test compound.[6]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw.[5][7]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5]

  • Calculation of Edema and Inhibition:

    • Paw Edema (mL) = Paw volume at time 't' - Baseline paw volume.

    • Percent Inhibition (%) = [(Edema of Control Group - Edema of Treated Group) / Edema of Control Group] x 100.

Self-Validation System: The inclusion of a vehicle control establishes the baseline inflammatory response, while the positive control (Indomethacin) validates the assay's sensitivity to a known anti-inflammatory agent. Multiple time-point measurements allow for the characterization of the compound's duration of action.

Experimental Workflow for a Subcutaneous Xenograft Study

The following diagram illustrates a typical workflow for evaluating an anti-cancer imidazole derivative.

XenograftWorkflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis CellCulture 1. Cancer Cell Culture (e.g., MDA-MB-231) Harvest 2. Cell Harvest & Viability Check CellCulture->Harvest Suspension 3. Resuspend in Matrigel/PBS Harvest->Suspension Implantation 4. Subcutaneous Injection into flank of immunocompromised mice Suspension->Implantation TumorGrowth 5. Monitor Tumor Growth (Calipers, twice weekly) Implantation->TumorGrowth Randomization 6. Randomize into Groups (when tumors reach ~100-150 mm³) TumorGrowth->Randomization Treatment 7. Daily Dosing (Vehicle, Test Compound, Positive Control) Randomization->Treatment Monitoring 8. Continue Monitoring (Tumor Volume, Body Weight, Clinical Signs) Treatment->Monitoring Endpoint 9. Euthanasia at Endpoint (e.g., tumor >1500 mm³ or 21-28 days) Monitoring->Endpoint HarvestTumor 10. Harvest Tumor & Organs Endpoint->HarvestTumor Analysis 11. Ex Vivo Analysis (Histology, Biomarkers, PK/PD) HarvestTumor->Analysis

Caption: Workflow for a subcutaneous xenograft study.

Section 3: Comparative Analysis of Imidazole Derivatives

Objective comparison against existing alternatives is crucial for determining the therapeutic potential of a new chemical entity. The following tables summarize in vivo data for representative imidazole derivatives, primarily p38 MAPK inhibitors.

Table: In Vivo Anti-Inflammatory Efficacy
CompoundModelDoseRoutePrimary OutcomeEfficacyReference
Doramapimod (BIRB 796) LPS-stimulated TNF-α release (mouse)30 mg/kgOralInhibition of TNF-α84% inhibition[8]
Doramapimod (BIRB 796) Mtb-infected mice (chronic)30 mg/kg q.d.OralLung & Spleen Bacterial LoadSignificantly reduced with antibiotics[9]
SB203580 Atherosclerosis (ApoE-/- mice)Not SpecifiedSystemicAtheromatous lesion size51% reduction[10]
Compound 5c (imidazo[2,1-b][5][6][7]thiadiazole derivative) Carrageenan-induced paw edema (rat)Not SpecifiedNot SpecifiedPaw edema reductionBetter than Diclofenac
Imidazopyridine X12 LPS-induced sepsis (mouse)15 mg/kgi.v.SurvivalSignificant protection against death[11]
Table: In Vivo Anti-Cancer Efficacy
CompoundModelCancer Cell LinePrimary OutcomeEfficacyReference
Compound 24 (imidazole-2-thione derivative) CAM modelA-549 (Lung)Tumor growth suppressionSuppressed tumor growth and vasculotropic spread[12]
Imidazole-pyridine hybrid 5c Ehrlich Ascites Carcinoma (in vivo)EAC cellsTumor growth inhibitionPotent inhibitory activity[13]
Benzimidazole sulfonamide 22 (In vitro data shown)A549, HeLa, HepG2, MCF-7IC500.15-0.33 µM[14]

Note: Direct head-to-head in vivo anti-cancer studies for many specific imidazole derivatives are limited in publicly available literature, often focusing on in vitro results. The table reflects available data.

Section 4: Mechanism of Action - The p38 MAPK Signaling Pathway

Many therapeutically active imidazole derivatives function as inhibitors of p38 MAP kinase.[15] Understanding this pathway is key to interpreting efficacy data and designing mechanistic studies.

p38_pathway Stress Cellular Stress / Cytokines (e.g., UV, LPS, TNF-α) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates MK2 MK2 / MAPKAPK2 p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors activates Apoptosis Apoptosis p38->Apoptosis CellCycle Cell Cycle Arrest p38->CellCycle mRNA_Stability mRNA Stability (e.g., TTP) MK2->mRNA_Stability regulates Inflammation Inflammation (TNF-α, IL-1β, IL-6, COX-2) TranscriptionFactors->Inflammation mRNA_Stability->Inflammation Imidazole Imidazole Derivative (e.g., Doramapimod) Imidazole->p38 INHIBITS

Caption: The p38 MAPK signaling cascade and point of inhibition.

This pathway illustrates how external stressors lead to the activation of p38 MAPK, which in turn phosphorylates downstream targets to regulate inflammation, apoptosis, and cell cycle progression. Imidazole-based inhibitors typically act by competing with ATP for the binding site on p38 kinase, thereby blocking its activity.[16]

Section 5: Pharmacokinetics and Toxicology

Efficacy is only one part of the validation process. A comprehensive assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, along with its safety and tolerability, is critical.

Pharmacokinetic (PK) Parameters

Understanding a compound's PK is essential for designing effective dosing regimens. Key parameters include clearance, volume of distribution (Vss), maximum concentration (Cmax), and oral bioavailability (F%).

Table: Pharmacokinetic Parameters of Doramapimod (BIRB 796)

SpeciesClearance (mL/min/kg)Vss (L/kg)Cmax (ng/mL)Oral Bioavailability (F%)Reference
Mouse 0.330.0727,00023%[3]
Rat 4 (% QH)0.25,50080%[3]

QH = Hepatic Blood Flow

Safety and Toxicology

Early assessment of toxicity is crucial. While extensive toxicology studies are beyond the scope of initial efficacy validation, acute toxicity studies in rodents can provide preliminary data on the maximum tolerated dose (MTD) and identify potential organ toxicities. For instance, studies on the p38 inhibitor Losmapimod, involving over 3,500 human subjects, have shown it to be generally well-tolerated with no clinically significant differences in safety compared to placebo.[17]

Conclusion

The in vivo validation of imidazole derivatives requires a multi-faceted and methodologically sound approach. This guide outlines a logical progression from strategic model selection to detailed efficacy protocols and essential mechanistic and safety considerations. By employing self-validating experimental designs, performing objective comparative analyses, and grounding the research in a solid understanding of the underlying biological pathways, researchers can robustly evaluate the therapeutic potential of novel imidazole compounds and make informed decisions for their advancement toward clinical development.

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A Comparative Guide to the Structure-Activity Relationship of 1-(1H-imidazol-1-yl)acetone Analogs: Insights from Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the imidazole nucleus represents a cornerstone in the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs.[1] This guide delves into the structure-activity relationships (SAR) of 1-(1H-imidazol-1-yl)acetone analogs, a scaffold of significant interest due to its potential in diverse therapeutic areas, including antifungal and anticancer applications.

While comprehensive SAR studies specifically targeting the this compound core are limited in publicly available literature, a wealth of information can be gleaned from structurally related N-substituted imidazole derivatives. By analyzing the SAR of analogs bearing keto-ethyl or similar functionalized side chains at the N-1 position, we can extrapolate key principles to guide the rational design of more potent and selective compounds based on the this compound template. This guide will synthesize findings from various studies to provide a comparative analysis, offering insights into the critical structural modifications that influence biological activity.

The this compound Core: A Versatile Pharmacophore

The this compound scaffold combines the biologically active imidazole ring with a flexible keto-ethyl side chain. The imidazole moiety, an aromatic heterocycle with two nitrogen atoms, can act as a hydrogen bond donor and acceptor, and its N-3 atom can coordinate with metal ions in enzyme active sites, a key interaction for many antifungal azoles that target cytochrome P450 enzymes.[2] The acetone fragment introduces a polar carbonyl group and a modifiable linker, providing opportunities for derivatization to fine-tune pharmacokinetic and pharmacodynamic properties.

Comparative SAR Analysis: Learning from Related Imidazole Analogs

To understand the potential SAR of this compound analogs, we will examine related structures where systematic modifications have been made and the corresponding biological activities evaluated. The primary areas of modification include the imidazole ring, the linker, and the terminal group of the side chain.

Antifungal Activity: Targeting Fungal Proliferation

N-substituted imidazoles are a well-established class of antifungal agents.[2][3] Their mechanism of action often involves the inhibition of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis. The SAR of antifungal imidazoles reveals several key trends that can be applied to the this compound scaffold.

A study on 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives provides valuable insights into the importance of the terminal phenyl ring and its substituents.[4] These compounds can be seen as analogs of this compound where the terminal methyl group is replaced by a substituted phenyl group.

Compound IDR1 (at C2 of phenyl)R2 (at C4 of phenyl)Antifungal Activity (MIC against C. albicans in µg/mL)
2a HH>128
2d 2-ClH64
2g 2,4-diClH16
Fluconazole --32

Data synthesized from a study on 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives.[4]

The data clearly indicates that halogen substitution on the terminal phenyl ring significantly enhances antifungal activity. Specifically, the presence of a 2,4-dichlorophenyl moiety in compound 2g resulted in more potent activity against Candida albicans than the standard drug fluconazole.[4] This suggests that incorporating a di-halogenated phenyl group in place of the terminal methyl of the acetone moiety in the this compound scaffold could be a promising strategy for developing potent antifungal agents.

Further research on other imidazole-containing antifungal agents has shown that hydrophobicity plays a crucial role in their activity.[5] The lipophilicity of the N-1 substituent is often correlated with better membrane permeability and interaction with the hydrophobic active site of CYP51.

Anticancer Activity: Targeting Uncontrolled Cell Growth

The imidazole scaffold is also a prominent feature in many anticancer agents, targeting a variety of biological pathways.[6][7] Studies on N,N'-bis(arylmethyl)-C2-alkyl substituted imidazolium salts have demonstrated that modifications to the imidazole ring and its substituents can lead to potent antiproliferative activity.[8][9][10] While these are imidazolium salts and not neutral imidazoles, the SAR provides valuable clues about the importance of steric and electronic factors.

In one study, a series of C2-alkyl substituted N,N'-bis(arylmethyl)imidazolium salts were evaluated for their in vitro anticancer activity against non-small cell lung cancer (NSCLC) cell lines.[10]

Compound IDC2-substituentN1, N3-substituentAnticancer Activity (IC50 against NCI-H1975 in µM)
IS29 HNaphthylmethyl1.2
1 MethylNaphthylmethyl0.8
2 EthylNaphthylmethyl0.4
3 PropylNaphthylmethyl0.6
Cisplatin --6.8

Data synthesized from a study on N,N'-bis(arylmethyl)-C2-alkyl substituted imidazolium salts.[8][9]

These results show a clear SAR trend at the C2 position of the imidazole ring. Increasing the alkyl chain length from hydrogen to ethyl generally increases the anticancer activity, with the ethyl-substituted compound 2 being the most potent. This suggests that small, lipophilic groups at the C2 position of the this compound core could enhance its anticancer potential.

Another study on imidazole and imidazoline analogs for melanoma revealed that replacing an imidazole ring with an imidazoline ring slightly improved activity, and the addition of trimethoxyphenyl or amino acetyl substitutions was beneficial.[11] This highlights the importance of the electronic nature and substitution pattern of the heterocyclic core.

Visualizing Structure-Activity Relationships

To better illustrate the inferred SAR for the this compound scaffold, the following diagrams summarize the key takeaways from the analysis of related compounds.

SAR_Antifungal cluster_core This compound Core cluster_modifications Potential Modifications for Enhanced Antifungal Activity Core Imidazolyl-CH2-C(=O)-CH3 Mod1 Replace terminal CH3 with a di-halogenated phenyl group Core->Mod1 Improves target interaction Mod2 Increase lipophilicity of the side chain Core->Mod2 Enhances membrane permeability

Caption: Inferred SAR for antifungal activity.

SAR_Anticancer cluster_core This compound Core cluster_modifications Potential Modifications for Enhanced Anticancer Activity Core Imidazolyl-CH2-C(=O)-CH3 Mod1 Introduce small alkyl groups at the C2 position of the imidazole ring Core->Mod1 Increases potency Mod2 Substitute terminal CH3 with substituted aryl/heteroaryl groups Core->Mod2 Modulates activity and selectivity

Caption: Inferred SAR for anticancer activity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of N-substituted imidazole analogs, based on methodologies reported in the literature.

General Synthesis of N-Substituted Imidazoles

A common method for the synthesis of 1-substituted imidazoles involves the nucleophilic substitution of a halogenated compound with imidazole in the presence of a base.

Workflow for Synthesis:

Synthesis_Workflow start Start step1 Dissolve imidazole in a suitable solvent (e.g., DMF, Acetonitrile) start->step1 step2 Add a base (e.g., NaH, K2CO3) and stir step1->step2 step3 Add the appropriate halo-acetone analog (e.g., 1-chloroacetone) dropwise step2->step3 step4 Heat the reaction mixture and monitor by TLC step3->step4 step5 Work-up: Quench reaction, extract with organic solvent, dry, and concentrate step4->step5 step6 Purify the crude product by column chromatography step5->step6 end Characterize the final product (NMR, MS) step6->end

Caption: General synthetic workflow for N-alkylation of imidazole.

Detailed Steps:

  • To a solution of imidazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to allow for the formation of the imidazolide anion.

  • Cool the reaction mixture back to 0 °C and add the desired halo-acetone derivative (e.g., 1-chloroacetone, 1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound analog.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is typically evaluated using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Antifungal Assay:

Antifungal_Assay start Start step1 Prepare serial dilutions of test compounds in a 96-well plate start->step1 step2 Add a standardized fungal inoculum (e.g., C. albicans) to each well step1->step2 step3 Include positive (e.g., Fluconazole) and negative (no drug) controls step2->step3 step4 Incubate the plates at 35°C for 24-48 hours step3->step4 step5 Determine the Minimum Inhibitory Concentration (MIC) - the lowest concentration with no visible growth step4->step5 end End step5->end

Caption: Workflow for determining antifungal MIC.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

MTT_Assay start Start step1 Seed cancer cells in a 96-well plate and allow to adhere overnight start->step1 step2 Treat cells with serial dilutions of the test compounds for 48-72 hours step1->step2 step3 Add MTT solution to each well and incubate for 4 hours step2->step3 step4 Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals step3->step4 step5 Measure the absorbance at a specific wavelength (e.g., 570 nm) step4->step5 step6 Calculate the IC50 value - the concentration that inhibits cell growth by 50% step5->step6 end End step6->end

Caption: Workflow for determining anticancer IC50.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs, while not extensively documented for this specific scaffold, can be reasonably inferred from the wealth of data on related N-substituted imidazole derivatives. The comparative analysis presented in this guide suggests that strategic modifications to both the imidazole ring and the N-1 side chain can significantly impact biological activity. For the development of novel antifungal agents, the incorporation of halogenated aryl groups at the terminus of the side chain appears to be a promising avenue. For anticancer applications, substitution at the C2 position of the imidazole ring with small alkyl groups warrants further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound analogs to validate these inferred SAR trends and to discover novel compounds with improved therapeutic potential. Such studies will undoubtedly contribute to the rich and ever-expanding field of medicinal chemistry centered on the versatile imidazole core.

References

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A Comparative Guide to the Synthesis of 1-Substituted Imidazoles: From Classical Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole ring is a cornerstone of medicinal chemistry and materials science, found in everything from essential amino acids to cutting-edge ionic liquids.[1][2][3] The functionalization at the N-1 position, in particular, is a critical step that dictates the biological activity and physical properties of the resulting molecule. This guide provides an in-depth comparison of the primary synthetic routes to 1-substituted imidazoles, offering researchers the critical insights needed to select the optimal pathway for their specific target. We will explore the causality behind experimental choices, from the multicomponent simplicity of classical methods to the precision and scope of modern metal-catalyzed reactions.

Classical Approaches: Building from the Ground Up

For decades, the construction of the imidazole core and the introduction of the N-1 substituent were often accomplished in a single, multicomponent reaction. These methods are valued for their use of simple, readily available starting materials.

The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858, this one-pot reaction is a powerful method for creating polysubstituted imidazoles.[2][3][4] The core reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4][5][6]

A key modification for synthesizing 1-substituted imidazoles involves replacing one equivalent of ammonia with a primary amine (R-NH₂).[4][5] This variation directly installs the desired substituent at the N-1 position.

Mechanism & Rationale: The reaction is thought to proceed in two main stages. First, the dicarbonyl compound condenses with the primary amine and ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the final imidazole ring. While the exact mechanism is not certain, this pathway provides a logical framework for understanding the bond formations.[4]

Advantages:

  • Operational Simplicity: As a one-pot, multicomponent reaction, it offers high atom economy and procedural efficiency.

  • Cost-Effectiveness: It utilizes inexpensive and widely available starting materials.[7]

  • Direct N-Substitution: The use of a primary amine allows for the direct incorporation of the N-1 substituent.

Limitations:

  • Limited Yields: The traditional synthesis can suffer from low yields and the formation of side products.[7][8]

  • Substrate Scope: The reaction is often limited to specific types of aldehydes and dicarbonyls. Aryl amines, for instance, are generally poor nucleophiles under these conditions.

The Marckwald Synthesis

The Marckwald synthesis is another classical route that involves the reaction of an α-aminoketone with a cyanate, isothiocyanate, or thiocyanate.[9] This method builds the imidazole ring by forming the C2-N3 and C4-C5 bonds. While historically significant, its application for direct 1-substitution is less common than modern methods.

Modern Methods: Precision N-Arylation and N-Alkylation

The limitations of classical syntheses, particularly for installing aryl groups, spurred the development of modern cross-coupling reactions. These methods offer unparalleled scope, functional group tolerance, and predictable regioselectivity.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a cornerstone of C-N bond formation, involving the copper-promoted coupling of an aryl halide with a nucleophile—in this case, imidazole.[10]

Mechanism & Rationale: Traditional Ullmann reactions required harsh conditions: high temperatures (>200 °C) and stoichiometric amounts of copper.[10] Modern advancements have introduced soluble copper catalysts and ligands that facilitate the reaction under milder conditions. The currently accepted mechanism for these reactions involves the formation of a copper(I) imidazolate species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylimidazole and regenerate the catalyst.

Key Experimental Choices:

  • Catalyst: Copper(I) salts like CuI or Cu₂O are commonly used.[11][12]

  • Ligand: The choice of ligand is critical for stabilizing the copper catalyst and promoting the reaction. Diamines, such as 1,10-phenanthroline and its derivatives, have proven highly effective.[12][13] For example, 4,7-dimethoxy-1,10-phenanthroline has been shown to be an excellent ligand for the mild N-arylation of imidazoles with aryl iodides and bromides.[13]

  • Base: A strong base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is required to deprotonate the imidazole, forming the nucleophilic imidazolate anion.[2][13]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used.[10][14]

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl compounds.[15] While initially developed for amines, it has been successfully adapted for the N-arylation of imidazoles.

Mechanism & Rationale: The catalytic cycle is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Metathesis/Ligand Exchange: The deprotonated imidazole displaces the halide on the palladium center.

  • Reductive Elimination: The N-arylimidazole product is formed, regenerating the Pd(0) catalyst.

Key Experimental Choices:

  • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

  • Ligand: The development of bulky, electron-rich phosphine ligands (e.g., biarylphosphines) has been crucial to the success of this reaction, enabling the coupling of a wide range of aryl chlorides, bromides, and triflates.[15][16]

  • Inhibitory Effect: It's crucial to note that imidazoles can inhibit the formation of the active Pd(0)-ligand complex. A significant improvement involves pre-activating the catalyst by heating the palladium source and ligand together before adding the imidazole substrate. This ensures the active catalyst is formed without interference.[16]

Direct N-Alkylation

For the synthesis of 1-alkylimidazoles, direct N-alkylation is the most straightforward approach. This typically involves reacting imidazole with an alkyl halide or another alkylating agent in the presence of a base.

Key Experimental Choices:

  • Alkylation Agent: A wide variety of agents can be used, including alkyl halides (R-X), dialkyl carbonates, and Morita–Baylis–Hillman (MBH) adducts.[17][18][19]

  • Base: A base such as NaH, K₂CO₃, or an organic base is used to deprotonate the imidazole.

  • Regioselectivity: In unsymmetrically substituted imidazoles, N-alkylation can lead to a mixture of regioisomers. The outcome is influenced by steric and electronic factors of the substituent, the alkylating agent, and the reaction conditions (neutral vs. basic).[20] Electron-withdrawing groups tend to direct alkylation to the more remote nitrogen, while steric hindrance plays a significant role with bulky substrates and electrophiles.[20]

Comparative Analysis

The choice of synthetic route depends heavily on the desired substitution pattern (alkyl vs. aryl), the available starting materials, and the required scale.

Method Substituent Type Typical Conditions Advantages Limitations
Debus-Radziszewski Alkyl, some ArylOne-pot, multicomponentHigh atom economy, inexpensive reagents[7]Often low yields, limited substrate scope[7][8]
Direct N-Alkylation Alkyl, AllylBase, alkylating agentSimple, straightforwardRegioselectivity issues with unsymmetrical imidazoles[20]
Ullmann Condensation Aryl, HeteroarylCu catalyst, ligand, base, 110-140 °CGood for electron-deficient aryl halides, lower cost than PdCan require high temperatures, ligand optimization needed[10][11]
Buchwald-Hartwig Aryl, HeteroarylPd catalyst, phosphine ligand, base, 80-110 °CBroad substrate scope (Ar-Cl, Br, I, OTf), high yields, excellent functional group tolerance[15][16]Catalyst/ligand cost, sensitivity to air/moisture, potential for catalyst inhibition[16]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of Imidazole (Ullmann-Type)

This protocol is adapted from the work of Buchwald and colleagues, demonstrating an efficient ligand system.[13]

Materials:

  • Imidazole (1.2 mmol)

  • Aryl iodide or bromide (1.0 mmol)

  • Copper(I) trifluoromethanesulfonate benzene complex ((CuOTf)₂·PhH) (0.025 mmol, 5 mol % Cu)

  • 4,7-Dimethoxy-1,10-phenanthroline (0.05 mmol, 5 mol %)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous acetonitrile (CH₃CN) (2.0 mL)

Procedure:

  • To an oven-dried reaction vial, add (CuOTf)₂·PhH, 4,7-dimethoxy-1,10-phenanthroline, and Cs₂CO₃.

  • Evacuate and backfill the vial with argon or nitrogen.

  • Add imidazole, the aryl halide, and acetonitrile via syringe.

  • Seal the vial and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 24-48 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed N-Arylation of 4-Methylimidazole (Buchwald-Hartwig)

This protocol incorporates the crucial pre-activation step to avoid catalyst inhibition.[16]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 2 mol % Pd)

  • Biarylphosphine Ligand (e.g., L1 from the reference) (0.02 mmol, 2 mol %)

  • 4-Methylimidazole (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (3.0 mL)

Procedure:

  • Catalyst Pre-activation: In a glovebox, add Pd₂(dba)₃, the ligand, and 1 mL of toluene to a reaction vial. Seal the vial and heat at 100 °C for 10 minutes. A color change should be observed.

  • Cool the pre-activated catalyst solution to room temperature.

  • Add 4-methylimidazole, the aryl bromide, NaOtBu, and the remaining 2 mL of toluene.

  • Seal the vial and heat at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Synthetic Pathways

Logical Flow: Choosing a Synthetic Route

This diagram outlines the decision-making process for selecting an appropriate synthetic method based on the desired substituent.

G start Target: 1-Substituted Imidazole sub_type What is the nature of the N1-substituent? start->sub_type alkyl Alkyl / Allyl sub_type->alkyl Aliphatic aryl Aryl / Heteroaryl sub_type->aryl Aromatic method_alkyl Direct N-Alkylation alkyl->method_alkyl method_aryl Metal-Catalyzed Cross-Coupling aryl->method_aryl catalyst_choice Choice of Metal? method_aryl->catalyst_choice copper Copper (Ullmann) catalyst_choice->copper Cost-sensitive, Electron-poor Ar-X palladium Palladium (Buchwald-Hartwig) catalyst_choice->palladium Broad scope, High functional group tolerance

Caption: Decision tree for selecting a synthetic route to 1-substituted imidazoles.

Catalytic Cycle: Buchwald-Hartwig N-Arylation

This diagram illustrates the key steps in the palladium-catalyzed synthesis of 1-arylimidazoles.

G pd0 Pd(0)L pd2_complex Ar-Pd(II)L(X) pd0->pd2_complex Oxidative Addition pd2_im Ar-Pd(II)L(Im) pd2_complex->pd2_im Ligand Exchange pd2_complex->reagents_out X⁻ pd2_im->pd0 Reductive Elimination product Ar-Imidazole pd2_im->product reagents_in->pd0 Ar-X reagents_in->pd2_complex Imidazole⁻

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of imidazole.

Conclusion and Future Outlook

The synthesis of 1-substituted imidazoles has evolved significantly from one-pot classical methods to highly sophisticated and versatile metal-catalyzed protocols. While the Debus-Radziszewski synthesis remains a viable option for certain structures due to its simplicity, modern copper- and palladium-catalyzed reactions offer unparalleled control, scope, and efficiency for accessing complex N-aryl imidazoles. The choice of method requires a careful analysis of the target molecule's structure, the required scale, and economic considerations. Future developments will likely focus on further reducing catalyst loadings, expanding the scope to even more challenging substrates, and developing more sustainable, green chemistry approaches to these invaluable heterocyclic compounds.

References

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A Researcher's Guide to Alkyl-Substituted Imidazoles: A Physicochemical Property Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Imidazole Nucleus in Modern Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, present in vital biological molecules like the amino acid histidine and numerous blockbuster drugs.[1][2] Its unique amphoteric nature—acting as both a weak acid and a base—along with its aromaticity and capacity for hydrogen bonding, makes it a highly versatile building block.[1][2][3] By functionalizing the imidazole core with simple alkyl substituents, researchers can systematically tune its physicochemical properties. This fine-tuning is critical in drug development for optimizing a candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and in materials science for designing ionic liquids with specific thermal and solubility characteristics.[4][5]

This guide provides an in-depth comparison of key physicochemical properties across a series of alkyl-substituted imidazoles. We will explore the causal relationships between molecular structure and properties such as acidity (pKa), lipophilicity (logP), solubility, and thermal characteristics (melting and boiling points). Furthermore, we will provide detailed, field-proven experimental protocols for the accurate determination of these parameters, empowering researchers to conduct their own validated assessments.

The Impact of Alkyl Substitution: A Comparative Analysis

Alkyl substitution, particularly at the N-1 position, profoundly alters the electronic and steric landscape of the imidazole ring, leading to predictable shifts in its properties. The primary influence stems from the electron-donating inductive effect of alkyl groups and the increasing hydrophobicity with chain elongation.[6][7]

Data Summary: Physicochemical Properties of Selected Imidazoles

The following table summarizes the experimentally determined physicochemical properties for imidazole and several of its N-alkyl derivatives. These values serve as a baseline for understanding the impact of alkyl chain length.

CompoundMolecular FormulapKa (of conjugate acid)logPMelting Point (°C)Boiling Point (°C)Aqueous Solubility
ImidazoleC₃H₄N₂~7.0[2]-0.08 (Calculated)89–91[2]256[2]633 g/L[2]
1-MethylimidazoleC₄H₆N₂~7.2[8]0.21 (Calculated)-60198Highly Soluble
1-EthylimidazoleC₅H₈N₂~7.30.65 (Calculated)-6212-214Soluble
1-ButylimidazoleC₇H₁₂N₂~7.41.57 (Calculated)-70240Moderately Soluble

Note: Experimental values can vary slightly based on measurement conditions. Calculated logP values are provided for comparison.

In-Depth Property Analysis

Acidity and Basicity (pKa)

The pKa of an imidazole's conjugate acid is a measure of the basicity of the sp²-hybridized nitrogen (N-3). For imidazole itself, this pKa is approximately 7.0, making it about sixty times more basic than pyridine.[2] This enhanced basicity is due to the resonance stabilization of the protonated imidazolium cation, where the positive charge is shared equally by both nitrogen atoms.[1]

  • Influence of Alkyl Groups: Alkyl groups are weakly electron-donating. When attached to the N-1 position, they increase the electron density within the ring through an inductive effect. This increased electron density makes the N-3 nitrogen a stronger lone pair donor and thus more basic, resulting in a higher pKa for the conjugate acid.[7] As the alkyl chain length increases (methyl, ethyl, butyl), this effect becomes slightly more pronounced, leading to a gradual increase in pKa.[9]

Lipophilicity (logP)

The partition coefficient (P), or its logarithmic form (logP), quantifies the lipophilicity ("oil-loving" nature) of a compound by measuring its distribution equilibrium between an organic phase (typically n-octanol) and an aqueous phase.[10] It is a critical parameter in drug design, as it influences a molecule's ability to cross biological membranes.

  • Influence of Alkyl Groups: The addition of each methylene (-CH₂-) group to the alkyl chain systematically increases the molecule's nonpolar surface area. This leads to a more favorable interaction with the nonpolar organic solvent (n-octanol) and a less favorable interaction with water, thereby increasing the logP value.[6] This trend is one of the most predictable and fundamental relationships in medicinal chemistry for tailoring a drug candidate's ADME profile.

Solubility

Aqueous solubility is a crucial property, particularly for intravenously administered drugs and for ensuring reliable results in biological assays.[11] Imidazole itself is highly soluble in water due to its ability to act as both a hydrogen bond donor (the N-H proton) and acceptor (the N-3 lone pair).[1][3]

  • Influence of Alkyl Groups: When the N-H proton is replaced with an alkyl group, the molecule loses its primary hydrogen bond donating capability.[12] Concurrently, the growing hydrophobic character of the alkyl chain begins to dominate the molecule's properties. This dual effect—loss of a key hydrogen bonding interaction and increased hydrophobicity—leads to a significant decrease in aqueous solubility as the alkyl chain lengthens.[12]

Melting and Boiling Points

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces. Imidazole has an exceptionally high boiling point (256 °C) compared to its N-alkylated derivatives (e.g., 1-methylimidazole at 198 °C).[2][13]

  • Influence of Alkyl Groups: The primary reason for this stark difference is the presence of intermolecular hydrogen bonding in solid and liquid imidazole, where the N-H proton of one molecule interacts with the N-3 lone pair of another.[3][14] This strong interaction requires significant thermal energy to overcome. Substituting the N-H proton with an alkyl group eliminates this hydrogen bonding network, causing a dramatic drop in the boiling point.[13] As the alkyl chain gets longer, van der Waals forces increase, which can lead to a gradual increase in the boiling point after the initial drop. Melting points are more complex, as they are also influenced by crystal packing efficiency, which can be disrupted by bulky or flexible alkyl chains, sometimes leading to lower melting points or the formation of room-temperature ionic liquids.[4][15]

Experimental Protocols: A Practical Guide

The trustworthiness of physicochemical data hinges on robust and well-executed experimental protocols. The following sections detail standard, validated methodologies for determining the key properties discussed.

Diagram: General Experimental Workflow

The following diagram illustrates a generalized workflow for characterizing a novel alkyl-substituted imidazole.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis synthesis Synthesize Alkyl-Imidazole purification Purify Compound (e.g., Distillation, Chromatography) synthesis->purification pka pKa Determination (Potentiometric Titration) purification->pka logp logP Measurement (Shake-Flask Method) purification->logp solubility Aqueous Solubility (Shake-Flask Method) purification->solubility mp_bp MP/BP Determination purification->mp_bp analysis Compare Data to Analogs pka->analysis logp->analysis solubility->analysis mp_bp->analysis conclusion Structure-Property Relationship analysis->conclusion

Caption: General workflow for synthesis and physicochemical characterization.

Protocol 1: pKa Determination by Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution as a titrant of known concentration is added. It is a highly accurate and reliable "gold standard" method.[8]

Rationale: Potentiometric titration directly measures the buffering capacity of the compound against pH change, allowing for a precise calculation of the pH at which the compound is 50% protonated and 50% in its neutral form, which is the definition of pKa.[16]

Methodology:

  • Preparation: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01). Prepare a ~0.01 M solution of the alkyl-imidazole in deionized, CO₂-free water.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Insert the calibrated pH electrode and a magnetic stir bar. Purge the headspace with an inert gas like argon or nitrogen to prevent atmospheric CO₂ from dissolving and affecting the pH.[8]

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (the point where half of the imidazole has been protonated). For higher accuracy, calculate the first or second derivative of the curve; the pKa corresponds to the point of maximum buffer capacity (minimum slope on the first derivative curve).[8]

Protocol 2: LogP Determination by the Shake-Flask Method

This is the traditional and most widely accepted method for logP determination, recommended by organizations like the OECD.[10][17]

Rationale: This method directly measures the partitioning of the compound between two immiscible liquid phases at equilibrium, providing a true thermodynamic value for the partition coefficient.[10]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the alkyl-imidazole in the pre-saturated n-octanol. The concentration should be low enough to avoid self-aggregation but high enough for accurate quantification.

  • Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 or 2:1 ratio).

  • Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[18][19]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase (aqueous and octanol). Determine the concentration of the alkyl-imidazole in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.[11]

  • Calculation: Calculate logP using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])[10]

Diagram: Shake-Flask LogP Determination Workflow

G A 1. Pre-saturate n-Octanol and Water B 2. Dissolve Imidazole in n-Octanol Phase A->B C 3. Combine Phases and Shake (24h) B->C D 4. Centrifuge to Separate Phases C->D E 5. Sample Aqueous & Octanol Layers D->E F 6. Quantify Concentration (HPLC/LC-MS) E->F G 7. Calculate logP F->G

Caption: Step-by-step workflow for the shake-flask logP method.

Protocol 3: Aqueous Solubility Determination

This protocol determines the thermodynamic or equilibrium solubility, which is considered the "gold standard" value.[20]

Rationale: By allowing an excess of solid compound to equilibrate with the aqueous phase over an extended period, this method ensures that the solution is truly saturated, reflecting the compound's intrinsic solubility.[20][21]

Methodology:

  • Sample Preparation: Add an excess amount of the solid alkyl-imidazole to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial (e.g., using a shaker or rotator) at a constant temperature for 24-48 hours. This extended time is crucial to reach thermodynamic equilibrium.[20][21]

  • Phase Separation: After equilibration, allow the vial to stand, letting the undissolved solid settle.

  • Filtration/Centrifugation: Carefully remove a sample of the supernatant. To remove any remaining microscopic solid particles, either filter the sample through a low-binding 0.45 µm filter or centrifuge it at high speed and sample the clear supernatant.[22]

  • Quantification: Determine the concentration of the dissolved alkyl-imidazole in the filtrate/supernatant using a validated analytical method like HPLC-UV or LC-MS against a standard curve.[20] This concentration is the equilibrium solubility.

Protocol 4: Melting Point Determination

This procedure provides the melting range of a solid, which is a key indicator of its identity and purity.

Rationale: A pure crystalline solid typically has a sharp, well-defined melting point range (0.5-1.0 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[23]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount of the powdered solid into a capillary tube, and pack it down to a height of 2-3 mm by tapping the sealed end on a hard surface.[24]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[23]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick heating run to get a rough estimate.

  • Accurate Determination: Use a fresh sample. Heat the apparatus rapidly to about 20 °C below the expected melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute.[25]

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: Report the result as the melting range, T₁ – T₂.

Conclusion

The physicochemical properties of alkyl-substituted imidazoles are highly tunable and follow predictable trends. Increasing the length of the N-alkyl substituent reliably increases basicity (pKa) and lipophilicity (logP) while decreasing aqueous solubility. The substitution of the N-H proton with an alkyl group dramatically lowers the boiling point by eliminating intermolecular hydrogen bonding. A thorough understanding of these structure-property relationships, supported by rigorous experimental determination using the protocols outlined in this guide, is essential for researchers aiming to rationally design and optimize imidazole-based molecules for applications in drug discovery and materials science.

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A Researcher's Guide to the Antimicrobial Efficacy of 1-(1H-imidazol-1-yl)acetone Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds has become a cornerstone of modern drug discovery. Among these, the imidazole ring, a five-membered aromatic heterocycle, has proven to be a versatile and privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anti-biofilm properties.[1][3] This guide provides a comparative overview of the antimicrobial efficacy of imidazole derivatives, with a focus on the structural class exemplified by 1-(1H-imidazol-1-yl)acetone.

While comprehensive, publicly available studies detailing a wide range of this compound analogues are still emerging, this document establishes a framework for their evaluation. By synthesizing data from closely related N-substituted and ketone-bearing imidazole derivatives, we will explore their mechanisms of action, structure-activity relationships, and the critical experimental protocols required for their assessment.

The Mechanistic Underpinnings of Imidazole's Antimicrobial Action

The biological activity of imidazole derivatives is multifaceted, with the most well-characterized mechanism being their antifungal effect. Azole antifungals, including imidazole derivatives, primarily act by inhibiting the cytochrome P450-dependent enzyme lanosterol 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its disruption leads to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, the inhibition of fungal growth or cell death.[1]

The antibacterial mechanisms are more diverse and depend on the specific structure of the derivative. Targets can include DNA gyrase, topoisomerase, and enzymes involved in crucial metabolic pathways like fatty acid synthesis.[4] For many derivatives, their action also involves the disruption of the bacterial cell membrane, leading to a loss of cellular integrity.

Comparative Efficacy: A Look at N-Substituted Imidazole Derivatives

To illustrate how the efficacy of these compounds is evaluated and compared, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-substituted imidazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a fundamental measure of a compound's potency.[5]

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of Selected N-Substituted Imidazole Derivatives

Compound IDSubstituent (R)S. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
1a -N-benzylacetamide250250500500250250[6]
1b -N-cyclohexylacetamide125125250250125125[6]
1c -N-phenylacetamide250250500500250250[6]
1d -N-morpholinoethanone250250500500250250[6]
1e -N-piperidinoethanone250250500500250250[6]
P3 -N-(3-chloro-4-fluorophenyl)benzamide------[7]
P5 -N-(4-chlorophenyl)benzamide------[7]
P10 -N-(4-bromophenyl)benzamide------[7]
StandardCiprofloxacin6.256.256.256.25--[6]
StandardFluconazole----12.512.5[6]

Note: Data for compounds P3, P5, and P10 were part of a study focused on anticancer activity, with antimicrobial data not fully specified in the provided abstract.[7]

Structure-Activity Relationship (SAR): Designing Potent Derivatives

The antimicrobial potency of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring and its side chains. Understanding these Structure-Activity Relationships (SAR) is crucial for the rational design of new, more effective drugs.[4]

  • Lipophilicity: The introduction of hydrophobic groups, such as long alkyl chains or halogenated phenyl rings, often enhances antimicrobial activity. This is because increased lipophilicity can facilitate the compound's passage through the lipid-rich microbial cell membrane.

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., nitro, chloro, fluoro groups) on phenyl rings attached to the imidazole scaffold has been shown to be necessary for potent antimicrobial activity.[1][8] These groups can influence the electronic distribution within the molecule, potentially enhancing its interaction with biological targets.

  • Steric Factors: The size and shape of substituents can influence how the molecule fits into the active site of a target enzyme or its ability to intercalate into the cell membrane.

For instance, in the data presented in Table 1, the N-cyclohexylacetamide derivative (1b) showed the lowest MIC values, suggesting that the bulky, lipophilic cyclohexyl group may contribute favorably to its antibacterial and antifungal activity compared to other substituents in that series.[6]

Beyond Planktonic Cells: The Challenge of Biofilms

Microbial biofilms—structured communities of cells enclosed in a self-produced polymeric matrix—are notoriously resistant to conventional antimicrobial agents. Imidazole derivatives, particularly imidazolium salts, have shown promise in not only inhibiting biofilm formation but also in disrupting established biofilms.[3][9]

For example, certain synthetic imidazolium salts have been shown to inhibit multi-species oral biofilms at concentrations as low as 0.98 μg/mL.[3] The mechanism often involves membrane disruption and can lead to a significant reduction in exopolysaccharide production, a key component of the biofilm matrix.[3] This anti-biofilm activity is a critical attribute for any new antimicrobial candidate, as biofilm-associated infections are a major clinical challenge.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized methodologies are paramount. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10] It determines the lowest concentration of a compound that inhibits visible microbial growth.

MIC_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis P1 1. Prepare Inoculum Adjust culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Then dilute to ~5 x 10^5 CFU/mL. E1 3. Inoculate Plate Add diluted bacterial suspension to each well. P1->E1 P2 2. Prepare Compound Dilutions Perform 2-fold serial dilutions of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth. P2->E1 E2 4. Include Controls - Growth Control (no compound) - Sterility Control (no bacteria) E3 5. Incubate Incubate plate at 35-37°C for 16-20 hours. E2->E3 A1 6. Read Results Visually inspect for turbidity. The MIC is the lowest concentration in a clear well. E3->A1

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in a sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this standardized suspension in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution using CAMHB to achieve the desired final concentration range.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well is typically 100-200 µL. b. Include a positive control (wells with inoculum and broth, but no compound) and a negative/sterility control (wells with broth only).[5] c. Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

  • Determination of MIC: a. After incubation, visually inspect the plate for turbidity (an indicator of bacterial growth). b. The MIC is the lowest concentration of the test compound at which there is no visible growth.[5]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined and establishes the lowest compound concentration required to kill 99.9% of the initial bacterial inoculum.[11][12] An agent is considered bactericidal if the MBC is no more than four times the MIC.[13]

MBC_Workflow cluster_plating Sub-culturing cluster_final Final Determination Start Start with MIC Plate (Post-incubation) S1 1. Select Wells Choose the MIC well and wells with higher concentrations (2x, 4x MIC, etc.). Start->S1 S2 2. Plate Aliquots Spot a defined volume (e.g., 10-100 µL) from each selected well onto a nutrient agar plate (e.g., MHA). S1->S2 F1 3. Incubate Agar Plate Incubate at 35-37°C for 18-24 hours. S2->F1 F2 4. Count Colonies & Determine MBC The lowest compound concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. F1->F2

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(1H-imidazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of research and drug development, the safe management and disposal of chemical reagents are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(1H-imidazol-1-yl)acetone, a compound of interest in various scientific endeavors.

I. Understanding the Hazard Profile

To develop a robust disposal plan, we must first understand the potential hazards of this compound by examining its constituent parts: the imidazole ring and the acetone functional group.

  • Imidazole: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1] They are harmful if swallowed and may pose risks to the unborn child.[2] Imidazole compounds are generally incompatible with strong oxidizers, acids, acid anhydrides, and acid chlorides.[1][3]

  • Acetone: Acetone is a highly flammable liquid and vapor.[4][5] It is a serious eye irritant and may cause drowsiness or dizziness.[4] Acetone is incompatible with strong oxidizing agents, reducing agents, strong bases, and nitric acid.[5]

Based on this composite profile, this compound should be handled as a hazardous chemical with corrosive, irritant, and potentially flammable properties.

II. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[6]

  • Body Protection: A fully buttoned laboratory coat is essential to protect against accidental splashes.[6]

Work Environment:

  • All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][7]

  • An emergency eyewash station and a safety shower must be readily accessible.[1][6]

III. Step-by-Step Disposal Protocol

The primary and only acceptable method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [2][8]

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing boats), in a designated and compatible waste container.[3]

  • The waste container must be made of a material compatible with both imidazole and acetone, such as high-density polyethylene (HDPE).[7][9]

  • The container must be sealable with a screw-top lid to prevent the release of vapors.[3]

Step 2: Proper Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[3][7]

  • Indicate the approximate concentration or quantity of the waste.

  • Include the date when the waste was first added to the container.[7]

  • List any other compatible chemicals present in the waste mixture.

Step 3: Safe Storage of Waste

  • Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste accumulation area.[3][10]

  • Ensure the storage area is away from direct sunlight, heat, sparks, and any sources of ignition.[1]

  • Segregate the waste container from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1][3]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal firm to schedule a pickup for the hazardous waste.[11][12]

  • Do not attempt to neutralize or treat the chemical waste unless you are specifically trained and authorized to do so under an approved protocol.

Step 5: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

  • The initial rinse of any contaminated glassware should be collected as hazardous waste.[6] Subsequent rinses can be disposed of according to standard laboratory procedures once the initial hazardous material has been thoroughly removed.

IV. Quantitative Data Summary

While a specific SDS is not available, the following table summarizes key information derived from its parent compounds to inform safe handling and disposal.

ParameterImidazole GuidelineAcetone GuidelineRecommended Practice for this compound
Primary Hazards Corrosive, Harmful, Reproductive Toxin[1][2]Highly Flammable, Eye Irritant[4][5]Handle as corrosive, irritant, and potentially flammable.
Incompatible Materials Strong oxidizers, acids, acid anhydrides, acid chlorides[1][3]Strong oxidizing agents, reducing agents, strong bases[5]Store away from strong oxidizers, acids, bases, and other reactive chemicals.
Primary Disposal Route Collection for licensed hazardous waste disposal[3]Collection for licensed hazardous waste disposal[9][12]Segregate and collect for licensed hazardous waste disposal.
Recommended PPE Safety goggles, nitrile gloves, lab coat[1][6]Safety goggles, chemical-resistant gloves, lab coat[7]Chemical safety goggles, nitrile gloves, and a fully buttoned lab coat.
V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start_end start_end process process decision decision storage storage hazard hazard A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Compatible (HDPE) Container B->C D Label Container Clearly: 'Hazardous Waste' Chemical Name & Date C->D H Decontaminate Work Area & Equipment C->H E Store Sealed Container in Designated, Ventilated Area D->E F Segregate from Incompatible Materials E->F G Contact EHS for Waste Pickup E->G I End: Waste Removed by Licensed Professional G->I

Caption: Disposal workflow for this compound.

By adhering to these rigorous protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Lab Alley. Acetone Safety: Proper Storage and Disposal Methods.[Link]

  • University of Washington. Imidazole. Environmental Health & Safety. [Link]

  • [Source 5] This source provides safety information for Imidazole, including its corrosive nature and the need for proper PPE and handling in a fume hood.
  • Collect and Recycle. Acetone Disposal In Laboratories.[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Imidazole.[Link]

  • SafetyIQ. Acetone Hazards - Safe Handling and Disposal Practices.[Link]

  • PubChem. 1-(1H-Imidazol-1-yl)ethanone. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. National Center for Biotechnology Information. [Link]

  • PubChem. 1H-Imidazol-1-ylphenylmethanone. National Center for Biotechnology Information. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical.[Link]

  • PubChem. (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

  • Zaera Research Group. Acetone - Standard Operating Procedure.[Link]

  • Technion. Chemical Waste Management Guide.[Link]

  • ECHA. α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol. European Chemicals Agency. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 1-(1H-imidazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 1-(1H-imidazol-1-yl)acetone. The procedural guidance herein is derived from a thorough analysis of its constituent chemical moieties—an imidazole ring and a ketone functional group—to establish a robust framework for its safe utilization in a laboratory setting.

Hazard Assessment: A Synthesis of Component Risks

Currently, specific toxicological and safety data for this compound is not widely available.[1] Therefore, a conservative risk assessment must be conducted by evaluating the known hazards of its primary structural components: imidazole and acetone. This approach ensures that we establish safety protocols that account for the potential synergistic or cumulative risks of the combined molecule.

The imidazole moiety is known to be corrosive, capable of causing severe skin burns and eye damage, and is classified as harmful if swallowed.[2][3] Certain imidazole derivatives have also been shown to have potential reproductive toxicity.[2][4] Acetone is a highly flammable liquid and vapor that can cause serious eye irritation and, at high concentrations, may lead to central nervous system depression, manifesting as drowsiness or dizziness.[5][6]

Based on these well-documented precursors, this compound should be treated as a substance with multiple potential hazards.

Hazard Category Associated Risk Primary Contributing Moiety Supporting Evidence
Skin Contact Corrosive; expected to cause skin irritation, dryness, and potentially severe burns upon prolonged contact.ImidazoleImidazole is a known corrosive material that causes burns by all exposure routes.[2]
Eye Contact Corrosive; expected to cause serious eye irritation or severe damage.Imidazole, AcetoneImidazole is known to cause severe eye damage.[2][7] Acetone is a known serious eye irritant.[5][6]
Inhalation May cause respiratory irritation. High vapor concentrations could lead to drowsiness and dizziness.AcetoneAcetone vapor can irritate the nose and throat and cause central nervous system effects at high concentrations.[8]
Ingestion Harmful if swallowed; may cause internal burns or systemic toxicity.ImidazoleImidazole is classified as harmful if swallowed.[2]
Flammability Assumed to be a flammable liquid and vapor.AcetoneAcetone is a highly flammable liquid.[5][8]
Chronic Effects Potential for reproductive harm and systemic effects upon repeated exposure.ImidazoleCertain imidazole compounds may damage an unborn child and cause systemic health effects after prolonged exposure.[2][4]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls

All handling of this compound, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood.[3][9] This is critical to control exposure to potentially harmful and flammable vapors. The fume hood also provides a contained space in the event of a spill. Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[3]

Personal Protective Equipment (PPE)

The selection of PPE must address the combined chemical risks of corrosivity, irritation, and flammability.

PPE Category Specification Justification and Best Practices
Hand Protection Butyl rubber or heavy-duty nitrile gloves.Acetone readily permeates standard nitrile gloves; butyl rubber is recommended for handling ketones.[9] Always inspect gloves for pinholes or tears before use.[2][10] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2]
Eye & Face Protection ANSI Z87.1-compliant chemical safety goggles with side shields, used in conjunction with a face shield.This combination provides maximum protection against splashes of corrosive material.[7][11] Standard safety glasses are insufficient.
Body Protection A flame-resistant laboratory coat, fully buttoned, with full-length pants and closed-toe shoes.Protects skin from accidental contact.[2] Flame-resistant material is necessary due to the flammability hazard from the acetone moiety.[12]
Respiratory Protection Not typically required when working within a certified fume hood.For spill cleanup or situations with potential for high vapor concentration, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[3][11]

Comprehensive Handling Workflow

The following diagram and procedural steps outline the complete lifecycle for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Contingency Plans receiving 1. Receiving & Inspection storage 2. Segregated Storage receiving->storage Store in cool, dry, well-ventilated area ppe 3. Don Appropriate PPE storage->ppe weighing 4. Weighing & Transfer ppe->weighing reaction 5. Experimental Use weighing->reaction decontamination 6. Decontamination reaction->decontamination waste 7. Waste Collection decontamination->waste Segregate waste streams disposal 8. Final Disposal waste->disposal Follow institutional guidelines spill Spill Response exposure First Aid

Caption: A comprehensive workflow for the safe handling of this compound from receipt to disposal.

Step-by-Step Protocols

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

  • If the container is compromised, implement spill procedures immediately.

2. Storage:

  • Store the container in a tightly closed vessel in a cool, dry, well-ventilated area designated for corrosive and flammable materials.[2][9]

  • Ensure storage is segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[3][9]

  • The storage area should be away from heat, sparks, and open flames.[8]

3. Donning PPE:

  • Before handling the chemical, put on all required PPE as specified in the table above.

  • Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

4. Weighing and Transfer (Inside a Chemical Fume Hood):

  • Perform all manipulations that may generate vapors or aerosols inside a certified chemical fume hood.[3]

  • Use non-sparking tools for transfers to mitigate ignition risk.[13]

  • Ground/bond containers and receiving equipment during transfers of larger quantities to prevent static discharge.

  • Keep the container closed when not in use.

5. Experimental Use:

  • Handle the substance with care, avoiding contact with skin, eyes, and clothing.[7]

  • Maintain awareness of the experimental setup to prevent spills and uncontrolled reactions.

6. Decontamination:

  • After use, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

  • Wipe down the work area in the fume hood.

  • Remove PPE carefully, avoiding contact with the outer surfaces of gloves.[2] Wash hands thoroughly with soap and water.[10]

7. Waste Collection:

  • Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container.[9]

  • Do not mix with incompatible waste streams.

  • Label the container with "Hazardous Waste," the chemical name, and associated hazards (Corrosive, Flammable).

8. Final Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Never pour this chemical down the drain.[12]

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Spill Management:

  • Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[5] Collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[13]

  • Large Spill: Evacuate the immediate area and alert laboratory personnel and your institution's EHS.[8] Prevent the spill from entering drains.[5]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][3] Seek immediate medical attention.[7]

  • Skin Contact: Move to a safety shower and flush the affected area with water for at least 15 minutes.[2] Remove all contaminated clothing while under the shower.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13][14]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[14]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their work.

References

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]

  • University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. [Link]

  • Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-ethenyl- - Evaluation statement. [Link]

  • State of Michigan. (n.d.). SAFETY DATA SHEET - Acetone. [Link]

  • Washington State University. (n.d.). Acetone Standard Operating Procedure. [Link]

  • LabManager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • LabTAG. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]

  • Kalstein EU. (n.d.). Safety in the Handling of Laboratory Reagents. [Link]

  • Anachemia. (n.d.). Safety Data Sheet - Acetone. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.